5-(2-Hydroxyethyl)furan-2(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxyethyl)-3H-furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWDKHAGLQDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470467 | |
| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878007-08-0 | |
| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-(2-Hydroxyethyl)furan-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical structure, which incorporates both a lactone and a primary alcohol. This guide provides a comprehensive overview of plausible synthetic pathways for this target molecule. As no direct, single-pot synthesis has been prominently reported in the literature, this document outlines multi-step synthetic strategies, leveraging established organic transformations and starting from readily available bio-based platform chemicals. The proposed routes are designed to be robust and adaptable, providing a foundational framework for researchers in organic synthesis and drug discovery. Each step is detailed with mechanistic insights, and key quantitative data is summarized for clarity.
Introduction: The Significance of this compound
The furan-2(3H)-one, or γ-butyrolactone, scaffold is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The presence of a 2-hydroxyethyl substituent at the 5-position introduces a valuable functional handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. This makes this compound a desirable building block for the synthesis of more complex molecules with potential applications in areas such as antiviral, anticancer, and anti-inflammatory drug discovery. Furthermore, the derivation of this molecule from renewable biomass sources aligns with the principles of green chemistry, adding to its appeal in sustainable chemical manufacturing.
Proposed Synthetic Pathways from Bio-Renewable Feedstocks
Given the absence of a direct reported synthesis, we propose two primary synthetic strategies starting from well-established, biomass-derived platform chemicals: 5-Hydroxymethylfurfural (HMF) and Levulinic Acid . These pathways are constructed based on fundamental and well-documented organic reactions.
Pathway A: Synthesis from 5-Hydroxymethylfurfural (HMF)
HMF is a versatile platform chemical readily obtained from the dehydration of C6 sugars.[1][2] Our proposed retrosynthesis from HMF involves a sequence of functional group transformations to build the desired hydroxyethyl side chain and subsequently form the saturated lactone ring.
Caption: Retrosynthetic analysis for the synthesis of this compound from HMF.
2.1.1. Step 1: Oxidation of HMF to 5-Formyl-2-furancarboxylic Acid (FFCA)
The selective oxidation of the aldehyde group in HMF to a carboxylic acid is a critical first step. Various catalytic systems can achieve this transformation.[3][4]
-
Rationale: Preferential oxidation of the aldehyde over the primary alcohol is desired. This can be achieved using specific catalysts and reaction conditions. A metal-free system using NaOtBu in DMF with an oxygen balloon has been reported to efficiently convert HMF to furan-2,5-dicarboxylic acid (FDCA), with 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furancarboxylic acid (FFCA) as intermediates.[4] By controlling the reaction time, it is possible to isolate FFCA.
Table 1: Comparison of Catalytic Systems for HMF Oxidation
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield of FFCA (%) | Reference |
| Pt-based catalysts | O2 | Water | 90-130 | Variable | [3] |
| Au-based catalysts | O2 | Water (basic) | 60-100 | High | [5] |
| NaOtBu | O2 | DMF | 45 | Good (Intermediate) | [4] |
2.1.2. Step 2: Protection of the Hydroxymethyl Group and Homologation
To extend the carbon chain of the carboxylic acid, a one-carbon homologation is necessary. A common and effective method for this is the Arndt-Eistert synthesis. Prior to this, the hydroxymethyl group should be protected to prevent unwanted side reactions.
-
Experimental Protocol: Arndt-Eistert Homologation
-
Protection: React 5-formyl-2-furancarboxylic acid with a suitable protecting group for the alcohol, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide, in the presence of a base like imidazole or triethylamine.
-
Acid Chloride Formation: Convert the carboxylic acid of the protected FFCA to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
-
Diazomethane Reaction: React the acid chloride with diazomethane (CH2N2) to form a diazoketone. (Caution: Diazomethane is toxic and explosive).
-
Wolff Rearrangement: Subject the diazoketone to Wolff rearrangement in the presence of a silver catalyst (e.g., Ag2O) and a nucleophile (e.g., water or an alcohol) to yield the homologated carboxylic acid or ester.
-
2.1.3. Step 3: Reduction of the Furan Ring and Carboxylic Acid Derivative
The next stage involves the reduction of both the furan ring and the newly formed carboxylic acid derivative.
-
Rationale: Catalytic hydrogenation is a powerful method for the reduction of both aromatic rings and carbonyl groups. The choice of catalyst and reaction conditions will be crucial for achieving the desired selectivity. A Raney nickel or a palladium on carbon (Pd/C) catalyst under hydrogen pressure would be suitable for the simultaneous reduction of the furan ring and the ester/acid.
2.1.4. Step 4: Deprotection and Lactonization
The final steps involve the removal of the protecting group from the primary alcohol and subsequent intramolecular cyclization to form the lactone.
-
Rationale: The deprotection method will depend on the protecting group used. For example, a TBDMS group can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF). A benzyl group can be removed by hydrogenolysis. The resulting γ-hydroxy acid can then be induced to undergo lactonization, often by heating or under acidic conditions, to yield the final product.[6][7]
Pathway B: Synthesis from Levulinic Acid
Levulinic acid is another key biomass-derived platform chemical, accessible from the acid-catalyzed degradation of HMF or directly from carbohydrates.[8]
Caption: Retrosynthetic analysis for the synthesis of this compound from Levulinic Acid.
2.2.1. Step 1: Esterification of Levulinic Acid
Protecting the carboxylic acid group as an ester, for example, an ethyl ester, is the first step to prevent its interference in subsequent reactions.
-
Experimental Protocol: Fischer Esterification
-
Reflux a solution of levulinic acid in excess ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
After the reaction is complete, neutralize the acid catalyst and remove the excess ethanol.
-
Purify the resulting ethyl levulinate by distillation.
-
2.2.2. Step 2: Aldol Condensation
An aldol condensation with a protected two-carbon aldehyde equivalent at the α-position of the ketone will introduce the necessary carbon atoms for the hydroxyethyl side chain.
-
Rationale: A base-catalyzed aldol condensation between ethyl levulinate and a protected acetaldehyde, such as 2,2-diethoxyacetaldehyde, will form a β-hydroxy ketone. Subsequent dehydration will yield an α,β-unsaturated ketone.
2.2.3. Step 3: Reduction of the Ketone and Alkene
The ketone and the double bond of the α,β-unsaturated system need to be reduced.
-
Rationale: Catalytic hydrogenation using a catalyst like Pd/C can simultaneously reduce both the carbon-carbon double bond and the ketone to a secondary alcohol.
2.2.4. Step 4: Deprotection and Lactonization
The final steps involve deprotection of the aldehyde equivalent and intramolecular cyclization.
-
Rationale: The acetal protecting group can be removed under acidic conditions to reveal the aldehyde, which can then be reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH4). The resulting γ-hydroxy ester will then undergo transesterification to form the final lactone product.[9]
Experimental Protocols: A Deeper Dive
Detailed Protocol for Pathway A (from HMF)
Step 1: Selective Oxidation of HMF to 5-Formyl-2-furancarboxylic Acid (FFCA)
-
Materials: 5-Hydroxymethylfurfural (HMF), Sodium tert-butoxide (NaOtBu), N,N-Dimethylformamide (DMF), Oxygen balloon.
-
Procedure:
-
In a round-bottom flask, dissolve HMF in DMF.
-
Add NaOtBu to the solution.
-
Fit the flask with an oxygen balloon and stir the reaction mixture at 45°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the FFCA intermediate.
-
Upon completion, quench the reaction with a dilute acid and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Detailed Protocol for Pathway B (from Levulinic Acid)
Step 2: Aldol Condensation of Ethyl Levulinate
-
Materials: Ethyl levulinate, 2,2-diethoxyacetaldehyde, Sodium ethoxide, Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add ethyl levulinate dropwise at room temperature.
-
After stirring for a short period, add 2,2-diethoxyacetaldehyde dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting aldol adduct.
-
Data Presentation and Summary
Table 2: Key Intermediates and Their Characterization Data (Predicted)
| Compound | Pathway | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted) |
| 5-Formyl-2-furancarboxylic Acid | A | C6H4O4 | 140.09 | 1H NMR: Signals for aldehyde, furan protons, and carboxylic acid proton. IR: Strong C=O stretches for aldehyde and carboxylic acid. |
| This compound | Target | C6H8O3 | 128.13 | 1H NMR: Signals for ethyl group, furanone ring protons. 13C NMR: Signals for carbonyl, furanone carbons, and ethyl carbons. |
| Ethyl 4-oxo-6,6-diethoxyhexanoate | B | C12H22O5 | 246.30 | 1H NMR: Signals for ethyl esters, methylene groups, and acetal protons. |
Conclusion and Future Outlook
This technical guide has outlined two plausible and scientifically grounded synthetic pathways for the preparation of this compound from readily available biomass-derived starting materials. While these routes are based on established chemical transformations, their application to this specific target molecule requires experimental validation and optimization. Future research should focus on refining the reaction conditions for each step to maximize yields and minimize side products. The development of more direct, one-pot syntheses would also be a significant advancement. The successful synthesis of this versatile building block will undoubtedly open new avenues for the development of novel pharmaceuticals and advanced materials.
References
- Dzhemilev, U. M., et al. (Year). Journal Title, Volume(Issue), pages.
- (Reference for hydroxyethyl
-
(Reference for HMF oxidation to FFCA).[3]
-
(Reference for levulinic acid production from biomass).[8]
-
(Reference for furanone biological activities).[10]
-
(Reference for metal-free HMF oxidation).[4]
-
(Reference for synthesis of 5-substituted-furan-2(3H)-ones).[11]
-
(Reference for synthesis of 2-(3-oxoalkyl)furans).[12]
-
(Reference for synthesis of 5-(bromomethyl)furfural).[13]
-
(Reference for reactions of 2(3H)- and 2(5H)-furanones).[14]
-
(Reference for synthesis of 3(2H)-furanones).[15]
-
(Reference for biocatalytic oxidation of HMF).[16]
-
(Reference for lactone synthesis).[17]
-
(Reference for formation of 5-formyl-2-furoic acid).[18]
-
(Reference for enantioselective catalytic lactonization).[19]
-
(Reference for synthesis of furan-2(3H)-ones).[20]
-
(Reference for synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate).[1]
-
(Reference for strawberry furanone acetate).[21]
-
(Reference for hydrogenation of ethyl levulinate).[9]
-
(Reference for catalytic conversion of HMF).[22]
-
(Reference for HMF to FDCA oxidation).[5]
-
(Reference for furan-2(5H)-ones synthesis methodologies).[23]
-
(Reference for lactone synthesis from hydroxy acid).[6]
-
(Reference for intramolecular esterification).[7]
-
(Reference for HMF as a platform chemical).[2]
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- 4. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01104F [pubs.rsc.org]
- 5. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation | MDPI [mdpi.com]
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- 12. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
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5-(2-Hydroxyethyl)furan-2(3H)-one chemical properties and structure
An In-Depth Technical Guide to 5-(2-Hydroxyethyl)furan-2(3H)-one: Structure, Properties, and Potential Applications
Introduction
This compound is a substituted butenolide, a class of unsaturated γ-lactones that are prevalent scaffolds in numerous natural products and pharmacologically active compounds. The furanone core is recognized for its diverse biological activities, and the presence of a reactive hydroxyethyl side chain offers a valuable site for further chemical modification. This guide provides a comprehensive overview of the chemical structure, properties, and potential utility of this compound, with a focus on its relevance to researchers in synthetic chemistry and drug development.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is established by its structure and standardized nomenclature. This compound is characterized by a five-membered lactone ring containing a double bond, with a 2-hydroxyethyl group attached at the 5-position.
Molecular Structure
The structural representation provides insight into the compound's stereochemistry, bond arrangement, and functional groups, which are pivotal for predicting its chemical behavior.
Caption: Conceptual workflow for the synthesis of the target compound.
For instance, a related synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran involves the reduction of (2,3-dihydrobenzofuran-5-yl)acetic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran. [1]This suggests that a similar reductive approach on a suitable furanone acetic acid precursor could yield the desired product.
Chemical Reactivity
The reactivity of this compound is governed by its principal functional groups: the α,β-unsaturated lactone and the primary alcohol.
-
Lactone Ring: The butenolide core can undergo various reactions. It is susceptible to nucleophilic attack, particularly at the carbonyl carbon and the β-carbon of the double bond (Michael addition). The ring can be opened under strongly acidic or basic conditions. For example, the related compound 5-Hydroxy-2(5H)-furanone is known to isomerize or hydrate to succinic acid in strongly basic solutions (pH > 9). [2]* Hydroxyethyl Side Chain: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified to create a library of derivatives. This position is key for structure-activity relationship (SAR) studies in a drug discovery context.
Potential Applications in Research and Drug Development
While direct studies on the biological activity of this compound are scarce, the furanone scaffold is of significant interest to medicinal chemists.
-
Building Block for Heterocycles: The furanone ring serves as a versatile four-carbon building block for the synthesis of more complex heterocyclic systems. [2]* Pharmacophore in Bioactive Molecules: The furan moiety is a common structural motif in many natural products with reported anti-inflammatory and antibacterial activities. [3]For example, methyl-5-(hydroxymethyl)-2-furan carboxylate, a related compound, has been shown to possess anti-inflammatory properties and its derivatives have been studied for anticancer and antibacterial activities. [3]* Probing Biological Systems: The hydroxyethyl group allows for the attachment of fluorescent tags, biotin, or other probes, making it a potentially useful tool for chemical biology applications to study the interactions of furanone-containing molecules with biological targets.
Conclusion
This compound is a molecule with significant potential, primarily as a versatile building block for organic synthesis and as a scaffold for the development of novel therapeutic agents. Its hydrophilic nature and drug-like computed properties make it an attractive starting point for medicinal chemistry programs. Further research is warranted to fully elucidate its experimental properties, develop optimized synthetic routes, and explore its biological activity profile. The presence of the reactive hydroxyethyl side chain provides a clear and valuable opportunity for the creation of diverse chemical libraries to probe structure-activity relationships and identify new lead compounds.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. 5-Hydroxy-2(5H)-furanone. [Link]
-
PubChem. 5-(2-Hydroxyethyl)furan-2-ol. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
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Spectroscopic Data for 5-(2-Hydroxyethyl)furan-2(3H)-one: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for the compound 5-(2-Hydroxyethyl)furan-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation and characterization of this furanone derivative, a class of compounds with significant potential in medicinal chemistry and natural product synthesis.
Introduction to this compound
This compound, with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol , belongs to the butenolide family.[1] These unsaturated γ-lactones are prevalent scaffolds in numerous natural products and exhibit a wide range of biological activities. The presence of both a reactive α,β-unsaturated lactone and a primary alcohol functional group makes this molecule a versatile building block for the synthesis of more complex chemical entities. Accurate spectroscopic characterization is paramount for confirming its structure and purity, which are critical prerequisites for any subsequent application.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopic interpretation for furanones and related structures to provide a comprehensive analysis. This approach is supported by methodologies where computational data is used to complement and predict experimental outcomes, a technique that has gained significant traction in structural chemistry.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic signals in NMR, IR, and MS are the butenolide ring, the vinyl protons, the chiral center at C5, and the hydroxyethyl side chain.
Figure 1. Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The predicted chemical shifts are influenced by the electron-withdrawing effect of the lactone carbonyl and the oxygen atom in the ring, as well as the hydroxyl group.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | dd | 1H | H4 |
| ~6.1 - 6.3 | dd | 1H | H3 |
| ~5.0 - 5.2 | m | 1H | H5 |
| ~3.8 - 4.0 | m | 2H | H7 |
| ~2.0 - 2.2 | m | 2H | H6 |
| Variable | br s | 1H | -OH |
Interpretation:
-
Vinyl Protons (H3 and H4): The protons on the double bond of the butenolide ring are expected to appear at the most downfield positions due to the deshielding effects of the carbonyl group and the ring oxygen. H4 will likely be further downfield than H3. They will appear as doublets of doublets due to coupling with each other and with the proton at C5 (for H4) and potentially long-range coupling.
-
Methine Proton (H5): The proton at the chiral center C5 is adjacent to the ring oxygen and the hydroxyethyl side chain. Its chemical shift will be in the midfield region, and it is expected to be a multiplet due to coupling with the vinyl proton H4 and the diastereotopic protons on C6.
-
Methylene Protons (H6 and H7): The two methylene groups of the hydroxyethyl side chain will have distinct chemical shifts. The protons on C7 (H7), being attached to the carbon bearing the hydroxyl group, will be more deshielded than the protons on C6 (H6). Both will likely appear as multiplets.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 178 | C2 (C=O) |
| ~155 - 158 | C4 |
| ~122 - 125 | C3 |
| ~80 - 85 | C5 |
| ~60 - 63 | C7 |
| ~35 - 38 | C6 |
Interpretation:
-
Carbonyl Carbon (C2): The lactone carbonyl carbon is the most deshielded and will appear at the lowest field, typically above 170 ppm.
-
Olefinic Carbons (C3 and C4): The two carbons of the double bond will resonate in the olefinic region. C4 is expected to be more downfield than C3 due to its proximity to the ring oxygen.
-
Chiral Carbon (C5): The carbon atom C5, bonded to the ring oxygen, will appear in the range of 80-85 ppm.
-
Side-Chain Carbons (C6 and C7): The carbon bearing the hydroxyl group (C7) will be more deshielded than the other methylene carbon (C6).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the carbonyl group, the carbon-carbon double bond, the carbon-oxygen bonds, and the hydroxyl group.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3100 | Medium | =C-H stretch |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (γ-lactone) |
| ~1640 | Medium | C=C stretch |
| 1250 - 1050 | Strong | C-O stretch |
Interpretation:
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1750 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactone (γ-lactone).
-
C=C Stretch: The carbon-carbon double bond within the butenolide ring will give rise to a medium intensity band around 1640 cm⁻¹.
-
C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1050 cm⁻¹, will be due to the C-O stretching vibrations of the lactone and the alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Predicted Key Mass Spectral Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 111 | [M - OH]⁺ |
| 97 | [M - CH₂OH]⁺ |
| 83 | [M - CH₂CH₂OH]⁺ |
| 55 | [C₃H₃O]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at an m/z of 128, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or the complete hydroxyethyl side chain. The fragmentation of the butenolide ring itself would lead to smaller, characteristic fragments.
Figure 3. Workflow for NMR spectroscopic analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan to subtract the atmospheric and instrument absorbances.
-
Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the significant absorption peaks.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile samples after dissolution in a suitable solvent.
-
Ionization: Use Electron Ionization (EI) to generate fragments.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and propose structures for the major fragment ions.
Conclusion
This technical guide provides a comprehensive overview and interpretation of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for the unambiguous identification and characterization of this important chemical entity. The provided protocols outline the standard procedures for obtaining high-quality data, ensuring the scientific rigor required in research and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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The Elusive Natural Presence of 5-(2-Hydroxyethyl)furan-2(3H)-one: A Technical Guide for Researchers
Abstract
This technical guide addresses the current state of knowledge regarding the natural occurrence of 5-(2-Hydroxyethyl)furan-2(3H)-one. Despite its well-defined chemical structure and the prevalence of the furanone scaffold in nature, extensive literature reviews have not yielded direct evidence of its isolation from a natural source. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals by contextualizing this knowledge gap. We will explore structurally related, naturally occurring furanones, propose hypothetical biosynthetic pathways, detail analytical methodologies for its potential discovery, and review the biological activities of similar compounds to provide a rationale for future investigations.
Introduction: An Undiscovered Natural Product?
This compound is a furanone derivative with the molecular formula C6H8O3.[1] Its structure features a butenolide ring substituted with a hydroxyethyl group at the 5-position. While the furanone core is a common motif in a vast array of natural products with diverse biological activities, the specific entity of this compound remains conspicuously absent from reports of natural product isolation. This guide will navigate the current understanding of this compound and provide a framework for its potential discovery and characterization.
A Survey of Structurally Related, Naturally Occurring Furanones
To understand the potential ecological niches and biosynthetic origins of this compound, it is instructive to examine its naturally occurring structural analogs. The furanone family is widespread, with members identified in plants, fungi, bacteria, and marine organisms. Many of these compounds are significant as flavor components in food or as signaling molecules.[2]
| Compound Name | Structure | Natural Source(s) | Reported Biological/Functional Significance |
| Sotolon | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Fenugreek seed, roasted tobacco, rice wine | Potent flavor compound with caramel and maple notes. |
| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Found in various fruits and as a flavor component. | Contributes to caramel-like, sweet, and fruity aromas. | |
| Ascorbic Acid (Vitamin C) | (R)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one | Numerous fruits and vegetables. | Essential nutrient with antioxidant properties. |
| (S)-γ-hydroxymethyl-α,β-butenolide (HBO) | Derived from biosourced materials. | A valuable chiral synthon in organic synthesis.[3] | |
| Various Brominated Furanones | Red seaweed (Delisea pulchra) | Act as antifouling agents by interfering with bacterial quorum sensing.[2] |
Hypothetical Biosynthetic Pathways
The biosynthesis of furanones often originates from the cyclization and modification of intermediates from primary metabolism, particularly carbohydrates and amino acids. While a definitive pathway for this compound is unknown, we can propose a plausible route based on established biochemical transformations.
A potential biosynthetic origin could be the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.[4] This reaction is a known source of a variety of furan and furanone compounds. Alternatively, enzymatic pathways in microorganisms or plants could lead to its formation. For instance, a precursor such as a 6-carbon sugar acid could undergo dehydration and decarboxylation to form the furanone ring, followed by reduction of a carboxylic acid side chain to the primary alcohol.
Caption: A proposed biosynthetic pathway for this compound.
Analytical Approaches for Detection and Characterization
The search for novel natural products requires robust and sensitive analytical techniques. A combination of chromatographic separation and spectroscopic detection is essential for the identification of this compound in complex natural extracts.
Experimental Protocol: Extraction and GC-MS Analysis
This protocol outlines a general procedure for the extraction and analysis of a hypothetical plant or fungal sample for the presence of this compound.
I. Sample Preparation and Extraction:
-
Lyophilize 10 g of the biological material to remove water.
-
Grind the dried material to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Macerate the powdered sample in 100 mL of ethyl acetate for 24 hours at room temperature with gentle agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatize the extract with a silylating agent (e.g., BSTFA with 1% TMCS). To 1 mg of the dried extract, add 100 µL of the silylating agent and heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Compare the retention time and mass spectrum of any potential peaks with an authentic standard of this compound if available. The mass spectrum would be expected to show a molecular ion peak (or its silylated equivalent) and characteristic fragmentation patterns.
Caption: A generalized workflow for the detection and identification of the target compound.
Biological Activities of Related Furanones: A Rationale for Future Research
The furanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Furanone-containing natural products have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] For example, certain furanones isolated from marine organisms exhibit potent antibacterial activity by disrupting bacterial communication (quorum sensing).[2] The structural similarity of this compound to these bioactive molecules suggests that it too could possess interesting pharmacological properties, providing a strong incentive for its discovery and biological evaluation.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question in the field of natural product chemistry. This guide has aimed to provide a comprehensive overview of the current knowledge landscape, which is primarily defined by a lack of direct evidence. However, by examining its structural relatives, proposing biosynthetic pathways, and outlining analytical strategies, we have provided a roadmap for future research. The discovery of this compound in a natural source would not only fill a knowledge gap but could also unveil a novel bioactive molecule with potential applications in medicine and biotechnology. It is our hope that this guide will stimulate and facilitate such discovery efforts.
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An In-Depth Technical Guide to 5-(2-Hydroxyethyl)furan-2(3H)-one (CAS 878007-08-0): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Hydroxyethyl)furan-2(3H)-one is a substituted butenolide, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The furanone core is a key pharmacophore in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential as a versatile synthon in drug discovery and development. While specific biological data for this compound is not extensively documented, this guide will extrapolate its potential therapeutic applications based on the well-established activities of structurally related furanone derivatives.
Physicochemical Properties
This compound is a small molecule characterized by a five-membered lactone ring with a hydroxyethyl substituent at the 5-position. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 878007-08-0 | |
| Molecular Formula | C₆H₈O₃ | |
| Molecular Weight | 128.13 g/mol | |
| IUPAC Name | 5-(2-hydroxyethyl)-2,3-dihydrofuran-2-one | |
| Canonical SMILES | C1C=C(OC1=O)CCO | |
| InChI Key | CPFWDKHAGLQDFF-UHFFFAOYSA-N |
Proposed Synthetic Route
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 4-Oxohex-5-enoic acid (γ-Keto Acid Precursor)
-
To a cooled, stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add succinic anhydride.
-
Bubble ethylene gas through the reaction mixture at a controlled rate.
-
The reaction is a Friedel-Crafts acylation where ethylene acts as the nucleophile attacking the succinic anhydride, which is activated by the Lewis acid (AlCl₃).
-
Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 4-oxohex-5-enoic acid.
Step 2: Synthesis of 4-Oxo-5-hydroxypentanoic acid
-
Dissolve the 4-oxohex-5-enoic acid from Step 1 in a suitable solvent (e.g., methanol or dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Bubble ozone through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Perform a reductive workup to cleave the ozonide and form the aldehyde, which will exist in equilibrium with its hydrated form. A common method is the addition of zinc dust and water or dimethyl sulfide.
-
The resulting 4-oxo-5-hydroxypentanoic acid is then isolated and purified.
Step 3: Reductive Lactonization to this compound
-
Dissolve the 4-oxo-5-hydroxypentanoic acid from Step 2 in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 0 °C) to selectively reduce the ketone to a secondary alcohol.
-
Upon completion of the reduction, acidify the reaction mixture with a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
The acidification promotes the intramolecular cyclization (lactonization) between the newly formed hydroxyl group and the carboxylic acid, forming the stable five-membered furanone ring.
-
The final product, this compound, is then isolated and purified using standard techniques such as column chromatography.
Reactivity and Synthetic Potential
The 2(3H)-furanone core is a versatile synthetic intermediate.[2] The presence of the α,β-unsaturated lactone moiety and the hydroxyl group in the side chain offers multiple avenues for further chemical modification.
Caption: Potential reaction sites of this compound.
-
Hydroxyl Group Modification: The primary alcohol can be readily esterified or etherified to introduce various functional groups, potentially modulating the molecule's pharmacokinetic properties. Oxidation of the alcohol would yield the corresponding carboxylic acid, providing another handle for derivatization.
-
Lactone Ring Chemistry: The α,β-unsaturated system is susceptible to Michael addition, allowing for the introduction of substituents at the 3-position. The lactone itself can be opened by nucleophiles, providing access to linear, functionalized molecules. Furthermore, the diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic structures.
Potential Biological and Therapeutic Applications
While direct biological studies on this compound are scarce, the broader class of furanones has demonstrated significant therapeutic potential.
Anti-inflammatory Activity
Many furanone derivatives are known to possess anti-inflammatory properties.[3][5][6] This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][7] The structural features of this compound make it a candidate for investigation as a modulator of inflammatory pathways.
Cytotoxic and Anticancer Potential
The butenolide scaffold is present in numerous natural products with cytotoxic activity.[8][9][10][11] Studies on related furanone derivatives have shown promising results against various cancer cell lines.[12] The mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of cell proliferation. The potential of this compound as a cytotoxic agent warrants further investigation, particularly through derivatization to enhance its potency and selectivity.
Antimicrobial and Other Activities
Furanone derivatives have also been reported to exhibit antibacterial and antifungal properties.[3] Additionally, some butenolides have shown activity against parasites like Trypanosoma cruzi.[13] The diverse biological activities of this class of compounds suggest that this compound could serve as a starting point for the development of novel anti-infective agents.
Conclusion
This compound is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug discovery. Its furanone core is a well-established pharmacophore, and the presence of a modifiable hydroxyethyl side chain provides a valuable tool for structure-activity relationship studies. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Future research should focus on the biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential as anti-inflammatory, cytotoxic, or antimicrobial agents. The versatility of its chemical structure makes it an attractive building block for the synthesis of more complex and potent drug candidates.
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Gomaa, A. M., Ali, M. M., & El-Kousy, S. M. (2020). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1756–1767. [Link]
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Kumar, A., Sharma, S., & Kumar, D. (2018). Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(10), 1056-1067. [Link]
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Gomaa, A. M., Ali, M. M., & El-Kousy, S. M. (2020). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1756-1767. [Link]
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Sharma, S., Kumar, A., & Kumar, D. (2021). ANTI-INFLAMMATORY, ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF SOME SYNTHETIC FURANONES AND THEIR PYRROLONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(6), 3236-3246. [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
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Liu, Y., et al. (2022). Butenolides from the Coral-Derived Fungus Aspergillus terreus SCSIO41404. Marine Drugs, 20(3), 205. [Link]
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Costa, J. G. M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 144(42), 19485–19496. [Link]
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Costa, J. G. M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17873–17884. [Link]
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de Oliveira, E. R., et al. (2019). Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria. Phytomedicine, 57, 10-18. [Link]
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Kumar, P., et al. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4296. [Link]
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Chen, G., et al. (2022). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 144(1), 239-250. [Link]
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Physical and chemical properties of 5-(2-Hydroxyethyl)furan-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-(2-Hydroxyethyl)furan-2(3H)-one. This document is crafted to serve as an essential resource, moving beyond a simple compilation of data to provide a deeper understanding of the compound's characteristics. In the landscape of drug discovery and chemical synthesis, a thorough comprehension of a molecule's physical and chemical properties is paramount for its effective application and development. This guide is structured to provide not just the "what," but the "why" and "how," empowering researchers to confidently and safely utilize this versatile furanone derivative.
Compound Overview and Significance
1.1. Introduction to this compound
This compound, with the CAS number 878007-08-0, is a furanone derivative characterized by a five-membered lactone ring substituted with a hydroxyethyl group at the 5-position.[1] Its chemical structure combines the reactivity of an α,β-unsaturated lactone with the functionality of a primary alcohol, making it a molecule of significant interest in organic synthesis and medicinal chemistry.
1.2. Relevance in Research and Drug Development
The furanone core is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic lactone ring in this compound offers multiple avenues for chemical modification, rendering it a valuable building block for the synthesis of more complex molecules. Its potential applications span from the development of novel therapeutic agents to the creation of advanced biomaterials.
Physicochemical Properties
A precise understanding of the physical and chemical properties of this compound is fundamental for its handling, characterization, and application in experimental settings.
2.1. General and Computed Properties
While experimental data for some physical properties remain to be extensively published, computational models provide valuable estimations.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | PubChem[1] |
| Molecular Weight | 128.13 g/mol | PubChem[1] |
| IUPAC Name | 5-(2-hydroxyethyl)-3H-furan-2-one | PubChem[1] |
| CAS Number | 878007-08-0 | PubChem[1] |
| XLogP3 (Computed) | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 128.047344113 Da | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
2.2. Experimental Physical Properties (Limited Data)
Currently, specific experimental data for the melting point, boiling point, and solubility of this compound are not widely available in the cited literature. Researchers are advised to determine these properties empirically for their specific batches of the compound.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay of its functional groups.
3.1. The α,β-Unsaturated Lactone Core
The furanone ring contains an α,β-unsaturated carbonyl system, which is a classic Michael acceptor. This structural feature makes the β-carbon susceptible to nucleophilic attack. The reactivity of such systems is well-documented and is a cornerstone of many synthetic transformations.
3.2. The Hydroxyethyl Side Chain
The primary alcohol functionality of the hydroxyethyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. This provides a versatile handle for derivatization and conjugation to other molecules.
3.3. Stability and Storage
Based on general knowledge of similar furanone structures, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to protect it from prolonged exposure to light and moisture to prevent potential degradation.
Synthesis and Purification
4.1. Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and would require experimental optimization.
Caption: Conceptual workflow for the synthesis of this compound.
4.2. Purification Protocol
Purification of the crude product would likely involve standard laboratory techniques such as column chromatography on silica gel, utilizing a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound. The purity of the final product should be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not available in the provided search results. However, based on its structure, the expected spectral characteristics can be predicted.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: One would expect to see signals corresponding to the protons on the furanone ring, the methylene groups of the hydroxyethyl side chain, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the olefinic carbons of the furanone ring, the carbon bearing the hydroxyl group, and the other carbons in the molecule.
5.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
A strong absorption band around 1750-1780 cm⁻¹ due to the C=O stretching of the unsaturated γ-lactone.
-
Absorptions in the region of 1650-1600 cm⁻¹ for the C=C stretching of the furanone ring.
-
C-O stretching bands in the fingerprint region.
5.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyethyl side chain, water, and cleavage of the lactone ring.
Safety and Handling
As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.
Future Directions
The unique combination of functional groups in this compound makes it a promising candidate for further research and development. Future studies could focus on:
-
Elucidation of its complete and verified physicochemical properties.
-
Development and optimization of a robust and scalable synthetic protocol.
-
Exploration of its reactivity in various organic transformations to generate novel chemical entities.
-
Investigation of its biological activity in relevant assays for drug discovery.
References
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Furanone Compounds: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furanone Scaffold - A Privileged Structure in Medicinal Chemistry
Furanones, five-membered heterocyclic organic compounds, represent a versatile and privileged scaffold in the landscape of medicinal chemistry.[1] Found in a wide array of natural products and readily accessible through synthetic routes, the furanone nucleus is at the core of numerous compounds exhibiting a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth technical exploration of the therapeutic potential of furanone derivatives, focusing on their applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the pursuit of novel furanone-based therapeutics.
Antimicrobial Applications: Disrupting Bacterial Communication and Biofilms
A significant area of interest for furanone compounds lies in their ability to combat bacterial infections, not by killing the bacteria directly, but by interfering with their communication systems, a process known as quorum sensing (QS).[4][5] This anti-virulence approach is a promising strategy to overcome the growing challenge of antibiotic resistance.
Mechanism of Action: Quorum Sensing Inhibition
In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS coordinates the expression of virulence factors and the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to conventional antibiotics.[6][7] The QS network in P. aeruginosa is a complex hierarchy of signaling systems, with the las and rhl systems playing central roles.[6][7] These systems utilize acylated homoserine lactones (AHLs) as signaling molecules.[6] Halogenated furanones, naturally produced by the red alga Delisea pulchra, are structural mimics of AHLs and can competitively inhibit their binding to transcriptional regulators like LasR and RhlR, thereby disrupting the entire QS cascade.[8]
Caption: Quorum sensing pathway in P. aeruginosa and its inhibition by furanones.
Key Antimicrobial Furanone Compounds and Biological Activity
The antimicrobial efficacy of furanone derivatives has been demonstrated against a range of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected furanone compounds.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Furanone C-30 | Pseudomonas aeruginosa | >50 (bacteriostatic) | [1] |
| F105 (chiral sulfone) | Staphylococcus aureus | 10 | [9][10] |
| F131 (chiral sulfone) | Staphylococcus aureus | 8 | [9] |
| Compound 26 (chiral sulfone) | Staphylococcus aureus | 8 | [9] |
| Compound 26 (chiral sulfone) | Bacillus subtilis | 8 | [11] |
Experimental Protocols
This protocol describes the synthesis of a chiral 2(5H)-furanone sulfone, a class of compounds that has shown promising activity against Gram-positive bacteria.
Step 1: Synthesis of Thioether Intermediate
-
To a solution of a stereochemically pure 5-(l)-bornyloxy-2(5H)-furanone (1 equivalent) in a suitable solvent such as ethanol, add an aromatic thiol (1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired thioether.
Step 2: Oxidation to the Sulfone
-
Dissolve the thioether from Step 1 in glacial acetic acid.
-
Add an excess of 30% hydrogen peroxide (3-5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the final chiral 2(5H)-furanone sulfone.
This assay utilizes a reporter strain of P. aeruginosa containing a lasB-gfp fusion, where the expression of Green Fluorescent Protein (GFP) is under the control of a QS-regulated promoter.
-
Grow the P. aeruginosa lasB-gfp reporter strain overnight in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well microplate, add the diluted bacterial culture to wells containing various concentrations of the test furanone compound (typically in a sub-MIC range to avoid growth inhibition). Include a positive control (bacteria with AHLs but no inhibitor) and a negative control (bacteria alone).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence intensity (excitation ~485 nm, emission ~520 nm) to quantify GFP expression.
-
A reduction in fluorescence intensity relative to the positive control, without a significant decrease in OD600, indicates quorum sensing inhibition.
Anticancer Applications: Inducing Cell Death and Arresting Proliferation
The furanone scaffold is also a key feature in a number of compounds with potent anticancer activity. These derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1]
Molecular Mechanisms of Anticancer Activity
Furanone derivatives exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Some furanones, such as furanonaphthoquinones, can induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.[12]
-
Cell Cycle Arrest: Bis-2(5H)-furanone derivatives have been shown to cause cell cycle arrest at the S-phase, while other furan-based compounds can induce arrest at the G2/M phase.[1][12]
-
DNA Interaction: Certain bis-2(5H)-furanone derivatives have been found to interact directly with DNA, which may contribute to their cytotoxic effects.[13][14]
-
Enzyme Inhibition: Some furanone derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression, such as protein tyrosine kinases and MAPK14.[11][15][16]
Caption: Molecular mechanisms of anticancer activity of furanone derivatives.
Key Anticancer Furanone Compounds and Biological Activity
The cytotoxic potential of furanone derivatives has been evaluated against a variety of cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for several representative compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | [13][14] |
| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 | [1] |
| Furan-based Pyridine Carbohydrazide (4) | MCF-7 (Breast) | 4.06 | [1][17] |
| Furopyridone (4c) | KYSE150 (Esophageal) | 0.655 µg/mL | [1] |
| 5-O-silylated MBA (3a) | HCT-116 (Colon) | 1.3 | [1] |
| Compound 3a (2-furanone derivative) | NCI-H460 (Non-Small Cell Lung) | >100 | [11][15] |
| Compound 3a (2-furanone derivative) | HCT-116 (Colon) | 1.3 | [11][15] |
Experimental Protocols
This protocol outlines a one-step, transition-metal-free synthesis of bis-2(5H)-furanone derivatives.
-
In a round-bottom flask, dissolve a 5-substituted 3,4-dihalo-2(5H)-furanone (2 equivalents) in ethanol.
-
Add benzidine (1 equivalent) and triethylamine (3 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure bis-2(5H)-furanone derivative.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furanone compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Applications: Targeting Key Inflammatory Pathways
Furanone derivatives have also emerged as promising candidates for the treatment of inflammatory diseases. Their anti-inflammatory effects are attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[18]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory activity of furanones is primarily linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[16][17][19] Some furanone derivatives have shown dual inhibition of COX-2 and 5-LOX, which is a desirable profile for anti-inflammatory drugs as it may offer a broader spectrum of activity with potentially fewer side effects compared to selective COX-2 inhibitors.[18] Furthermore, some furanones may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.[20][21]
Caption: Anti-inflammatory mechanism of furanones via inhibition of COX-2 and 5-LOX.
Key Anti-inflammatory Furanone Compounds
Several furanone derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, certain pyridazinone derivatives synthesized from furanone precursors have demonstrated potent dual COX-2/15-LOX inhibition.[18][22]
Experimental Protocol: Synthesis of Anti-inflammatory Pyridazinone Derivatives from Furanones[23][27]
-
Synthesize 2-furanone derivatives by reacting a 4-oxobutanoic acid derivative with an aromatic aldehyde in acetic anhydride using a modified Perkin reaction.
-
Reflux the synthesized 2-furanone derivative with hydrazine hydrate in ethanol to yield the corresponding pyridazinone derivative.
-
Purify the product by recrystallization from a suitable solvent.
Antiviral Applications: An Emerging Frontier
The exploration of furanone compounds as antiviral agents is a more recent but promising area of research. Several studies have reported the synthesis and evaluation of furanone derivatives with activity against various viruses, including influenza and avian influenza viruses.[4][23][24]
Key Antiviral Furanone Compounds and Synthesis
A concise synthesis of the anti-HIV agent β-F-ddA has been achieved starting from (S)-dihydro-5-(hydroxymethyl)-2(3H)-furanone.[25] Additionally, furan-substituted spirothiazolidinones have been designed and synthesized, with some analogues showing potent activity against influenza A/H3N2 virus.[4] The synthesis of pyrazole-based heterocycles from a 2(3H)-furanone derivative has also yielded compounds with activity against avian influenza H5N1.[23]
Challenges in Furanone Drug Development
Despite their therapeutic promise, the development of furanone-based drugs is not without its challenges.
-
Synthesis and Derivatization: While numerous synthetic routes to furanones exist, the efficient and stereoselective synthesis of complex derivatives can be challenging.
-
Stability: The furanone ring can be susceptible to hydrolysis, which can affect the stability and shelf-life of drug candidates.
-
Toxicity: A significant concern with furan-containing compounds is the potential for hepatotoxicity. The furan ring can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates, such as cis-2-butene-1,4-dial, which can lead to liver damage.[26][27] However, it is important to note that not all furan-containing compounds are toxic, and the toxic potential is influenced by the overall molecular structure.[28][29][30] In vivo studies with specific furanone derivatives have shown a lack of toxicity in some models.[29][31]
Conclusion and Future Perspectives
The furanone scaffold has unequivocally established its importance in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of furanone derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications, underscore their immense potential. The ability of certain furanones to act as quorum sensing inhibitors represents a particularly exciting avenue for combating bacterial infections in an era of widespread antibiotic resistance.
Future research in this field should focus on several key areas. The development of more efficient and stereoselective synthetic methodologies will be crucial for accessing a wider diversity of furanone derivatives. In-depth structure-activity relationship studies will continue to be vital for optimizing the potency and selectivity of these compounds. Furthermore, a thorough understanding of the pharmacokinetic and toxicological profiles of lead candidates will be paramount for their successful translation into the clinic. Addressing the potential for furan-ring mediated toxicity through careful molecular design and targeted delivery strategies will be a critical hurdle to overcome.
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An In-depth Technical Guide to Ring-Chain Tautomerism in Hydroxy Furanones: Principles, Characterization, and Implications for Drug Development
Foreword for the Advanced Researcher
The furanone scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive compounds.[1] Its inherent reactivity and potential for diverse functionalization make it a cornerstone for the development of novel therapeutics.[2] Among the various classes of furanones, 5-hydroxy-2(5H)-furanones and their derivatives hold a unique position due to their existence in a dynamic equilibrium between a cyclic hemiacetal (ring) form and an acyclic γ-oxo-α,β-unsaturated carboxylic acid (chain) form.[3] This phenomenon, known as ring-chain tautomerism, is not merely a chemical curiosity but a critical determinant of the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. Understanding and controlling this tautomeric equilibrium is paramount for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile chemical class. This guide provides a comprehensive exploration of the core principles governing ring-chain tautomerism in hydroxy furanones, detailed methodologies for its characterization, and insights into its profound implications for drug design and development.
The Dynamic Equilibrium: Unveiling the Mechanism of Ring-Chain Tautomerism
Ring-chain tautomerism is a form of prototropic tautomerism where the movement of a proton is accompanied by the opening or closing of a ring.[4] In the case of 5-hydroxy-2(5H)-furanones, the equilibrium involves the intramolecular addition of the hydroxyl group at the C5 position to the carbonyl group at the C2 position, forming a cyclic hemiacetal. Conversely, the ring can open through the cleavage of the C-O bond to regenerate the open-chain aldehyde or ketone.
The equilibrium can be depicted as follows:
Caption: Ring-chain tautomeric equilibrium in 5-hydroxy-2(5H)-furanones.
The position of this equilibrium is not static; it is exquisitely sensitive to a variety of internal and external factors, which can be strategically manipulated to favor one tautomer over the other.
Influential Factors Governing the Tautomeric Landscape
The delicate balance between the ring and chain forms of hydroxy furanones is dictated by a confluence of electronic, steric, and environmental factors. A thorough understanding of these influences is crucial for predicting and controlling the tautomeric behavior of these compounds.
The Pivotal Role of pH
The pH of the surrounding medium is a dominant factor in determining the position of the tautomeric equilibrium.
-
Acidic Conditions: Under acidic conditions, the equilibrium generally favors the formation of the cyclic hemiacetal (ring form). Protonation of the carbonyl oxygen in the open-chain form enhances its electrophilicity, promoting intramolecular nucleophilic attack by the hydroxyl group.
-
Basic Conditions: In basic media, the equilibrium shifts towards the open-chain tautomer.[5] Deprotonation of the carboxylic acid and/or the hydroxyl group in the open-chain form generates a carboxylate anion, which disfavors ring closure due to electrostatic repulsion.
The influence of pH on the tautomeric equilibrium of a 3-hydroxy-3-phosphonoisobenzofuranone derivative has been demonstrated through NMR titration studies, where changes in chemical shifts upon pH variation clearly indicated the opening of the furanone ring at higher pH values.[5]
The Impact of Solvent Polarity
The polarity of the solvent plays a significant role in stabilizing one tautomer over the other.
-
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the open-chain form.[6] These solvents can effectively solvate the polar functional groups of the open-chain tautomer (carboxylic acid and carbonyl group), thereby stabilizing it.
-
Nonpolar Solvents: In nonpolar solvents, the cyclic form is often more prevalent. The intramolecular hydrogen bond that can form in the cyclic hemiacetal is more stable in a nonpolar environment where intermolecular hydrogen bonding with the solvent is less favorable.
Studies on hydroxyketones have shown that an increase in solvent polarity favors the open-chain tautomer.[6]
The Influence of Substituents
The nature and position of substituents on the furanone ring can exert profound electronic and steric effects on the tautomeric equilibrium.
-
Electron-Withdrawing Groups (EWGs): EWGs attached to the furanone ring, particularly at the C3 and C4 positions, can stabilize the cyclic form.[5] These groups increase the electrophilicity of the C2 carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack. For example, the presence of halogen atoms in 3,4-dihalo-5-hydroxy-2(5H)-furanones contributes to their high reactivity and the prevalence of the cyclic form.[1]
-
Electron-Donating Groups (EDGs): EDGs can have the opposite effect, potentially favoring the open-chain form by reducing the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: Bulky substituents near the reacting centers can influence the equilibrium by sterically hindering the formation of the cyclic tautomer.[7]
Analytical Characterization: Visualizing the Tautomers
A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of the tautomeric forms of hydroxy furanones in solution. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of this analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for elucidating the structures of the tautomers and determining their relative concentrations at equilibrium.[8]
Key Observables:
-
1H NMR: The proton at the C5 position of the furanone ring is a key diagnostic signal. In the cyclic form, this proton is a methine proton adjacent to a hydroxyl group and an oxygen atom within the ring, typically appearing at a distinct chemical shift. In the open-chain form, this proton is part of an aldehyde or keto-aldehyde functionality, resulting in a different chemical shift and coupling pattern. The integration of these distinct signals allows for the quantification of the tautomeric ratio.
-
13C NMR: The carbon chemical shifts of the carbonyl group (C2) and the C5 carbon are also highly informative. The C2 carbon will have a characteristic chemical shift for a lactone carbonyl in the ring form and a ketone/aldehyde carbonyl in the chain form. The C5 carbon will appear as a hemiacetal carbon in the ring form and a carbonyl or alcohol-bearing carbon in the chain form.
Experimental Protocol: 1H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed amount of the hydroxy furanone derivative in the desired deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) to a known concentration.
-
pH Adjustment (for aqueous solutions): If investigating the effect of pH, prepare a series of samples in D2O and adjust the pD using dilute DCl or NaOD solutions. Measure the final pD using a pH meter calibrated for D2O.
-
NMR Data Acquisition: Acquire 1H NMR spectra for each sample at a constant temperature. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Analysis: Identify the characteristic signals for the ring and chain tautomers. Integrate the respective signals and calculate the molar ratio of the two forms.
-
Equilibrium Constant (KT) Calculation: The equilibrium constant is calculated as KT = [chain form] / [ring form].
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a complementary method for studying the tautomeric equilibrium, particularly for systems where the tautomers have distinct chromophores.[9]
Key Observables:
-
The α,β-unsaturated carbonyl system present in both the ring and chain forms gives rise to characteristic π → π* transitions in the UV region. However, the extended conjugation in the open-chain form (γ-oxo-α,β-unsaturated acid) often results in a bathochromic shift (shift to longer wavelength) compared to the cyclic lactone.[10]
-
By monitoring the changes in the absorption spectrum as a function of solvent, pH, or temperature, the shift in the tautomeric equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.
Experimental Protocol: UV-Vis Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare a stock solution of the hydroxy furanone in a suitable solvent. Create a series of dilutions to determine a concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Solvent/pH Variation: Prepare solutions of the hydroxy furanone at the same concentration in a range of solvents with varying polarities or in buffered solutions of different pH values.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample over an appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the position (λmax) and intensity (absorbance) of the absorption bands corresponding to each tautomer. The relative abundance of each tautomer can be estimated from the absorbance values if the molar absorptivity of each form is known or can be determined.
Implications for Drug Development: A Tale of Two Tautomers
The existence of ring-chain tautomerism in hydroxy furanones has profound implications for drug discovery and development, influencing everything from target binding to pharmacokinetic properties.[11] The two tautomeric forms possess distinct three-dimensional shapes, polarities, and hydrogen bonding capabilities, leading to differential interactions with biological macromolecules.
Differential Reactivity and Target Engagement
The open-chain form, with its reactive aldehyde or ketone functionality, can participate in reactions that are not accessible to the cyclic hemiacetal. For instance, the aldehyde group can form Schiff bases with amine residues in proteins, a mode of covalent modification that can be exploited for targeted inhibitor design. The α,β-unsaturated system in both forms is a Michael acceptor, but the reactivity can be modulated by the tautomeric equilibrium.
Caption: Impact of tautomerism on reactivity and drug development.
Pharmacokinetic Considerations
The physicochemical properties of the two tautomers, such as lipophilicity (LogP) and membrane permeability, can differ significantly. The open-chain form, with its exposed polar groups, may have different solubility and permeability characteristics compared to the more compact cyclic form. This can impact the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[11]
For example, the ability of a drug to cross the blood-brain barrier is highly dependent on its LogP value. A shift in the tautomeric equilibrium towards the more lipophilic tautomer could enhance its central nervous system penetration.
Future Perspectives and Conclusion
The study of ring-chain tautomerism in hydroxy furanones is an active and evolving field. Future research will likely focus on the development of computational models to accurately predict tautomeric equilibria, the design of novel furanone-based compounds with controlled tautomeric behavior, and a deeper understanding of how this dynamic process influences biological activity in complex physiological environments.
References
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Augner, S., Kehler, J., Szakács, Z., Breuer, E., & Hägele, G. (2008). Ring-chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C, and 31P NMR-controlled titrations. New Journal of Chemistry, 32(9), 1608-1616. [Link]
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Breuer, E., et al. (2008). Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. ResearchGate. [Link]
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Schulze, B., & Schober, A. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(7), 643-648. [Link]
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Wikipedia contributors. (2023). 5-Hydroxy-2(5H)-furanone. Wikipedia, The Free Encyclopedia. [Link]
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Priebezˇanská, E., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6547. [Link]
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Poskonin, V. V., & Badovskaya, L. A. (2018). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Chemistry of Heterocyclic Compounds, 54(5), 433-455. [Link]
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Whiting, J., & Edward, J. T. (1971). Ring–Chain Tautomerism of Hydroxyketones. Canadian Journal of Chemistry, 49(22), 3799-3807. [Link]
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Sitzmann, M., Ihlenfeldt, W. D., & Nicklaus, M. C. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. Journal of Chemical Information and Modeling, 54(9), 2412-2423. [Link]
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Lund, H., et al. (2021). Characterization and demonstration of drug compound ring-chain tautomer formation and its impacts on quality control. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
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Shiri, M., & GIVI, N. (2021). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 16(11), 1249-1251. [Link]
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Chavan, S. P., et al. (2014). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Tetrahedron Letters, 55(42), 5793-5795. [Link]
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Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Yilmaz, I., & Ceylan, Ü. (2015). The spectroscopic (FT-IR, UV-vis), Fukui function, NLO, NBO, NPA and tautomerism effect analysis of (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile. Journal of Molecular Structure, 1085, 235-245. [Link]
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Kronberg, L., Christman, R. F., & de Leer, E. W. B. (1990). Potentially mutagenic, chorine-substituted 2(5H)-furanones: studies of their synthesis and NMR properties. Environmental Science & Technology, 24(6), 886-891. [Link]
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Ahmadi, S., & Tayyari, S. F. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]
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Tayyari, S. F., & Vakili, M. (2015). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
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Blank, I., & Devaud, S. (2005). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ACS Symposium Series, 905, 18-32. [Link]
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Monde, K., et al. (2009). Stereochemical study of a novel tautomeric furanone, homofuraneol. Chirality, 21(S1), E110-E115. [Link]
-
Vaira, S. D., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5488. [Link]
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Fernández, I., et al. (2008). Controlling ring-chain tautomerism through steric hindrance. Dalton Transactions, (47), 6693-6701. [Link]
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Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
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Al-Zuhairi, A. J., & Al-Shemary, R. K. (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. SlideShare. [Link]
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Fernández, I., et al. (2008). Controlling ring–chain tautomerism through steric hindrance. ResearchGate. [Link]
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Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1334-1348. [Link]
-
Pihlaja, K., et al. (2007). Substituent effects on the gas-phase ring-chain tautomerism of 3,4,5,6-tetrahydro-2H-1,3-oxazines. Rapid Communications in Mass Spectrometry, 21(22), 3701-3710. [Link]
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Li, S. L., et al. (2011). New light on the ring-chain equilibrium of a hydrogen-bonded supramolecular polymer based on a photochromic dithienylethene unit and its energy-transfer properties as a storage material. Chemistry, 17(38), 10716-10723. [Link]
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Methodological & Application
Application Note & Protocol: A Novel, Direct Synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one from Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient two-step, one-pot pathway starting from the readily available and highly functionalized synthon, mucobromic acid. By leveraging the inherent reactivity of mucobromic acid, this method offers a streamlined approach to a versatile butenolide derivative. This application note elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and offers insights into process optimization and characterization.
Introduction: The Significance of Substituted Furanones
Substituted furanones, particularly γ-lactones, are privileged scaffolds in a vast array of biologically active natural products and pharmaceutical agents.[1] The inherent chemical functionalities of the lactone ring, coupled with the potential for diverse substitution patterns, make them attractive targets for organic synthesis. This compound, in particular, possesses a pendant hydroxyl group that serves as a versatile handle for further chemical elaboration, rendering it a key intermediate for the synthesis of more complex molecules. Traditional synthetic routes to such compounds can be multi-step and may lack efficiency. The methodology presented herein utilizes mucobromic acid, an inexpensive and highly reactive starting material, to afford the target compound in a straightforward manner.[2]
Reaction Mechanism: A Tale of Two Tautomers
The synthesis proceeds through a two-step sequence initiated by the nucleophilic substitution of ethylene glycol onto mucobromic acid, followed by a reductive debromination and saturation of the furanone ring.
Mucobromic acid exists in equilibrium between its open-chain aldehyde-acid form and a cyclic hemiacetal furanone tautomer, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[3] The cyclic tautomer is particularly susceptible to nucleophilic attack at the C5 position.
Step 1: Acid-Catalyzed Etherification
Under acidic conditions, the hydroxyl group at the C5 position of the furanone tautomer is protonated, forming a good leaving group (water). One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the C5 carbon in an SN1-type mechanism. This results in the formation of the intermediate, 5-(2-hydroxyethoxy)-3,4-dibromo-2(5H)-furanone. This type of acid-catalyzed reaction of mucohalic acids with alcohols has been previously reported.
Step 2: Reductive Debromination and Lactonization
The second step involves the reduction of the dibrominated intermediate. The use of a reducing agent such as sodium borohydride has been noted to reduce mucobromic acid to a lactone.[3] In this proposed synthesis, the sodium borohydride will not only reduce the carbon-bromine bonds but will also saturate the double bond of the furanone ring to yield the final product, this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Mucobromic Acid | ≥98% | Commercially Available | |
| Ethylene Glycol | Anhydrous, ≥99.8% | Commercially Available | |
| Sodium Borohydride | ≥98% | Commercially Available | Handle with care, moisture sensitive |
| Methanol | Anhydrous, ≥99.8% | Commercially Available | |
| Diethyl Ether | Anhydrous, ≥99% | Commercially Available | |
| Saturated aq. NH4Cl | Prepared in-house | ||
| Anhydrous MgSO4 | Commercially Available | ||
| Toluene | ACS Grade | Commercially Available | For azeotropic removal of water |
| p-Toluenesulfonic acid | Monohydrate, ≥98.5% | Commercially Available | Catalyst |
| Round-bottom flask (250 mL) | |||
| Dean-Stark trap | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator |
Step-by-Step Procedure
Step 1: Formation of the 5-(2-hydroxyethoxy)-3,4-dibromo-2(5H)-furanone intermediate
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add mucobromic acid (10.0 g, 38.8 mmol), ethylene glycol (21.6 mL, 388 mmol, 10 eq.), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.37 g, 1.94 mmol, 0.05 eq.).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Reductive Debromination and Lactonization
-
Cool the reaction mixture from Step 1 in an ice bath to 0 °C.
-
Slowly add methanol (50 mL) to the flask.
-
In small portions, carefully add sodium borohydride (5.87 g, 155 mmol, 4 eq.) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the excess sodium borohydride by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.
Data Summary
| Parameter | Value |
| Mucobromic Acid (mass) | 10.0 g |
| Mucobromic Acid (moles) | 38.8 mmol |
| Ethylene Glycol (volume) | 21.6 mL |
| Ethylene Glycol (moles) | 388 mmol |
| p-Toluenesulfonic acid (mass) | 0.37 g |
| Sodium Borohydride (mass) | 5.87 g |
| Reaction Time (Step 1) | 4-6 hours |
| Reaction Time (Step 2) | 12 hours |
| Expected Yield | 60-75% (estimated) |
| Molecular Formula of Product | C6H8O3 |
| Molecular Weight of Product | 128.13 g/mol |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting and Optimization
-
Incomplete reaction in Step 1: Ensure the toluene and ethylene glycol are anhydrous. The efficiency of the Dean-Stark trap is crucial for driving the equilibrium towards the product.
-
Low yield after reduction: Sodium borohydride is moisture-sensitive. Ensure it is of good quality and added in portions to control the reaction rate. The reaction time for the reduction may need to be extended.
-
Purification challenges: The product is a relatively polar molecule. A gradient elution during column chromatography is recommended for optimal separation.
Conclusion
The protocol outlined in this application note presents a practical and efficient method for the synthesis of this compound from mucobromic acid. This approach, which leverages the unique reactivity of mucohalic acids, provides a valuable alternative to existing synthetic routes. The versatility of the hydroxylated product opens up numerous possibilities for the development of novel compounds in the fields of drug discovery and materials science.
References
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PubChem. This compound. [Link]
-
PrepChem. Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. [Link]
-
Wikipedia. Mucobromic acid. [Link]
-
ResearchGate. Biosynthesis of Lactones From Diols Mediated by an Artificial Flavin. [Link]
-
Wikipedia. Lactone. [Link]
-
Organic Syntheses. Mucobromic acid. [Link]
-
The Royal Society of Chemistry. The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
PubMed. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives. [Link]
-
MDPI. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. [Link]
-
ResearchGate. Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. [Link]
-
NIH. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link]
-
NIH. Butenolide synthesis from functionalized cyclopropenones. [Link]
-
NIH. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]
-
ResearchGate. Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. [Link]
-
PubMed. The naturally occurring furanones: formation and function from pheromone to food. [Link]
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Definitive Structural Elucidation of Furanones: An Integrated Spectroscopic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The furanone scaffold is a privileged motif in chemical and biological sciences, forming the core of natural products, flavor compounds, and pharmacologically active agents.[1] Accurate structural determination of novel furanone derivatives is paramount for understanding their function and for advancing drug development and material science. This guide provides an in-depth technical overview and detailed protocols for the comprehensive analysis of furanones using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure data integrity and unambiguous structural assignment.
Introduction: The Significance of the Furanone Core
Furanones, or oxolones, are heterocyclic organic compounds featuring a five-membered ring containing an oxygen atom and a ketone group. The position of the double bond and carbonyl group gives rise to several isomers, with 2(5H)-furanones and 3(2H)-furanones being particularly common. These structures are prevalent in nature and are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Given their significance, the ability to precisely characterize their molecular architecture is a critical step in both synthetic chemistry and natural product discovery.
The analytical challenge lies in unambiguously determining the core isomeric structure, substitution patterns, and stereochemistry. Mass spectrometry provides the molecular formula and key structural fragments, while NMR spectroscopy maps the precise atomic connectivity and stereochemical relationships. This document outlines an integrated workflow, leveraging the strengths of both techniques for definitive analysis.
Mass Spectrometry (MS) for Furanone Analysis
Mass spectrometry is the foundational tool for determining the molecular weight and elemental composition of furanones. The choice of ionization technique is critical and is dictated by the analyte's volatility and polarity.
Causality of Ionization Method Selection
-
Electron Ionization (EI): Best suited for volatile, thermally stable furanones, typically those analyzed by Gas Chromatography (GC-MS). EI is a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation. This fragmentation is highly valuable, creating a molecular "fingerprint" that can be compared against spectral libraries like the NIST database for rapid identification.[2] The drawback is that the molecular ion (M⁺˙) may be weak or absent for some structures.
-
Electrospray Ionization (ESI): The method of choice for less volatile, more polar, or thermally labile furanones, often analyzed by Liquid Chromatography (LC-MS). ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3] This ensures the molecular weight is readily identified. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the parent ion is isolated and fragmented via Collision-Induced Dissociation (CID).[4][5]
Interpreting Furanone Fragmentation Patterns
Understanding the fragmentation pathways is key to piecing together the molecular structure. While specific pathways depend on the substitution, some general patterns for the 2(5H)-furanone core are observed.
-
Loss of CO and CHO: A common pathway involves the loss of carbon monoxide (CO) and the formyl radical (CHO).
-
Ring Opening and Cleavage: The lactone ring can undergo cleavage, leading to characteristic fragment ions. For the parent 2(5H)-furanone (C₄H₄O₂), major fragments in EI-MS are often observed at m/z values of 55 ([M-CHO]⁺) and the molecular ion at m/z 84.[2][6]
-
Side-Chain Fragmentation: Substituents on the furanone ring will produce their own characteristic fragmentation, such as McLafferty rearrangements or cleavage at benzylic positions, providing crucial information about their structure and location.
Caption: Workflow for NMR-based structure elucidation.
Protocol 2: 1D and 2D NMR Data Acquisition
This protocol outlines a standard suite of experiments for full structural characterization.
-
Sample Preparation: Prepare the sample as described in section 3.1.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
-
1D NMR Acquisition:
-
¹H Spectrum: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 12 ppm). Use a sufficient number of scans (e.g., 16 or 32) to get a good signal-to-noise ratio. [7] * ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. The spectral width should typically be 0 to 220 ppm. A larger number of scans will be required (e.g., 1024 or more) depending on the sample concentration.
-
-
2D NMR Acquisition:
-
Use standard Bruker pulse sequences or equivalents. [7] * COSY: Acquire a gradient-selected COSY experiment.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment optimized for a one-bond C-H coupling of ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average value of 8 Hz (~60 ms) to observe ²JCH and ³JCH correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.
-
Phase and baseline correct all spectra.
-
Calibrate the spectra using the residual solvent peak or TMS.
-
Analyze the spectra in the order outlined in the workflow diagram (Figure 2) to assemble the final structure.
-
Integrated MS and NMR Workflow for Novel Furanones
The most robust approach combines the strengths of both techniques in a logical progression.
Sources
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- 7. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 5-(2-Hydroxyethyl)furan-2(3H)-one for Preclinical Research
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 5-(2-Hydroxyethyl)furan-2(3H)-one, a key intermediate in the synthesis of various biologically active molecules. The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. The methodology emphasizes a multi-step approach, commencing with liquid-liquid extraction to remove bulk impurities, followed by high-resolution flash column chromatography, and concluding with an optional recrystallization step for achieving superior purity. The rationale behind each step is detailed to allow for adaptation and troubleshooting.
Introduction
This compound is a versatile heterocyclic building block. Its bifunctional nature, possessing both a reactive lactone and a primary alcohol, makes it a valuable precursor in the synthesis of natural products and pharmaceutical agents. The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, reduced yields, and complications in biological assays. This application note outlines a robust and reproducible purification protocol to obtain this compound in high purity (>98%).
Compound Properties and Purification Strategy
A successful purification strategy is predicated on the physicochemical properties of the target molecule. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Expected to be an oil or low-melting solid | Inferred from similar structures |
| XLogP3 | -0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The presence of a hydroxyl group and a lactone moiety imparts a moderate polarity to the molecule, as indicated by the negative XLogP3 value. This suggests good solubility in polar organic solvents and some water solubility. The purification strategy will leverage this polarity through a combination of extraction and chromatographic techniques.
Purification Workflow Overview
Caption: Overall purification workflow for this compound.
Health and Safety Precautions
Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data for this compound is limited, related furanones can be skin and eye irritants[2]. The solvents used in this protocol, such as ethyl acetate and hexanes, are flammable and should be handled away from ignition sources.
Detailed Purification Protocol
This protocol assumes a starting crude reaction mixture in an organic solvent.
Step 1: Liquid-Liquid Extraction (Workup)
Rationale: This initial step aims to remove water-soluble byproducts, inorganic salts, and highly polar impurities from the crude reaction mixture. Saturated sodium chloride solution (brine) is used to reduce the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium chloride (brine).
-
Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer (containing the product) should be the upper layer if the reaction solvent is less dense than water (e.g., ethyl acetate).
-
Drain the lower aqueous layer and discard.
-
Repeat the brine wash (steps 2-5) two more times.
-
Collect the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude oil/solid.
Step 2: Flash Column Chromatography
Rationale: Flash column chromatography is the core purification step, designed to separate the target compound from closely related impurities based on differential adsorption to the stationary phase. A silica gel stationary phase is chosen due to the polar nature of the furanone. A gradient elution of ethyl acetate in hexanes is employed to effectively separate compounds with varying polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Flash chromatography system or glass column
-
Solvents: Hexanes (or heptane) and Ethyl Acetate (EtOAc), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% EtOAc in hexanes).
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from Step 1 in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, for oils, load the sample directly onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 10-20% EtOAc in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 50-70% EtOAc in hexanes) to elute the product. The optimal gradient will depend on the impurity profile of the crude material and should be determined by preliminary TLC analysis. A mixture of ethyl acetate and methylene chloride can also be an effective solvent system[3].
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. A suitable TLC mobile phase is typically 30-50% EtOAc in hexanes. Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate solution.
-
Purity Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Concentration: Concentrate the pooled fractions in vacuo to yield the purified this compound.
Chromatographic Separation Logic
Caption: Elution order in flash chromatography with an increasing solvent gradient.
Step 3 (Optional): Recrystallization
Rationale: If the purified product is a solid or a semi-solid and the highest possible purity is required, recrystallization can be performed. This technique separates the target compound from any remaining soluble impurities based on differences in solubility at different temperatures[4].
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. For moderately polar compounds like this furanone, a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) is often effective. A diisopropyl ether-diethyl ether-hexane system has been suggested for similar furan derivatives[3]. Alternatively, an ethyl acetate/hexanes mixture could be effective.
-
Dissolution: Dissolve the purified product in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: Slowly add the "poor" solvent until the solution becomes slightly turbid. If using a single solvent, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath[5].
-
Crystal Formation: Allow the solution to stand undisturbed to allow for slow crystal growth. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization[5].
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent[6].
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Verification of Purity
The purity of the final product should be confirmed by appropriate analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC Analysis: To quantify the purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water would be a suitable starting point[7].
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the purification of this compound. By employing a systematic approach of liquid-liquid extraction followed by flash column chromatography, researchers can obtain this valuable intermediate in high purity, suitable for demanding applications in drug discovery and chemical synthesis.
References
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SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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YouTube. (2013). Recrystallization. Retrieved from [Link]
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Application Notes and Protocols for Testing Furanone Cytotoxicity
Introduction: The Furanone Scaffold and the Imperative of Cytotoxicity Assessment
Furanones are a class of five-membered heterocyclic compounds that represent a versatile and privileged scaffold in medicinal chemistry and drug development.[1][2][3] Found in both natural products and synthetic compounds, the furanone nucleus is a core component of molecules with a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][4] Given their therapeutic potential, furanone derivatives are frequently investigated as lead compounds in drug discovery programs.[5]
However, the journey from a promising compound to a safe and effective therapeutic agent is rigorous. A critical, non-negotiable step in this process is the comprehensive evaluation of cytotoxicity.[6][7] Cytotoxicity testing assesses the potential of a substance to cause damage or death to cells, providing essential data for safety assessment and dose optimization.[8][9] These assays are foundational for weeding out overtly toxic compounds early, establishing therapeutic windows, and elucidating mechanisms of action, thereby supporting regulatory compliance and ensuring patient safety.[7][8] This guide provides a detailed overview of key biological assays and robust protocols for evaluating the cytotoxic effects of novel furanone compounds.
A Multi-Parametric Approach to Understanding Cytotoxicity
A single assay provides only a snapshot of a compound's effect on a cell population. A robust cytotoxicity assessment, therefore, relies on a multi-parametric approach, interrogating different cellular health indicators. This strategy allows researchers to not only quantify cell death but also to understand the underlying mechanism, such as necrosis or apoptosis.[10]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} endot Caption: Workflow for Comprehensive Furanone Cytotoxicity Assessment.
Assays for Cell Viability and Metabolic Activity: The MTT Assay
The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[11][12]
Principle of the MTT Assay
The core of the assay lies in the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[11][14] The quantity of formazan produced is directly proportional to the number of viable cells.[11][12] The insoluble crystals are then dissolved, and the resulting colored solution is quantified spectrophotometrically.[13]
dot graph G { layout=dot; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} endot Caption: Mechanism of the MTT Cell Viability Assay.
Experimental Protocol: MTT Assay
Materials:
-
Furanone compound stock solution (typically in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[13][15]
-
Cell culture medium (phenol red-free, serum-free medium is recommended for the MTT incubation step to reduce background)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion and recovery.[11]
-
Compound Treatment: Prepare serial dilutions of the furanone compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validating Controls:
-
Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the furanone.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[15] Visually inspect for the formation of purple intracellular crystals under a microscope.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 540-570 nm using a microplate reader.[11][15]
Data Analysis
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot % Viability against the log of the furanone concentration to generate a dose-response curve and determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).[17]
| Furanone Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.4 ± 4.8 |
| 5 | 81.3 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 49.1 ± 4.9 |
| 50 | 28.6 ± 3.7 |
| 100 | 12.2 ± 2.5 |
| Hypothetical data for a furanone derivative after 48h treatment, demonstrating the calculation of an approximate IC50 value of 25 µM. |
Assays for Cell Membrane Integrity: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a widely accepted method for quantifying cytotoxicity by measuring plasma membrane damage.[18] It is particularly useful for detecting necrosis or late-stage apoptosis.[19]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme present in most cell types.[18][20] Under normal conditions, it resides within the cell. Upon damage to the plasma membrane, LDH is released into the surrounding culture medium.[20] The assay quantifies the amount of released LDH by measuring its enzymatic activity. In a coupled reaction, LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[20] The NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured colorimetrically at ~490 nm.[20] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[19]
dot graph LDH_Assay { rankdir=LR; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} endot Caption: Principle of the colorimetric LDH release assay.
Experimental Protocol: LDH Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, diaphorase, lysis buffer)
-
96-well flat-bottom sterile plates
-
Treated cell cultures (prepared as in the MTT assay)
Procedure:
-
Prepare Controls and Samples: Following furanone treatment (as described in the MTT protocol), prepare the necessary controls. This step is critical for data normalization and interpretation.
-
Spontaneous LDH Release: Collect supernatant from untreated control cells.
-
Maximum LDH Release: Add Lysis Buffer (provided in the kit) to untreated control cells and incubate for ~45 minutes. This lyses all cells and represents 100% cytotoxicity.[19][20]
-
Test Compound Release: Collect supernatant from furanone-treated cells.
-
Background Control: Culture medium only.
-
-
Sample Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and diaphorase solutions).
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[20]
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mechanistic Assays: Probing the Pathways of Cell Death
If primary assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism. Furanones may induce cell death via programmed apoptosis, which involves a distinct series of molecular events, or through other pathways like oxidative stress.[21][22]
A. Caspase Activity Assays for Apoptosis Detection
Principle: Apoptosis is executed by a family of cysteine proteases called caspases.[23] A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[24] Caspase activity assays use a synthetic substrate containing a specific amino acid recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule—either a chromophore (pNA) for colorimetric detection or a fluorophore (e.g., AMC) for fluorescent detection.[25] When active caspase in the cell lysate cleaves the substrate, the reporter is released, generating a measurable signal that is proportional to caspase activity.[25][26]
Protocol Outline (Fluorometric Caspase-3/7 Assay):
-
Cell Treatment: Treat cells with the furanone compound at concentrations around the determined IC50. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Lysis: After incubation, lyse the cells using a provided lysis buffer to release intracellular contents, including active caspases.
-
Substrate Incubation: Add the cell lysate to a black 96-well plate. Add the fluorogenic substrate (e.g., Ac-DEVD-AMC).[25]
-
Signal Detection: Incubate at 37°C. Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time or as an endpoint reading.[25] An increase in fluorescence compared to the untreated control indicates activation of the caspase-3/7 apoptotic pathway.
B. Reactive Oxygen Species (ROS) Detection
Principle: Some cytotoxic compounds exert their effects by inducing oxidative stress, leading to an accumulation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide anions.[21][27] Excessive ROS can damage DNA, proteins, and lipids, ultimately triggering cell death.[21][22] The most common detection method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[27] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[28]
Protocol Outline (H₂DCFDA Assay):
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Wash cells and incubate them with H₂DCFDA solution (e.g., 10 µM) in a serum-free medium for 30-60 minutes at 37°C.[28]
-
Compound Treatment: Wash the cells to remove the excess probe. Add the furanone compound and a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em = ~485/535 nm) using a microplate reader. Readings can be taken kinetically over time to monitor the rate of ROS production. An increase in fluorescence indicates furanone-induced oxidative stress.
Summary of Key Assays
| Assay | Principle | Endpoint Measured | Key Advantages | Considerations |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity / Cell Viability[14] | High-throughput, inexpensive, well-established[12] | Indirect measure; can be affected by metabolic changes unrelated to viability.[14] |
| LDH | Release of cytosolic enzyme upon membrane rupture | Membrane Integrity / Necrosis | Direct measure of cytotoxicity, simple workflow[29] | Does not distinguish between apoptosis and necrosis; timing is critical.[10] |
| Caspase | Cleavage of a specific peptide substrate | Apoptosis Execution[23][24] | Mechanistic insight into apoptosis, high sensitivity[26] | Measures a specific point in the apoptotic cascade.[30] |
| ROS | Oxidation of a fluorescent probe | Oxidative Stress[27] | Provides mechanistic data, can be measured in real-time[28] | Probes can have specificity issues; ROS are often transient.[27] |
Conclusion
Evaluating the cytotoxicity of furanone compounds is a fundamental requirement in drug development and chemical safety assessment. A tiered and multi-parametric testing strategy, beginning with general viability screens like the MTT and LDH assays, followed by more specific mechanistic probes for apoptosis (caspase activity) and oxidative stress (ROS production), provides a comprehensive and reliable profile of a compound's biological effects. The protocols and principles detailed in these application notes offer a robust framework for researchers to generate accurate, reproducible, and trustworthy data, enabling informed decisions in the advancement of novel furanone-based therapeutics.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Principle and applications of the cytotoxicity assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. Retrieved from [Link]
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PubMed. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. Retrieved from [Link]
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Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in... | Download Scientific Diagram. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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Medical Device and Diagnostic industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
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PubMed. (n.d.). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Retrieved from [Link]
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Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
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Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Retrieved from [Link]
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VIROLOGY RESEARCH SERVICES. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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TSI Journals. (2011). synthesis-and-cytotoxicity-studies-of-some-furanone-derivatives.pdf. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC. Retrieved from [Link]
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PubMed. (n.d.). Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA. Retrieved from [Link]
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AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
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ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
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Application Notes & Protocols: 5-(2-Hydroxyethyl)furan-2(3H)-one as a Versatile Building Block in Organic Synthesis
Abstract
This guide provides a comprehensive overview of 5-(2-hydroxyethyl)furan-2(3H)-one, a bifunctional building block of significant interest in modern organic synthesis. The furanone core, a common structural motif in numerous natural products and pharmacologically active compounds, combined with a reactive primary alcohol, offers dual points for molecular elaboration.[1][2] We will explore the molecule's inherent reactivity, detailing its application in advanced synthetic methodologies such as cycloadditions and tailored functional group manipulations. This document serves as a technical resource for researchers in medicinal chemistry, natural product synthesis, and materials science, offering field-proven insights and detailed, actionable protocols.
Introduction: The Strategic Value of this compound
This compound, a γ-butyrolactone derivative, represents a class of molecules that bridge the gap between bio-based feedstocks and high-value chemical synthesis. The furanone scaffold is a well-established pharmacophore present in compounds with a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2][3][4] The presence of both a modifiable lactone ring and a primary hydroxyl group within the same molecule provides synthetic chemists with a powerful tool for building molecular complexity.
The strategic importance of this building block lies in its distinct reactive sites:
-
The Butenolide Ring: The α-protons of the furan-2(3H)-one system are acidic and can be selectively removed by a suitable base to form a dienolate intermediate. This intermediate exhibits vinylogous reactivity, enabling it to participate as a 2π-component in various cycloaddition reactions.
-
The Hydroxyethyl Side Chain: The terminal primary alcohol serves as a versatile handle for a wide array of chemical transformations, including protection, oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
This dual reactivity allows for orthogonal synthetic strategies, where one part of the molecule can be modified while the other remains intact or protected, enabling the controlled and stepwise construction of complex target molecules.
Physicochemical Properties
A clear understanding of the building block's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | PubChem[5] |
| Molecular Weight | 128.13 g/mol | PubChem[5] |
| IUPAC Name | 5-(2-hydroxyethyl)-3H-furan-2-one | PubChem[5] |
| CAS Number | 878007-08-0 | PubChem[5] |
| XLogP3 | -0.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
Synthetic Accessibility
While a direct, high-yield synthesis protocol for this compound is not extensively documented in single publications, its structure is closely related to other furanone derivatives synthesized from bio-based platform chemicals like levulinic acid and furfural.[6][7][8] The general approach often involves the modification of these precursors to introduce the desired hydroxyethyl side chain, followed by cyclization to form the butenolide ring. Researchers can anticipate multi-step sequences that may involve protection/deprotection strategies and functional group interconversions.
Core Reactivity and Synthetic Applications
The utility of this compound stems from the predictable and versatile reactivity of its two key functional domains.
Caption: Workflow for the organocatalytic [8+2] cycloaddition.
Manipulation of the Hydroxyethyl Side Chain
The primary alcohol of the side chain is a critical handle for synthetic diversification. Its reactions are generally high-yielding and predictable.
A. Protection of the Hydroxyl Group: In multi-step syntheses, it is often imperative to protect the hydroxyl group to prevent it from interfering with subsequent reactions, especially those involving strong bases or nucleophiles. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.
B. Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid using standard reagents (e.g., PCC/DMP for the aldehyde, or Jones/Pinnick oxidation for the carboxylic acid). This transformation converts the building block into a bifunctional lactone-aldehyde or lactone-acid, opening up further synthetic possibilities such as reductive amination or amide coupling.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the synthetic manipulation of this compound and related structures.
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
Objective: To selectively protect the primary alcohol of this compound using tert-butyldimethylsilyl chloride (TBDMSCl). This protocol is adapted from standard procedures for protecting similar hydroxylated furanones.
Rationale: Silyl ethers are chosen for their stability under a wide range of non-acidic conditions and their straightforward removal with fluoride sources (e.g., TBAF). Imidazole is used as a mild base to neutralize the HCl generated during the reaction, driving it to completion.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Then, add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure silyl-protected product.
Self-Validation: The successful protection can be confirmed by ¹H NMR spectroscopy (disappearance of the hydroxyl proton signal and appearance of new signals for the TBDMS group at ~0.1 ppm and ~0.9 ppm) and mass spectrometry (observation of the correct molecular ion peak).
Protocol 2: Brønsted Base-Catalyzed [8+2] Cycloaddition
Objective: To demonstrate the reactivity of the furanone core in a diastereoselective [8+2] cycloaddition with 8,8-dicyanoheptafulvene. This protocol is based on the methodology developed for 5-substituted-furan-2(3H)-ones. [9] Rationale: This reaction showcases the ability to generate a dienolate from the furanone using an organic base, which then engages in a higher-order cycloaddition. The choice of base and solvent can be critical for achieving high yield and diastereoselectivity.
Materials:
-
Protected 5-(2-(tert-butyldimethylsilyloxy)ethyl)furan-2(3H)-one (1.0 eq)
-
8,8-Dicyanoheptafulvene (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)
-
Anhydrous Toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the protected furanone (1.0 eq) and 8,8-dicyanoheptafulvene (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Initiation: Add DBU (0.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often accompanied by a color change. Allow the reaction to proceed until the limiting reagent is consumed (typically 12-24 hours).
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the polycyclic product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and relative stereochemistry. X-ray crystallography may be required for unambiguous stereochemical assignment. [9] Causality and Insights: The use of a protected starting material is crucial in this case, as the basic conditions (DBU) would deprotonate the free hydroxyl group, interfering with the desired dienolate formation at the C3 position. The high diastereoselectivity observed in these reactions is a testament to the ordered transition state of the cycloaddition. [9]
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its dual functionality allows for a wide range of synthetic manipulations, from the protection and functionalization of its side chain to the participation of its core lactone structure in complex, stereoselective cycloaddition reactions. The protocols and insights provided herein are intended to empower researchers to leverage the full synthetic potential of this powerful intermediate in the development of novel pharmaceuticals, natural products, and advanced materials.
References
-
Omanakuttan, V. K., John, J., & Hopf, H. (2020). Synthesis of 3(2H)‐Furanones: A Review. European Journal of Organic Chemistry. Available at: [Link]
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Singh, G., & Singh, P. (2018). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. ResearchGate. Available at: [Link]
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Vasilev, A. A., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]
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Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Available at: [Link]
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OUCI. (n.d.). 2,5-Dimethyl-4-hydroxy-2H-furan-3-one and its derivatives: analysis, synthesis and biosynthesis—a review. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Furan synthesis starting from levulinic acid derivatives. Available at: [Link]
-
Jasiński, M., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
-
UPLIFT. (2025). On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2-Hydroxyethyl) Furan-2,5-Dicarboxylate (BHEF). Available at: [Link]
-
Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC. Available at: [Link]
-
de Oliveira, R. N. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Tang, X., et al. (2019). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 5-(2-Hydroxyethyl)furan-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Pearson+. (2024). Propose mechanisms for the following reactions. Available at: [Link]
-
The University of Groningen research portal. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Bronsted Acid Catalysts. Available at: [Link]
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Application Notes & Protocols for the Quantification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one
Introduction
5-(hydroxymethyl)dihydrofuran-2(3H)-one, a member of the γ-butyrolactone family, is a versatile chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a lactone and a primary alcohol, makes it a key intermediate for creating more complex molecules.[1][2] Given its significance, the accurate and precise quantification of this compound in various matrices is paramount for quality control, pharmacokinetic studies, and product development.[3] This document provides a comprehensive guide to the primary analytical methodologies for the quantitative determination of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, designed for researchers, scientists, and drug development professionals.
This guide delves into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind methodological choices, offer detailed, field-proven protocols, and present comparative data to aid in selecting the most suitable technique for your specific analytical needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore.[4] While 5-(hydroxymethyl)dihydrofuran-2(3H)-one does not have a strong chromophore, it can often be detected at low UV wavelengths (around 210 nm). The selection of this method is typically favored for its simplicity, cost-effectiveness, and reliability in analyzing samples with relatively high concentrations of the analyte.
Rationale for Methodological Choices
The choice of a reversed-phase C18 column is based on its versatility and effectiveness in retaining and separating moderately polar organic molecules like our target analyte from a polar mobile phase.[4] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is selected to achieve optimal retention and peak shape.[4] Acidification of the mobile phase with a small amount of formic or phosphoric acid can help to suppress the ionization of any acidic or basic functional groups in the sample matrix and the analyte itself, leading to more consistent retention times and improved peak symmetry.[4][5] The detection wavelength is chosen to maximize the signal-to-noise ratio for the analyte.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.[4]
Materials:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic or gradient mixture of water (acidified with 0.1% formic acid) and acetonitrile. A common starting point is a 90:10 (v/v) water:acetonitrile mixture.[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte; typically in the range of 210-280 nm.[4]
-
Sample Preparation: Dissolve samples in the mobile phase and filter through a 0.45 µm filter before injection.[4] For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualization of HPLC Workflow
Sources
Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: An Application Note and Protocol Guide
Introduction: The Significance of a Chiral Building Block
(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also identified as (R)-γ-hydroxymethyl-γ-butyrolactone, stands as a cornerstone chiral synthon in the landscape of modern organic chemistry.[1][2] Its importance is derived from its bifunctional nature, possessing both a lactone and a primary alcohol, and a specific stereochemical configuration that is paramount for biological activity.[1] This enantiomerically pure compound is a critical intermediate in the pharmaceutical industry for the synthesis of a variety of complex molecules, including antiviral and anticancer drugs, where precise stereochemistry is a determinant of therapeutic efficacy and safety.[1][2] This guide provides an in-depth technical overview of robust and widely-employed strategies for the enantioselective synthesis of this valuable molecule, designed for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Core Synthetic Strategies: A Tale of Two Approaches
The enantioselective synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is primarily achieved through two divergent yet complementary strategies: leveraging the inherent chirality of natural products or inducing chirality through catalysis.[1]
-
Chiral Pool Synthesis: This classical and often cost-effective approach utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids.[1][3] The existing stereocenter in the starting material is meticulously carried through a sequence of chemical transformations to dictate the stereochemistry of the final product. L-glutamic acid is the most prominent precursor for this strategy.[1][3]
-
Catalytic Asymmetric Synthesis: Representing a more modern approach, this strategy employs a chiral catalyst to control the stereochemical outcome of a reaction that transforms a prochiral substrate into a chiral product.[1] Methods such as asymmetric hydrogenation offer high efficiency and enantiopurity, providing an elegant alternative to chiral pool-based routes.[1]
This document will first detail the well-established and scalable synthesis from L-glutamic acid, followed by an overview of the catalytic asymmetric hydrogenation approach.
Part 1: Synthesis from the Chiral Pool: The L-Glutamic Acid Pathway
The most established and industrially viable method for preparing (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one begins with the naturally occurring amino acid, L-glutamic acid.[1] This pathway is favored for its cost-effectiveness and the high enantiopurity of the final product.[1] The synthesis hinges on a key diazotization reaction that proceeds with retention of configuration, followed by a selective reduction.
Reaction Scheme Overview
The overall transformation from L-glutamic acid to the target molecule is a two-stage process. The first stage involves the conversion of L-glutamic acid to (S)-γ-butyrolactone-γ-carboxylic acid. The second stage is the selective reduction of the carboxylic acid to the primary alcohol.
Caption: Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one from L-Glutamic Acid.
Detailed Experimental Protocol
Stage 1: Synthesis of (S)-γ-Butyrolactone-γ-carboxylic acid
This stage involves the diazotization of the primary amine of L-glutamic acid to form a diazonium salt. This intermediate is unstable and undergoes an intramolecular SN2 reaction, where the γ-carboxylic acid acts as a nucleophile, displacing the diazonium group to form the lactone with retention of stereochemistry.
-
Materials and Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice-salt bath
-
L-glutamic acid
-
Sulfuric acid (2M)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
-
Procedure:
-
Prepare a solution of L-glutamic acid (e.g., 1 mole) in aqueous sulfuric acid (e.g., 2M) in the three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (e.g., 1.2 moles) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred glutamic acid solution over 2-3 hours, ensuring the temperature is maintained below 5°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.
-
Slowly warm the reaction mixture to room temperature and then heat to 70-80°C for 2-3 hours to ensure complete lactonization.
-
Cool the reaction mixture to room temperature and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-γ-butyrolactone-γ-carboxylic acid, which can be used in the next step without further purification.
-
Stage 2: Reduction to (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
The carboxylic acid of the intermediate lactone is selectively reduced to the primary alcohol using a borane-based reducing agent. The lactone carbonyl is less reactive and remains intact under these conditions.
-
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
(S)-γ-Butyrolactone-γ-carboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Methanol
-
-
Procedure:
-
Dissolve the crude (S)-γ-butyrolactone-γ-carboxylic acid (e.g., 1 mole) in anhydrous THF in a three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the borane-dimethyl sulfide complex (e.g., 1.1 moles) dropwise to the stirred solution, maintaining the temperature at 0°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol.[1]
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in methanol and evaporate again to remove borate esters. Repeat this step 2-3 times.[1]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.
-
Data Summary
| Parameter | Stage 1 | Stage 2 | Overall |
| Key Reagents | L-Glutamic Acid, NaNO₂, H₂SO₄ | Borane-dimethyl sulfide | - |
| Typical Yield | 85-95% (crude) | 80-90% | 68-85% |
| Enantiomeric Excess | >99% | >99% | >99% |
| Purification | Extraction | Vacuum Distillation / Chromatography | - |
Part 2: Catalytic Asymmetric Synthesis: The Hydrogenation Approach
Catalytic asymmetric synthesis provides a powerful and elegant alternative for accessing (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.[1] Asymmetric hydrogenation of a prochiral unsaturated precursor is a particularly effective method.[1] This approach involves the hydrogenation of a substrate like 5-(hydroxymethyl)furan-2(5H)-one using a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand (e.g., BINAP).[1]
Workflow Overview
Caption: Catalytic asymmetric hydrogenation workflow.
General Experimental Protocol
-
Materials and Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Inert atmosphere glovebox or Schlenk line
-
Prochiral substrate (e.g., 5-(hydroxymethyl)furan-2(5H)-one)
-
Metal precursor (e.g., [Rh(COD)₂]BF₄ or Ru(OAc)₂(BINAP))
-
Chiral ligand (e.g., (R)-BINAP)
-
Degassed solvent (e.g., methanol, ethanol, or THF)
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In an inert atmosphere glovebox, charge the hydrogenation reactor with the prochiral substrate, the metal precursor, and the chiral ligand.
-
Add the degassed solvent to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction for hydrogen uptake and/or by analyzing aliquots via GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.
-
Key Considerations for Asymmetric Hydrogenation
-
Catalyst Selection: The choice of metal and chiral ligand is critical for achieving high yield and enantioselectivity. Extensive screening may be necessary to identify the optimal catalyst system for a specific substrate.
-
Reaction Conditions: Parameters such as solvent, temperature, hydrogen pressure, and substrate-to-catalyst ratio must be carefully optimized to maximize performance.
-
Substrate Purity: The purity of the starting material can significantly impact the catalyst's activity and selectivity.
Conclusion
The chiral synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be effectively accomplished through several reliable methods. The synthesis from L-glutamic acid remains the most common, cost-effective, and scalable route for large-scale production, consistently delivering high enantiopurity.[1] Catalytic asymmetric hydrogenation represents a powerful and versatile alternative, offering high levels of enantioselectivity and efficiency, particularly for the discovery and development of new synthetic routes. The selection of the most appropriate method will depend on factors such as the scale of the synthesis, cost considerations, and the availability of starting materials and specialized equipment.
References
-
MDPI. (2022). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 27(15), 4983. Retrieved from [Link]
-
Zhang, G., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. Retrieved from [Link]
Sources
Application Notes and Protocols: In Vitro Testing of Furanone Derivatives Against Cancer Cell Lines
<M>
Introduction: The Therapeutic Promise of the Furanone Scaffold
The furanone scaffold, a five-membered heterocyclic ring, is recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in natural products exhibiting a wide array of biological activities.[1][2] Both natural and synthetic furanone derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5] These compounds exert their anticancer effects through diverse and often interconnected mechanisms, primarily including the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[1][6]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the in vitro evaluation of furanone derivatives as potential anticancer agents. We will delve into detailed, field-proven protocols for assessing cytotoxicity and elucidating the underlying mechanisms of action. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity.
Part 1: Initial Cytotoxicity Screening - Quantifying Anticancer Potency
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity across a panel of relevant cancer cell lines.[7] This allows for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.[7] A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's effect.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for the initial screening of furanone derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
Core Cytotoxicity Assays
Three widely used colorimetric assays provide complementary information on the cytotoxic effects of the furanone derivatives.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]
-
Treatment: Treat the cells with various concentrations of the furanone derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[9]
-
B. Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a cell density determination based on the measurement of total cellular protein content.[10] The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of proteins under mildly acidic conditions.[11][12] The amount of bound dye is proportional to the total protein mass.[12]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[11]
-
Washing: Remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[11]
-
Staining: Add 50-100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11][12]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.[12]
-
Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Absorbance Reading: Measure the absorbance at 510-565 nm.[12][13]
-
C. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7][14][15][16] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[17]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[7]
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm.[17]
-
Data Presentation of Cytotoxicity Screening
Summarize the IC50 values in a clear and structured table for easy comparison of the furanone derivative's potency across different cancer cell lines.
| Furanone Derivative | Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| Compound X | MCF-7 | Breast | e.g., 14.35[1] |
| HCT-116 | Colon | e.g., 1.3[1] | |
| C6 (Glioma) | Brain | e.g., 12.1[1][6] | |
| KYSE70 | Esophageal | e.g., 0.888 µg/mL[1] | |
| Compound Y | ... | ... | ... |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of a furanone derivative is established, the next critical step is to investigate its mechanism of action. The most common mechanisms for anticancer compounds are the induction of apoptosis and cell cycle arrest.[1]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[18]
A. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Principle: This is a widely used method for detecting apoptosis.[19] In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][20] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[18] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Protocol:
-
Cell Treatment: Treat cells with the furanone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[20]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[19]
-
PI Addition: Just prior to analysis, add PI staining solution to the cell suspension.[22]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[19]
-
B. Caspase Activity Assay
-
Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[23] Executioner caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific cellular substrates, leading to cell death.[24] Caspase activity can be measured using a substrate that, when cleaved, releases a fluorescent or colorimetric molecule.[25][26]
-
Protocol (Fluorometric):
-
Cell Lysis: After treatment with the furanone derivative, lyse the cells in a chilled cell lysis buffer.[25]
-
Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).[25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[25]
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[25]
-
Cell Cycle Analysis
Many furanone derivatives have been shown to halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[1]
Propidium Iodide (PI) Staining for Flow Cytometry
-
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the furanone derivative and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[27][28]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[27]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[27]
-
PI Staining: Add PI staining solution to the cells and incubate at room temperature in the dark.[28][29]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, triggering on the PI signal.[27]
-
Investigating Signaling Pathways with Western Blotting
To delve deeper into the molecular mechanisms, Western blotting can be employed to analyze the expression and activation of key proteins in signaling pathways involved in cell survival, proliferation, and apoptosis.
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of cell or tissue extract.[30] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. Phospho-specific antibodies can be used to assess the activation state of signaling proteins.[31]
-
Key Signaling Pathways to Investigate:
-
Apoptosis Pathway: Analyze the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[32] Also, examine the cleavage of PARP, a substrate of activated caspase-3.
-
Cell Survival Pathways (e.g., PI3K/Akt): Investigate the phosphorylation status of key proteins like Akt.[31] Inhibition of this pathway is a common mechanism for anticancer drugs.
-
-
Protocol Outline:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.[33]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.[33]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[33]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[33]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Caption: A streamlined workflow for Western blot analysis.
Conclusion
The in vitro testing of furanone derivatives against cancer cell lines is a critical first step in the drug discovery pipeline. The protocols outlined in this guide provide a robust framework for quantifying the cytotoxic potential of these compounds and for elucidating their mechanisms of action. By employing a multi-assay approach that includes measures of metabolic activity, cell mass, membrane integrity, apoptosis, and cell cycle progression, researchers can gain a comprehensive understanding of the anticancer properties of novel furanone derivatives. Further investigation into the modulation of specific signaling pathways using techniques like Western blotting will provide deeper insights into their molecular targets and pave the way for further preclinical and clinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Centre for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
PubMed. (n.d.). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Clinical Cancer Investigation Journal. (n.d.). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Clinical Cancer Investigation Journal. (n.d.). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Retrieved from [Link]
-
PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
PubMed. (n.d.). Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
National Centre for Biotechnology Information. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Natural and Synthetic Furanones With Anticancer. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) for the Analysis of Furanones: An Application Note and Comprehensive Protocol
Introduction: The Analytical Imperative for Furanone Quantification
Furanones are a class of heterocyclic organic compounds that play a pivotal role in the chemical and sensory profiles of a vast array of materials, from foodstuffs to pharmaceuticals. These compounds, and their derivatives, are significant contributors to the aroma and flavor of many fruits, such as strawberries and pineapples, and are also formed during thermal processing of foods via the Maillard reaction.[1][2][3][4] The accurate quantification of furanones is therefore critical for quality control in the food and beverage industry, for understanding flavor chemistry, and for the development of new therapeutic agents.[5][6]
However, the analysis of furanones presents considerable challenges due to their polarity, and in some cases, thermal instability and volatility.[5][6] While gas chromatography (GC) is a powerful technique for volatile analysis, the thermal lability of certain furanones can lead to degradation and inaccurate quantification.[7][8] High-Performance Liquid Chromatography (HPLC) offers a robust and versatile alternative, allowing for the separation and quantification of furanones at ambient temperatures, thereby preserving their integrity.[8]
This application note provides a detailed guide to the analysis of furanones using HPLC, with a focus on reversed-phase chromatography. We will delve into the causal relationships behind methodological choices, from sample preparation to chromatographic conditions, and provide a comprehensive, step-by-step protocol that ensures analytical trustworthiness.
The Scientific Foundation: Principles of Furanone Separation by Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for furanones due to its suitability for moderately polar to nonpolar compounds.[9] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
The separation is driven by the hydrophobic interactions between the furanone molecules and the nonpolar stationary phase. By carefully manipulating the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, a high-resolution separation of various furanone compounds can be achieved.[9] The inclusion of additives such as phosphoric acid or formic acid in the mobile phase can enhance peak shape and resolution by controlling the ionization state of the analytes and silanol groups on the stationary phase.[9][10][11]
Caption: Conceptual workflow of furanone analysis by RP-HPLC.
Instrumentation and Reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4 decimal places).
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).
Reagents and Materials:
-
Furanone standards (e.g., 2(5H)-Furanone, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF/Furaneol)).
-
HPLC-grade acetonitrile and methanol.
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid or formic acid (analytical grade).
-
Sodium acetate (analytical grade).
-
Syringe filters (0.45 µm, PTFE or other compatible material).
Comprehensive Protocols for Furanone Analysis
The following protocols are designed to be self-validating systems, with built-in quality control steps to ensure the integrity of the analytical results.
Protocol 1: Standard Preparation
The accuracy of quantification is fundamentally dependent on the accuracy of the standard solutions.
-
Primary Stock Standard (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the furanone reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or mobile phase). Use sonication if necessary to ensure complete dissolution.[9]
-
Bring the flask to volume with the solvent and mix thoroughly. This primary stock should be stored at a low temperature (e.g., 4°C) in an amber vial to prevent degradation.
-
-
Working Standard Solutions:
Protocol 2: Sample Preparation from a Complex Matrix (e.g., Fruit Juice)
Effective sample preparation is crucial to remove interfering matrix components and to concentrate the analytes of interest.
-
Initial Extraction:
-
For liquid samples like juice, centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) can be used to remove suspended solids.
-
For solid or semi-solid samples, homogenization followed by solvent extraction (e.g., with methanol or acetonitrile) is necessary. A QuEChERS-like approach can be effective for a broad range of food matrices.[12]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the supernatant from the initial extraction onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute the furanones with a stronger solvent, such as methanol or acetonitrile.
-
The eluted sample can then be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for HPLC analysis. This SPE cleanup step is particularly important for complex matrices like fruit juices.[8]
-
Caption: Step-by-step workflow for sample preparation using SPE.
Protocol 3: HPLC Method for Furanone Analysis
The following table summarizes a robust starting point for the HPLC analysis of common furanones. Method optimization may be required depending on the specific furanones of interest and the sample matrix.
| Parameter | Recommended Conditions | Rationale for Selection |
| Column | Reversed-Phase C18 (e.g., Zorbax ODS, Newcrom R1), 4.6 x 150-250 mm, 5 µm | Provides excellent retention and separation for a wide range of furanones.[8][9][10] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidification improves peak shape and suppresses ionization.[9][10] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control the elution strength.[7][9] |
| Gradient Elution | Start with a low percentage of B (e.g., 5-10%), ramp up to a higher percentage (e.g., 50-100%) over 20-30 minutes, followed by a re-equilibration step. | Allows for the separation of furanones with a range of polarities in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[9] |
| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 280-290 nm for DMHF; 210 nm for simpler furanones. | These wavelengths correspond to the UV absorbance maxima for these compounds, providing good sensitivity.[7][8][13] |
Method Validation: Ensuring Trustworthy Results
A validated HPLC method is essential for producing reliable and reproducible data. The following parameters should be assessed according to ICH guidelines:[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is constructed by plotting the peak area against the concentration of the working standards. A correlation coefficient (r²) of >0.999 is generally considered acceptable.[14][15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by performing recovery studies on spiked blank matrix samples at different concentration levels. Recoveries in the range of 80-120% are typically acceptable.[15][16]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[15]
Data Interpretation and Quantification
The concentration of a furanone in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The final concentration in the original sample should be calculated by taking into account any dilution or concentration factors from the sample preparation steps.
Troubleshooting Common HPLC Issues in Furanone Analysis
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH with acid- Replace the column- Inject a smaller sample volume |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Leaks in the system | - Ensure proper mobile phase mixing- Use a column oven- Check for leaks |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a needle wash step- Prepare fresh mobile phase |
| Low Sensitivity | - Incorrect detection wavelength- Sample degradation | - Optimize detection wavelength- Ensure proper sample handling and storage |
Conclusion
HPLC is a powerful and reliable technique for the analysis of furanones, offering significant advantages over other methods, particularly for thermally sensitive compounds. By understanding the underlying principles of separation and adhering to rigorous, well-validated protocols for sample preparation and analysis, researchers can achieve accurate and reproducible quantification of these important compounds. The methodologies outlined in this application note provide a solid foundation for the successful analysis of furanones in a variety of matrices, contributing to advancements in food science, flavor chemistry, and pharmaceutical development.
References
-
SIELC Technologies. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. 2(5H)-Furanone. [Link]
-
JRC Publications Repository. Methods for the determination of furan in food. [Link]
- Lee, M. S., & Wiley, R. C. (1998). Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. Journal of Food Science, 63(5), 843-845.
- Sanz, C., Pérez, A. G., Richardson, D. G., & Olias, J. M. (1995). Simultaneous HPLC Determination of 2,5-Dimethyl-4-hydroxy-3(2H)-Furanone and Related Flavor Compounds in Strawberries. Journal of Food Science, 60(4), 785-787.
- Lee, M. S., & Nagy, S. (1987). High Performance Liquid Chromatography of 2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone in Pineapple and Grapefruit Juices. Journal of Food Science, 52(1), 163-165.
- Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ACS Food Science & Technology.
- EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone.
- Kim, H. Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(11), 2427-2440.
- Huang, C. H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6529.
- Arihara, K., et al. (2019). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ACS Food Science & Technology.
- Al-Dmour, R. S., et al. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Food Chemistry, 269, 542-548.
-
SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. [Link]
-
U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. [Link]
- Takeba, K., et al. (1998). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
-
Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]
- Huang, C. H., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2263.
- Lim, H. S., & Shin, H. S. (2015). Furan in Thermally Processed Foods: A Review. Toxicological Research, 31(3), 241-248.
- Culleré, L., et al. (1995). Analytical Determination of Furaneol (2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone). Application to Differentiation of White Wines From Hybrid and Various Vitis vinifera Cultivars. American Journal of Enology and Viticulture, 46(3), 363-366.
- Kim, H. Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology.
- Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). In Biotechnology of Isoprenoids (pp. 313-332). Springer, Berlin, Heidelberg.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Shimadzu. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one
Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical answers to frequently asked questions (FAQs) to optimize your experimental outcomes. As a chiral building block, or synthon, this molecule is a vital intermediate in the pharmaceutical industry for creating enantiomerically pure drugs, where its precise configuration is critical for efficacy and safety.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, offering potential causes and validated solutions in a direct question-and-answer format.
Issue 1: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve this?
Low or no yield is one of the most common frustrations in synthesis. The root cause can typically be traced to one of four areas: starting material conversion, catalyst activity, reaction conditions, or product degradation. A systematic approach is the key to diagnosis.
Causality and Strategic Solutions:
-
Incomplete Conversion of Starting Material: The reaction may not have gone to completion. It is crucial to ensure that intermediates are fully converted before proceeding to the next step. For instance, when starting from L-glutamic acid, the initial diazotization must be complete to form the (S)-2-oxotetrahydrofuran-5-carboxylic acid intermediate before the reduction step is initiated.[1]
-
Troubleshooting Action: Monitor the reaction's progress closely. Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the complete consumption of the starting material before terminating the reaction or beginning the work-up procedure.[3]
-
-
Catalyst and Reagent Issues: The catalyst, whether it's a mineral acid for lactonization or a reducing agent, may be inactive or used in an incorrect concentration.
-
Troubleshooting Action: Verify the activity and concentration of your catalyst/reagents. For acid-catalyzed reactions, the strength and concentration of the acid are paramount.[3] For reductions, ensure your reducing agent (e.g., Borane-THF complex) has not degraded from improper storage.
-
-
Suboptimal Reaction Conditions: Time and temperature are critical variables. Insufficient reaction time will lead to incomplete conversion, while excessive time or temperature can cause the degradation of both the starting material and the desired product.[3]
-
Troubleshooting Action: Optimize reaction time and temperature. Perform small-scale trial reactions at varying temperatures and time points to identify the optimal conditions for your specific setup. For the diazotization of L-glutamic acid, for example, maintaining a temperature below 5°C is critical to prevent decomposition of the diazonium salt intermediate.[1]
-
-
Equilibrium Limitations: Lactonization, the formation of the cyclic ester, is often an equilibrium process. The presence of water can shift the equilibrium back towards the open-chain hydroxy acid, reducing the yield of the desired lactone.
-
Troubleshooting Action: Actively remove water from the reaction mixture. This can be accomplished using a Dean-Stark apparatus during the reaction or by adding a chemical drying agent.[3]
-
Logical Workflow for Troubleshooting Low Yield
Below is a decision-making flowchart to systematically diagnose and resolve low-yield issues.
Caption: A flowchart illustrating the decision-making process for troubleshooting low product yield.[3]
Issue 2: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
Impurity profiles often depend on the chosen synthetic route. Understanding potential side reactions is key to preventing them.
Causality and Strategic Solutions:
-
Polymerization or Over-oxidation: When starting from biomass-derived molecules like 5-hydroxymethylfurfural (HMF), the starting material itself can be sensitive. Acidic conditions can lead to the formation of humins, which are dark, polymeric byproducts.[4] Overly aggressive oxidizing or reducing conditions can also lead to unwanted products.
-
Troubleshooting Action: Maintain precise control over reaction conditions. Use the mildest effective reagents and maintain the lowest practical temperature. When working with HMF, consider biocatalytic routes which often offer higher selectivity under milder conditions.[5]
-
-
Formation of Isomers or Dehydration Products: In acid-catalyzed lactonization, side reactions such as the formation of isomeric lactones (if the starting material allows) or elimination products can occur, leading to a complex product mixture.[3]
-
Incomplete Conversion of Intermediates: As mentioned in the low-yield section, residual starting materials or intermediates are a common source of contamination. For example, in the synthesis from L-glutamic acid, any remaining (S)-2-oxotetrahydrofuran-5-carboxylic acid will contaminate the final alcohol product.[1]
-
Troubleshooting Action: Ensure each step goes to completion by monitoring the reaction. A purification step after the formation of the intermediate, before proceeding to the next reaction, may be necessary to ensure the purity of the final product.
-
Issue 3: I am struggling to purify the final product. What are the recommended methods?
5-(hydroxymethyl)dihydrofuran-2(3H)-one is a polar molecule with a high boiling point, which presents specific purification challenges. Standard distillation is often unsuitable as it can lead to thermal decomposition before the compound boils.[3]
Recommended Purification Protocol:
The most reliable method for obtaining a high-purity product is column chromatography on silica gel.[1][3]
-
Work-up: After the reaction is complete, the mixture must be neutralized and extracted.
-
Quenching: If the reaction was run under acidic conditions, carefully quench it by adding a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), until gas evolution ceases.[3]
-
Extraction: The product is polar and has good water solubility. Therefore, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.[3][5] Combine all organic extracts.
-
-
Drying and Solvent Removal:
-
Drying: Dry the combined organic extracts over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.
-
Concentration: Remove the solvent using a rotary evaporator under reduced pressure. Be mindful of the bath temperature to avoid product degradation.
-
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a lower polarity mixture (e.g., 70:30 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The product is quite polar and will require a relatively polar solvent system to elute.
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(hydroxymethyl)dihydrofuran-2(3H)-one.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 5-(hydroxymethyl)dihydrofuran-2(3H)-one, and how do I choose the best route?
There are several viable synthetic routes, with the choice depending on factors like required stereochemistry, scale, cost, and available equipment.
| Starting Material | Synthetic Strategy | Key Advantages | Key Considerations |
| L-Glutamic Acid | Chiral Pool Synthesis | Readily available, inexpensive, well-established for producing the (R)-enantiomer with high purity.[1][7] | Involves diazotization, which requires careful temperature control and handling of sodium nitrite.[1] |
| 5-Hydroxymethylfurfural (HMF) | Bio-based Conversion | Derived from renewable carbohydrates.[3][8] Versatile platform chemical. | Can be prone to polymerization/degradation under harsh conditions.[3][4] May require multiple steps (reduction/oxidation). |
| Levoglucosenone | Bio-based Conversion | Can be produced from cellulose.[9][10][11][12] Offers a route to various useful derivatives.[13] | Conversion can require specific catalytic systems and conditions to achieve high selectivity.[3] |
| γ-Keto Acids | Reduction & Lactonization | A more general approach to γ-butyrolactones. | The starting γ-keto acid may not be readily available. Yields can be variable.[3] |
Recommendation: For enantiomerically pure (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, the route starting from L-glutamic acid is the most established and reliable method.[1] For syntheses where racemates or the (S)-enantiomer (starting from D-glutamic acid) are acceptable and a focus on renewable feedstocks is desired, HMF or levoglucosenone are excellent starting points.
Q2: How can I definitively confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. They provide definitive information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.[3]
-
Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. You should look for a strong, sharp absorption band around 1770 cm⁻¹ for the lactone carbonyl (C=O) and a broad absorption band in the 3400 cm⁻¹ region for the hydroxyl (-OH) group.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental formula.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and can provide lower detection limits than other methods.[14] The sample is vaporized and separated on a GC column before being detected by a mass spectrometer.
Q3: What are the critical safety precautions I should take during this synthesis?
Standard laboratory safety protocols (wearing safety glasses, gloves, and a lab coat) are mandatory. However, specific steps in these syntheses carry unique hazards.
-
Diazotization (from Glutamic Acid): This reaction involves sodium nitrite and a strong acid, which generates nitrous acid in situ.
-
Gas Evolution: The reaction produces nitrogen (N₂) gas. It must be performed in a well-ventilated fume hood to prevent pressure buildup and ensure proper ventilation.[1]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent runaway reactions and the formation of unstable diazonium intermediates.[1]
-
-
Use of Reducing Agents: Reagents like borane complexes (BH₃-THF) or sodium borohydride (NaBH₄) are often used for reduction steps. These reagents are flammable and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.
-
Solvent Handling: Many organic solvents used for extraction and chromatography (e.g., ethyl acetate, dichloromethane, hexane) are flammable and volatile. Always handle them in a fume hood and away from ignition sources.
Experimental Protocols & Visualizations
Detailed Protocol: Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one from L-Glutamic Acid
This two-step protocol is adapted from established methods and represents a reliable route to the enantiopure (R)-product.[1]
Step 1: Diazotization to form (S)-2-oxotetrahydrofuran-5-carboxylic acid
-
Prepare a solution of L-glutamic acid (1.0 mol) in 2M aqueous sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.2 mol) in water.
-
Add the sodium nitrite solution dropwise to the stirred glutamic acid solution over 2-3 hours. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. (Note: Vigorous evolution of nitrogen gas will occur).
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Continuously extract the aqueous solution with ethyl acetate for 24-48 hours.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude (S)-2-oxotetrahydrofuran-5-carboxylic acid can often be used in the next step without further purification.
Step 2: Reduction to (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
-
Dissolve the crude lactone acid from the previous step (1.0 mol) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) or a borane-THF complex (BH₃-THF) (typically 1.0-1.5 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0°C and carefully quench it by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with the work-up and purification via column chromatography as described in the troubleshooting section.
Reaction Pathway Visualization
The following diagram illustrates the synthetic transformation from L-Glutamic Acid to the target molecule.
Caption: Synthetic route from L-Glutamic Acid to the target lactone.[1]
References
-
Organic Syntheses. Synthesis of 5-(Hydroxymethyl)furfural (HMF). Available at: [Link]
-
Galkin, M. V., & Samec, J. S. (2016). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. PMC, NIH. Available at: [Link]
-
Autech. (n.d.). Why (R)-5-Hydroxymethyldihydrofuran-2-one is Essential for Your Synthesis Projects. Available at: [Link]
- Google Patents. (2013). Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
- Google Patents. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
Katritzky, A. R., & Abdel-Fattah, A. A. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. Available at: [Link]
-
Tárrega, C., et al. (2020). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. MDPI. Available at: [Link]
-
He, J., et al. (2017). Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent–water mixtures. OSTI.GOV. Available at: [Link]
-
He, J., et al. (2017). Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent–water mixtures. Green Chemistry (RSC Publishing). Available at: [Link]
-
Carro, J., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). Available at: [Link]
-
He, J., et al. (2017). Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent-water mixture. OSTI.GOV. Available at: [Link]
-
He, J., et al. (2017). Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent–water mixtures. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. Lactone synthesis. Available at: [Link]
-
White, R. J., et al. (2019). Leather-Promoted Transformation of Glucose into 5-Hydroxymethylfurfural and Levoglucosenone. PubMed. Available at: [Link]
-
ResearchGate. (2023). Levoglucosenone as a starting material for cascade continuous-flow synthesis of (R)-γ-carboxy-γ-butyrolactone. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent–water mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 10. Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent–water mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. osti.gov [osti.gov]
- 12. [PDF] Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent–water mixtures | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Troubleshooting the Paal-Knorr Furan Synthesis
Welcome to the Technical Support Center for the Paal-Knorr Furan Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this cornerstone reaction. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the challenges you may face and the rationale behind the solutions. This resource is built on the pillars of scientific integrity, field-proven insights, and a commitment to empowering your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr furan synthesis?
The Paal-Knorr furan synthesis is an acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan. The generally accepted mechanism proceeds through several key steps[1][2]:
-
Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Enolization: The second carbonyl group tautomerizes to its enol form.
-
Intramolecular Cyclization: The nucleophilic enol attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. This is often the rate-determining step of the reaction[1].
-
Dehydration: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form the aromatic furan ring.
Q2: My starting 1,4-dicarbonyl compound is unstable and difficult to handle. Are there any alternatives?
The instability and challenging synthesis of 1,4-dicarbonyl compounds are known limitations of the classical Paal-Knorr synthesis. Fortunately, several strategies can be employed:
-
In-situ Generation: It is possible to generate the 1,4-dicarbonyl compound in the same reaction vessel as the cyclization.
-
Alternative Precursors: Variations of the Paal-Knorr synthesis allow for the use of more stable starting materials, such as β,γ-epoxy carbonyls, 2-yn-1,4-diols, and acetals[2].
-
One-Pot Procedures: Several one-pot methodologies have been developed that combine the synthesis of the 1,4-dicarbonyl and its subsequent cyclization, which can improve overall efficiency.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: Low or No Yield of the Furan Product
This is one of the most common challenges in the Paal-Knorr synthesis. A low yield can be attributed to several factors, even when the starting material appears to be fully consumed.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Traditional Paal-Knorr synthesis often employs strong acids and high temperatures, which can lead to the degradation of sensitive substrates or the furan product itself[3]. Furans, particularly those with electron-donating substituents, can be susceptible to polymerization or ring-opening under strongly acidic conditions[4].
-
Solution: Employ milder reaction conditions. This can be achieved by using weaker acid catalysts, lowering the reaction temperature, or reducing the reaction time. Microwave-assisted synthesis is an excellent alternative for significantly reducing reaction times and often improving yields[3].
-
-
Incomplete Dehydration: The final step of the reaction is the elimination of water. If water is not effectively removed, the equilibrium may not favor the formation of the furan.
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents. For reactions run at reflux, a Dean-Stark apparatus can be used to physically remove water as it is formed.
-
-
Substrate-Specific Issues: The electronic and steric properties of the 1,4-dicarbonyl compound can significantly impact the reaction rate and yield. Steric hindrance, for example, can disfavor the necessary conformation for cyclization.
-
Solution: A systematic optimization of the reaction conditions is crucial. This includes screening different catalysts, solvents, and temperatures to find the optimal parameters for your specific substrate.
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate is a clear indication of side reactions.
Possible Causes and Solutions:
-
Aldol Condensations and Polymerization: The acidic conditions of the reaction can promote side reactions such as aldol condensations, rearrangements, or polymerization of the starting material or the furan product.
-
Solution: As with low yields, switching to milder catalysts and reaction conditions can often suppress these unwanted side reactions.
-
-
Formation of Pyrrole Byproducts: If your reaction is contaminated with ammonia or primary amines, you may observe the formation of pyrroles as a significant byproduct.
-
Solution: Ensure the purity of your reagents and solvents. If the formation of pyrroles is a persistent issue, a thorough cleaning of your glassware and purification of your starting materials is recommended.
-
Problem 3: The Reaction is Sluggish or Does Not Go to Completion
A stalled reaction can be frustrating, but it often points to a specific issue with the reaction setup or conditions.
Possible Causes and Solutions:
-
Inefficient Catalyst: The choice of acid catalyst is critical. While strong mineral acids are traditional, they are not always the most effective for all substrates.
-
Solution: Explore a range of catalysts. Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., clays, montmorillonite) can be milder and more efficient alternatives[1]. Iodine has also been reported as an effective catalyst under mild conditions.
-
-
Insufficient Water Removal: As mentioned previously, the accumulation of water can inhibit the reaction from proceeding to completion.
-
Solution: Actively remove water from the reaction mixture using a Dean-Stark trap or by adding a dehydrating agent.
-
Data-Driven Catalyst Selection
The choice of catalyst can dramatically influence the outcome of your Paal-Knorr synthesis. Below is a comparative table of commonly used catalysts and their typical performance.
| Catalyst | Substrate Example | Product Example | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, reflux, 2 h | 85 | [5] |
| Sulfuric acid (H₂SO₄) | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | Acetic acid, reflux, 1 h | 90 | [5] |
| Trifluoroacetic acid (TFA) | 3,4-Dimethylhexane-2,5-dione | 2,5-Diethyl-3,4-dimethylfuran | Neat, 80 °C, 30 min | 95 | [5] |
| Titanium tetrachloride (TiCl₄) | 1-Phenylbutane-1,4-dione | 2-Methyl-5-phenylfuran | Dichloromethane, 0 °C to rt, 1-2 h | 92 | |
| Iodine (I₂) | Hexane-2,5-dione | 2,5-Dimethylfuran | Solvent-free, 80 °C, 15 min | 98 | |
| Montmorillonite K-10 | 1-Phenylbutane-1,4-dione | 2-Methyl-5-phenylfuran | Toluene, reflux, 4 h | 88 |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis using p-TsOH
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,4-dicarbonyl compound (1.0 equiv), toluene (5 mL per mmol of substrate), and p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 equiv) and a suitable solvent (e.g., ethanol, water, or a mixture).
-
If necessary, add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 120-150 °C for 5-15 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Troubleshooting Purification
Purification of the furan product can sometimes be challenging due to the potential for decomposition on silica gel.
-
Acid-Sensitivity: If you suspect your furan is acid-sensitive, consider using a deactivated silica gel (treated with a base like triethylamine) for column chromatography[6].
-
Alternative Stationary Phases: Alumina can be a less acidic alternative to silica gel for the purification of sensitive compounds.
-
Non-Chromatographic Methods: For volatile furans, distillation can be an effective purification method. Recrystallization may be suitable for solid products.
Visualizing the Process
To further aid in your understanding, the following diagrams illustrate the key aspects of the Paal-Knorr furan synthesis.
Caption: The main mechanistic pathway of the Paal-Knorr furan synthesis.
Caption: Common side reactions encountered in the Paal-Knorr furan synthesis.
Caption: A systematic workflow for troubleshooting low yields in the Paal-Knorr furan synthesis.
References
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Available at: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Available at: [Link]
-
Furan Synthesis Mechanism Via Paal-Knorr Reaction | Organic Chemistry - YouTube. Available at: [Link]
-
Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube. Available at: [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes - YouTube. Available at: [Link]
-
Paal‐Knorr furan synthesis - ResearchGate. Available at: [Link]
-
Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds | Semantic Scholar. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]
Sources
Furanone Synthesis Technical Support Center: A Guide to Mitigating Side-Product Formation
Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in furanone synthesis, with a specific focus on identifying and mitigating unwanted side-product formation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, grounded in mechanistic principles and validated protocols.
Section 1: Troubleshooting Low Yields and Impurity Profiles in Paal-Knorr Furanone Synthesis
The Paal-Knorr synthesis, a cornerstone for preparing furans and furanones from 1,4-dicarbonyl compounds, is robust yet susceptible to side reactions, particularly under harsh acidic conditions.[1][2][3][4][5][6]
FAQ 1: My Paal-Knorr reaction is resulting in a low yield and a complex crude NMR. What are the likely culprits?
Low yields in Paal-Knorr synthesis are frequently due to a combination of incomplete reaction, product degradation, and the formation of various side-products. The primary causes often revolve around the strongly acidic and high-temperature conditions traditionally employed.[1][2]
Common Issues and Their Mechanistic Origins:
-
Polymerization: Furan rings, especially those with electron-donating substituents, are susceptible to acid-catalyzed polymerization.[1][7] The acidic environment can protonate the furan ring, initiating a cascade of intermolecular reactions leading to insoluble polymeric materials. This is often observed as a darkening of the reaction mixture and the formation of intractable tars.[7]
-
Aldol Condensation: The 1,4-dicarbonyl starting material can undergo intermolecular aldol-type condensation reactions under acidic conditions, leading to higher molecular weight byproducts and consuming the starting material.[1]
-
Product Degradation: Prolonged exposure to strong acids and high temperatures can lead to the decomposition of the desired furanone product.[1][2]
-
Incomplete Dehydration: The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate.[3][5] If water is not effectively removed, the equilibrium may not favor the formation of the aromatic furanone.[1]
Troubleshooting Workflow for Low Yields in Paal-Knorr Synthesis
Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.
FAQ 2: How can I mitigate side-product formation in Paal-Knorr synthesis?
Mitigation strategies focus on adopting milder reaction conditions that favor the desired cyclization pathway over competing side reactions.
Recommended Mitigation Strategies:
| Strategy | Rationale | Typical Conditions & Reagents |
| Use of Milder Catalysts | Strong acids aggressively protonate both the starting material and the furanone product, promoting polymerization and degradation. Milder Lewis or solid acids are more selective.[1][2][4] | Lewis Acids: Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂, BF₃·Et₂O.[4] Solid Acids: Montmorillonite K10, Zeolites. |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly reduce reaction times from hours to minutes, minimizing the exposure of reactants and products to harsh conditions and thereby reducing the formation of degradation byproducts.[8][9] | Reactions are typically run in a sealed vessel at elevated temperatures (e.g., 120-150 °C) for 2-10 minutes.[9] |
| Anhydrous Conditions | Ensuring anhydrous conditions drives the equilibrium towards the dehydrated furanone product. | Use of dehydrating agents like P₂O₅ or Ac₂O, or azeotropic removal of water with a Dean-Stark trap.[4] |
| Solvent Selection | The choice of solvent can influence reaction rates and selectivity. In some cases, ionic liquids can facilitate the reaction at room temperature without an added acid catalyst.[2][4] | Toluene (with Dean-Stark), Dichloromethane, or Ionic Liquids (e.g., [BMIm]BF₄).[4] |
Section 2: Side Reactions in Feist-Benary Furanone Synthesis
The Feist-Benary synthesis offers an alternative route to furans and furanones from α-halo ketones and β-dicarbonyl compounds under basic conditions.[3][10][11][12][13] While generally milder than the Paal-Knorr synthesis, it is not without its own set of potential side reactions.
FAQ 3: I am observing unexpected byproducts in my Feist-Benary synthesis. What could they be?
Side-product formation in the Feist-Benary synthesis often arises from the reactivity of the starting materials and intermediates with the base.
Potential Side Reactions:
-
Ester Hydrolysis: If using a strong base like sodium ethoxide or sodium hydroxide with a β-ketoester, saponification of the ester group can occur, leading to the corresponding carboxylate and complicating the workup and purification.[10][11]
-
Formation of Paal-Knorr Intermediates: The initial alkylation of the β-dicarbonyl compound can be followed by a competing reaction pathway that leads to a 1,4-dicarbonyl intermediate, which can then undergo an acid-catalyzed Paal-Knorr type cyclization during acidic workup, resulting in a different furanone isomer.[10]
-
Self-Condensation of Starting Materials: Both the α-halo ketone and the β-dicarbonyl compound can undergo self-condensation reactions in the presence of a base.
Mechanism of Feist-Benary Synthesis and Potential for Paal-Knorr Isomer Formation
Caption: Feist-Benary synthesis pathway and a potential competing pathway leading to a Paal-Knorr type product.
Section 3: Experimental Protocols
Adherence to optimized protocols is critical for maximizing yield and minimizing side-product formation.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol leverages the benefits of microwave heating to achieve a rapid and high-yielding synthesis.[8][9]
Materials:
-
Hexane-2,5-dione
-
Acetic Acid (catalyst)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add hexane-2,5-dione (1 mmol).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Seal the vial and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 140-150 °C for 5-10 minutes.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol uses pyridine as a mild base to minimize ester hydrolysis.[1]
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Pyridine
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine.
-
Slowly add chloroacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]
Section 4: Purification Troubleshooting
The purification of furanones can be challenging due to their polarity and potential instability on silica gel.
FAQ 4: My furanone is streaking on the silica gel column. How can I improve the separation?
Streaking of furanones, especially those containing basic nitrogen atoms, is common on acidic silica gel.
Troubleshooting Purification:
-
Deactivate Silica Gel: Before loading your sample, flush the silica gel column with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in the eluent).[4]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for particularly sensitive furanones.[14]
-
Reversed-Phase Chromatography: For non-polar furanones that are not well-retained on silica, reversed-phase HPLC or flash chromatography can be an effective alternative.[15][16]
-
TLC Analysis: Before attempting column chromatography, optimize your solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3-0.4. Use visualizing agents like p-anisaldehyde or potassium permanganate stain to identify non-UV active byproducts.[17][18]
References
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (n.d.). BenchChem.
- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. (n.d.). BenchChem.
- Application Notes and Protocols for HPLC Purification of Furanone Compounds. (n.d.). BenchChem.
- Feist–Benary synthesis. (2023, November 27). In Wikipedia.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. (2018).
- Help with purification of furanones. (2023, October 15). Reddit.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- Feist-Bénary Reaction. (n.d.). Alfa Chemistry.
- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (2016).
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI.
- Application Notes and Protocols for the Synthesis of 2(5H)-Furanone Derivatives using 2,5-Dimethoxy-2,5-dihydrofuran. (n.d.). BenchChem.
- Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. (2022). ChemRxiv.
- Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as c
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). European Journal of Organic Chemistry.
- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. (2014). International Journal of Pharmaceutical Sciences and Research.
- Maleic anhydrides in synthesis. Preparation of furan-2(5H)-one phosphonate derivatives and a new synthesis of pulvinic acids and pulvinone analogues. (1995). Sci-Hub.
- A Comparative Guide to the Spectroscopic Analysis of Furanones. (n.d.). BenchChem.
- Supporting information Synthesis of the Southern Furan Segment of Furanocembranoids. (2010). Figshare.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing.
- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005).
- Practical synthesis of 5-hydroxy-2(5H)
- How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?. (2020, July 21). Chemistry Stack Exchange.
- An In-depth Technical Guide to 2(3H)-Furanone, dihydro-4-hydroxy-. (n.d.). BenchChem.
- Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. (2011). CORA.
- Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pharmacia.
- TLC Visualization Methods. (n.d.). University of Rochester.
- 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023).
- Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. (1959). Journal of the American Chemical Society.
- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2016).
- Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (2019).
- Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Troubleshooting multicomponent reactions for furanone synthesis. (n.d.). BenchChem.
- One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. (2022). International Journal of Renewable Energy Development.
- Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. (2013).
- One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. (2022).
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- ALDOL CONDENS
- Paal–Knorr synthesis. (2023, December 12). In Wikipedia.
- Feist-Bénary Furan Synthesis. (n.d.). Ambeed.
- Aldol condens
- Bulletin 916 Purge-and-Trap System Guide. (n.d.). Restek.
- Thin Layer Chromatography. (n.d.). University of California, Los Angeles.
- Feist-Benary synthesis of furan. (n.d.). Química Organica.org.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- Visualizing a TLC pl
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Technical Support Center: Troubleshooting Low Yields in Acid-Catalyzed Cyclization of 1,4-Dicarbonyl Compounds
Introduction
The acid-catalyzed cyclization of 1,4-dicarbonyl compounds, widely known as the Paal-Knorr synthesis, is a cornerstone for the synthesis of substituted furans and pyrroles.[1] These heterocyclic motifs are integral to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] While synthetically robust, the Paal-Knorr reaction can be susceptible to low yields stemming from a variety of factors including side reactions, suboptimal reaction conditions, and substrate-specific challenges.[3][4]
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving common issues encountered during the Paal-Knorr synthesis. Through a series of troubleshooting guides in a question-and-answer format and detailed FAQs, this document aims to equip you with the knowledge to optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Product Formation with Complete Consumption of Starting Material
Q: My TLC analysis shows that my 1,4-dicarbonyl starting material has been completely consumed, yet the yield of my desired furan or pyrrole is very low. What are the likely causes?
A: This scenario suggests that while your starting material is reactive under the chosen conditions, it is being diverted into non-productive pathways. The primary culprits are often product degradation or the formation of polymeric side products.[5]
-
Product Degradation: Furans and pyrroles, particularly those bearing electron-donating substituents, can be sensitive to the harsh acidic conditions and elevated temperatures often employed in classical Paal-Knorr protocols.[2][5] Prolonged exposure can lead to decomposition.
-
Polymerization: The acidic environment can also catalyze the polymerization of the starting dicarbonyl compound or the heterocyclic product, resulting in the formation of intractable tars.
Troubleshooting Strategies:
-
Re-evaluate Reaction Temperature and Time: Monitor the reaction progress closely using TLC or GC-MS to identify the point of maximum product formation. Avoid unnecessarily long reaction times. If heating, consider reducing the temperature and extending the reaction time.
-
Employ Milder Catalysts: Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to milder Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) nitrate (Bi(NO₃)₃).[6] Solid acid catalysts like montmorillonite clay can also be effective and offer the advantage of easier removal.[6]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often leading to cleaner reactions with fewer degradation byproducts due to rapid and uniform heating.[1][7]
Issue 2: Incomplete Reaction and Low Conversion Rates
Q: My reaction has stalled, leaving a significant amount of unreacted starting material. How can I improve the conversion rate?
A: Low conversion is a clear indicator that the reaction conditions are not optimal for your specific substrate. The key parameters to investigate are the catalyst system, temperature, and solvent.
Troubleshooting Strategies:
-
Catalyst Selection and Loading: The choice and concentration of the acid catalyst are critical. For pyrrole synthesis, weakly acidic conditions are generally preferred, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[4] For furan synthesis, a stronger acid may be necessary. A variety of Lewis acids have been shown to be highly effective, often under milder conditions.[6][8] Experimenting with different catalysts and optimizing the catalyst loading is often a crucial step.
-
Temperature and Reaction Time Optimization: Many Paal-Knorr reactions require heating to proceed at a reasonable rate.[9] If your reaction is sluggish at room temperature, gradually increase the temperature. As mentioned previously, microwave-assisted synthesis is an excellent technique for accelerating slow reactions.[1]
-
Solvent Effects: The solvent plays a crucial role in dissolving the reactants and mediating the reaction. For furan synthesis, using a solvent like toluene with a Dean-Stark trap can effectively remove water, driving the equilibrium towards the product.[10] For pyrrole synthesis, the choice of solvent often depends on the nature of the amine.[6] In some cases, solvent-free conditions have proven to be highly efficient.[2]
Issue 3: Significant Furan Byproduct Formation in Pyrrole Synthesis
Q: I am attempting to synthesize a substituted pyrrole, but my crude product contains a substantial amount of the corresponding furan. How can I enhance the selectivity for the pyrrole?
A: The formation of a furan is the most common side reaction in the Paal-Knorr pyrrole synthesis.[9] This occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, which competes with the desired reaction with the amine.
Troubleshooting Strategies:
-
Control the pH: This is the most critical factor. Strongly acidic conditions (pH < 3) favor furan formation.[4] The reaction should be conducted under neutral or weakly acidic conditions. The use of a weak acid like acetic acid can accelerate the pyrrole formation without significantly promoting the furan side reaction.[11]
-
Use an Excess of the Amine: Increasing the concentration of the amine will kinetically favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization to the furan. An excess of 1.1 to 1.5 equivalents of the amine is a good starting point.[4]
-
Catalyst Choice: Certain Lewis acids may exhibit higher selectivity for pyrrole formation. It is advisable to screen a few different catalysts to find the optimal one for your substrate combination.
Issue 4: Sluggish Reactions with Sterically Hindered or Electronically Deactivated Substrates
Q: My 1,4-dicarbonyl or amine substrate is sterically bulky or possesses strong electron-withdrawing groups, leading to a very slow reaction. What are my options?
A: Steric hindrance and unfavorable electronic effects can significantly decrease the nucleophilicity of the amine or the electrophilicity of the carbonyl groups, thus slowing down the reaction.[9]
Troubleshooting Strategies:
-
More Forcing Reaction Conditions: The most direct approach is to increase the reaction temperature and/or prolong the reaction time.[9] Microwave heating is particularly effective for driving these challenging reactions to completion in a shorter timeframe.[9]
-
Select a More Active or Less Bulky Catalyst: A smaller, more active catalyst may be better able to access sterically congested reaction sites.[9]
-
High-Pressure Conditions: In particularly difficult cases, applying high pressure can facilitate the reaction by promoting the formation of the more compact transition state.[9]
Issue 5: Formation of a Dark, Tarry Substance
Q: My reaction mixture has turned dark and produced a significant amount of a tar-like substance. What is causing this, and how can I prevent it?
A: The formation of a dark, insoluble tar is a strong indication of polymerization of either the starting materials or the product.[9] This is typically induced by excessively high temperatures or highly acidic conditions.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: If feasible, run the reaction at a lower temperature for a longer duration.
-
Use a Milder Catalyst: Transition to a weaker Brønsted acid or a Lewis acid catalyst. In some instances, the reaction may proceed under neutral conditions, albeit at a slower rate.[9]
-
Solvent Selection: The choice of solvent can influence the propensity for polymerization. Experiment with different solvents to find one that minimizes this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr synthesis for furans and pyrroles?
A1: The mechanisms for furan and pyrrole synthesis, while both originating from a 1,4-dicarbonyl compound, proceed through different key intermediates.
-
Furan Synthesis: This is an acid-catalyzed intramolecular condensation. The mechanism involves the protonation of one carbonyl group, followed by enolization of the other. The enol then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[12]
-
Pyrrole Synthesis: In the presence of a primary amine or ammonia, the reaction proceeds through a different pathway. The amine first attacks one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to form the stable pyrrole ring.[12]
Q2: Which type of acid catalyst is generally better for the Paal-Knorr synthesis: Brønsted or Lewis acids?
A2: While traditional Paal-Knorr syntheses often employ strong Brønsted acids like H₂SO₄, HCl, or p-toluenesulfonic acid (p-TsOH), modern methods have increasingly demonstrated the superiority of Lewis acids and milder Brønsted acids for many applications.
-
Brønsted Acids: Strong Brønsted acids can be effective but may lead to degradation of sensitive substrates and can promote furan formation as a side reaction in pyrrole synthesis if the pH is too low.[3][4] Milder Brønsted acids like acetic acid or saccharin can be very effective for pyrrole synthesis.[2]
-
Lewis Acids: Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and others often provide higher yields under milder conditions and can be more tolerant of sensitive functional groups.[6][8] They are an excellent choice for optimizing a sluggish or low-yielding reaction.
Q3: Is it possible to perform the Paal-Knorr synthesis without a solvent?
A3: Yes, solvent-free Paal-Knorr reactions have been successfully reported and offer several advantages, including reduced environmental impact, simplified workup procedures, and often shorter reaction times with high yields.[2] These reactions are typically performed by heating a neat mixture of the 1,4-dicarbonyl compound, the amine (for pyrrole synthesis), and a catalyst.
Q4: My 1,4-dicarbonyl compound contains an acid-sensitive functional group. How can I perform the cyclization without cleaving it?
A4: Dealing with acid-sensitive substrates is a common challenge. Here are a few strategies:
-
Use Milder Catalysts: Avoid strong Brønsted acids. Opt for mild Lewis acids or heterogeneous catalysts that can be easily filtered off after the reaction.[6]
-
Protecting Groups: If the sensitive functional group is not essential for the cyclization, consider protecting it before the Paal-Knorr reaction and deprotecting it afterward. For example, acid-sensitive alcohols could be protected as silyl ethers. The choice of protecting group will depend on the specific functional group and the overall synthetic strategy.
-
Neutral or Near-Neutral Conditions: Some modern variations of the Paal-Knorr synthesis can be performed under neutral or very weakly acidic conditions, which may be compatible with your substrate.[11]
Q5: What are the main advantages of using microwave irradiation for the Paal-Knorr synthesis?
A5: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating and improving the Paal-Knorr reaction. The key advantages include:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[1][7]
-
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1]
-
Milder Conditions: In some cases, microwave heating can drive reactions to completion at lower overall temperatures or with less catalyst compared to conventional methods.[12]
Q6: What are the common methods for purifying furan and pyrrole products?
A6: The choice of purification method depends on the physical properties of the product.
-
Column Chromatography: This is a very common and versatile method for purifying both solid and liquid products. Silica gel is the most frequently used stationary phase.[9]
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is an excellent method for obtaining highly pure material.[9]
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification technique.[9]
-
Aqueous Workup: A standard aqueous workup, involving partitioning the crude reaction mixture between an organic solvent and water or a mild aqueous base/acid, can remove many impurities before final purification.
Visual Aids: Mechanisms and Workflows
Diagram 1: Paal-Knorr Furan Synthesis Mechanism
Caption: Mechanism of Paal-Knorr furan synthesis.
Diagram 2: Paal-Knorr Pyrrole Synthesis and Competing Furan Formation
Caption: Competing pathways in Paal-Knorr synthesis.
Diagram 3: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Quantitative Data Summaries
Table 1: Comparison of Various Acid Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂SO₄ | Catalytic | Ethanol | Reflux | 1 h | 75 | |
| p-TsOH | 10 | Toluene | Reflux | 3 h | 85 | [12] |
| Acetic Acid | Solvent | 100 | 2 h | 90 | [11] | |
| Sc(OTf)₃ | 1 | None | 60 | 10 min | 98 | [8] |
| Bi(NO₃)₃·5H₂O | 10 | None | 80 | 15 min | 95 | |
| Iodine (I₂) | 10 | None | RT | 30 min | 92 | [6] |
| Saccharin | 5 | None | 80 | 25 min | 94 | [2] |
Yields are representative and can vary based on the specific substrates used.
Table 2: Effect of Solvent on Paal-Knorr Furan Synthesis Yield
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Features | Representative Yield (%) |
| Toluene | 2.4 | 111 | Allows azeotropic removal of water with a Dean-Stark trap. | >90 |
| Dichloromethane | 9.1 | 40 | Good solvent for many organic compounds, lower boiling point. | 70-85 |
| Acetic Acid | 6.2 | 118 | Can act as both solvent and catalyst. | 80-95 |
| Ethanol | 24.5 | 78 | Polar protic solvent. | 60-80 |
| None (Solvent-free) | N/A | N/A | Environmentally friendly, often requires thermal or microwave conditions. | >90 |
Yields are generalized and highly dependent on the specific 1,4-dicarbonyl and catalyst system.
Experimental Protocols
Protocol 1: Classical Paal-Knorr Furan Synthesis (Conventional Heating)
This protocol utilizes a Dean-Stark apparatus to drive the reaction to completion by removing water.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 10 mmol).
-
Reagents: Add a suitable solvent such as toluene (50 mL) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5-5 mol%).[10]
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[10]
Protocol 2: Microwave-Assisted Furan Synthesis
This protocol offers a rapid and efficient alternative to conventional heating.[10]
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl compound (1 mmol).
-
Reagents: Add a suitable solvent (e.g., ethanol/water 1:1, 3 mL). For many substrates, no additional acid catalyst is required under microwave conditions.[10]
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for 3-5 minutes.
-
Workup: After cooling, transfer the mixture to a separatory funnel, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product as needed.[10]
References
- BenchChem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. BenchChem Technical Library.
- BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. BenchChem Technical Library.
- BenchChem. (2025). Troubleshooting common issues in furan ring synthesis. BenchChem Technical Library.
- BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. BenchChem Technical Library.
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Request PDF. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Technical Library.
-
ResearchGate. (2021). Optimization of reaction conditions. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- BenchChem. (2025). Improving the yield of the Paal-Knorr pyrrole synthesis. BenchChem Technical Library.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
-
ResearchGate. (2015). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
- BenchChem. (2025). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles. BenchChem Technical Library.
- Sure, R., & Kankanala, S. (2015). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling, 21(5), 123.
-
ResearchGate. (2019). Paal–Knorr synthesis: An old reaction, new perspectives. Retrieved from [Link]
- Wang, S.-G., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1836-1839.
- Reddy, B. V. S., et al. (2007). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
- Gryko, D. T., et al. (2020). A fluorescent target-guided Paal–Knorr reaction. RSC Chemical Biology, 1(5), 350-355.
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Technical Support Center: Overcoming Decomposition During Distillation of Hydroxy Furanones
Welcome to the Technical Support Center for the purification of hydroxy furanones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal instability of these valuable compounds during distillation. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate these sensitive procedures and maximize your yield of high-purity material.
Introduction to the Challenge
Hydroxy furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon), are prized for their potent sensory properties and are key building blocks in the synthesis of various bioactive molecules. However, their utility is often hampered by their inherent thermal lability. At elevated temperatures, these compounds are prone to a variety of decomposition pathways, including ring-opening, polymerization, and Maillard-type reactions, especially in the presence of impurities.[1] This guide provides a systematic approach to overcoming these challenges through optimized distillation techniques and chemical strategies.
Frequently Asked Questions (FAQs)
Q1: Why do my hydroxy furanone samples darken and decompose during distillation at atmospheric pressure?
A1: Hydroxy furanones have relatively high boiling points (e.g., Furaneol boils at approximately 216 °C at atmospheric pressure) and are heat-sensitive.[2] The high temperatures required for atmospheric distillation often exceed the thermal stability threshold of these molecules, leading to decomposition. This is visually observed as a darkening of the material, which is indicative of polymerization and the formation of degradation byproducts.[1]
Q2: What is the single most effective technique to prevent decomposition during the distillation of hydroxy furanones?
A2: The most effective technique is vacuum distillation .[3][4][5] By reducing the pressure in the distillation apparatus, the boiling point of the compound is significantly lowered. This allows for distillation to occur at a much lower temperature, thereby minimizing thermal stress on the molecule and preventing decomposition.[3][4][5]
Q3: I'm still seeing some degradation even under vacuum. What else can I do?
A3: If decomposition persists under vacuum, consider implementing a short-path distillation setup.[1][6][7][8] This technique minimizes the distance the vapor travels from the evaporation surface to the condenser, which in turn reduces the time the molecule spends in the high-temperature vapor phase. For extremely sensitive compounds, temporarily protecting the hydroxyl group as a more stable ether (e.g., a silyl or benzyl ether) before distillation is a robust chemical strategy.[9][10][11]
Q4: Can azeotropic distillation be used to purify hydroxy furanones?
A4: Azeotropic distillation is a technique primarily used to separate mixtures of liquids with similar boiling points or to remove water from a sample (azeotropic drying).[12][13][14] While it could be employed to remove a solvent or water from a crude hydroxy furanone mixture at a lower temperature than direct distillation of the furanone, it is not a primary method for preventing the thermal decomposition of the furanone itself during its purification by distillation. The selection of an appropriate entrainer that forms a low-boiling azeotrope would be critical.[15][16][17][18]
Troubleshooting Guide: Distillation of Hydroxy Furanones
This section provides a troubleshooting guide for common issues encountered during the distillation of hydroxy furanones.
| Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Darkening of the pot residue and/or distillate | 1. Excessive Temperature: The distillation temperature is too high, causing thermal decomposition. 2. Prolonged Heating: The sample has been heated for an extended period, even at a seemingly safe temperature. 3. Presence of Impurities: Catalytic impurities (e.g., acids, bases, metal ions) are lowering the decomposition temperature. | 1. Increase Vacuum: Lower the pressure in the system to further decrease the boiling point. 2. Use a Short-Path Apparatus: Minimize the residence time of the compound in the heated zone. 3. Pre-purification: Consider a preliminary purification step (e.g., flash chromatography, extraction) to remove catalytic impurities. 4. Protecting Group: For highly sensitive substrates, protect the hydroxyl group prior to distillation. |
| Low or No Product Distilling Over | 1. Inadequate Vacuum: The vacuum is not deep enough to sufficiently lower the boiling point. 2. System Leak: The apparatus is not properly sealed, preventing a deep vacuum. 3. Insufficient Heating: The heating mantle temperature is too low. 4. Polymerization: The material has polymerized in the distillation flask. | 1. Check Vacuum Pump: Ensure the vacuum pump is functioning correctly and the oil is clean. 2. Inspect Joints: Check all glassware joints for proper sealing and apply a high-vacuum grease.[19] 3. Gradually Increase Heat: Slowly increase the heating mantle temperature while monitoring the system. 4. Consider Kugelrohr or Short-Path Distillation: These methods are more effective for viscous or high-boiling materials. |
| "Bumping" or Uncontrolled Boiling | 1. Lack of Smooth Boiling: Absence of a stir bar or boiling chips (note: boiling chips are not effective under vacuum).[19] 2. Rapid Heating: The temperature was increased too quickly. 3. Volatile Impurities: Low-boiling solvents are still present in the crude material. | 1. Use a Magnetic Stirrer: A stir bar is essential for smooth boiling under vacuum.[19] 2. Gradual Heating: Increase the temperature slowly to maintain controlled boiling. 3. Initial Degassing: Before heating, apply the vacuum at room temperature to remove any residual volatile solvents.[19] |
| Product Solidifies in the Condenser | 1. High Melting Point: The hydroxy furanone has a melting point above the temperature of the condenser cooling fluid. (e.g., Furaneol melts at 77-79 °C).[3] | 1. Use a jacketed condenser with controlled temperature fluid. 2. Remove Cooling Fluid: For high-melting solids, running the condenser without cooling fluid may be sufficient. 3. Gentle Heating of Condenser: Carefully warm the outside of the condenser with a heat gun to melt the solidified product. |
Experimental Protocols & Methodologies
Protocol 1: High-Vacuum Short-Path Distillation of Furaneol
This protocol is designed for the purification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) from a crude reaction mixture containing non-volatile impurities.
Diagram of a Short-Path Distillation Apparatus:
Caption: Workflow for short-path distillation of hydroxy furanones.
Methodology:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude hydroxy furanone and a magnetic stir bar to the distilling flask.
-
Assemble the short-path distillation apparatus, ensuring all joints are lightly greased with high-vacuum grease.
-
Connect the apparatus to a cold trap and a high-vacuum pump.
-
-
Degassing:
-
Begin stirring the crude material.
-
Slowly open the vacuum valve to evacuate the system. Any low-boiling solvents will be removed at this stage.
-
-
Distillation:
-
Once a stable vacuum is achieved (ideally <1 mmHg), begin to gently heat the distilling flask using a heating mantle.
-
Gradually increase the temperature until the hydroxy furanone begins to distill. The expected boiling point will depend on the vacuum achieved (see table below).
-
Collect the purified distillate in the receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Table of Estimated Boiling Points for Furaneol at Reduced Pressures:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 216 |
| 100 | ~150 |
| 10 | ~105 |
| 1 | ~70 |
Note: These are estimated values. The actual boiling point will vary depending on the accuracy of the pressure measurement and the purity of the compound.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
This protocol describes the protection of a hydroxy furanone with a tert-butyldimethylsilyl (TBS) group, which is generally stable to distillation but can be removed under mild conditions.
Diagram of the Protection-Deprotection Workflow:
Caption: Protection-distillation-deprotection workflow.
Methodology - Protection:
-
Setup:
-
Dissolve the hydroxy furanone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents).
-
Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) portion-wise to the solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Pour the reaction mixture into water and extract with a non-polar solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude TBS-protected furanone.
-
Methodology - Deprotection:
-
Setup:
-
Dissolve the purified TBS-protected furanone in anhydrous tetrahydrofuran (THF).
-
-
Reaction:
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).
-
Stir at room temperature and monitor by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash with brine, dry, and concentrate to yield the purified hydroxy furanone.
-
References
-
Lab Unique. (n.d.). Short Path Distillation Complete Guide. Retrieved January 17, 2026, from [Link]
-
WUBOLAB. (2024, September 16). What is Short Path Distillation? A Comprehensive Guide. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 28). Silyl ether. Retrieved January 17, 2026, from [Link]
-
AVAC Industries. (n.d.). Short Path Distillation Techniques for Purification. Retrieved January 17, 2026, from [Link]
-
GWSI. (n.d.). Understanding Short Path Distillation Techniques. Retrieved January 17, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Silyl enol ethers as new protecting groups for alkyl 4-halo-3-oxobutanoates; the preparation of pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts. Retrieved January 17, 2026, from [Link]
-
Across International. (2023, June 15). The ultimate guide of short path distillation. Retrieved January 17, 2026, from [Link]
-
Reddit. (2012, January 13). What is the benefit of forming a silyl enol ether?. Retrieved January 17, 2026, from [Link]
-
Scent.vn. (n.d.). Furaneol (CAS 3658-77-3): Odor profile, Properties, & IFRA compliance. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Furaneol. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, October 29). Silyl enol ether. Retrieved January 17, 2026, from [Link]
- Takara, K., Soga, A., Irei, K., Toguchi, S., & Wada, K. (2020). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Journal of the Institute of Brewing, 126(4), 395-401.
-
LibreTexts Chemistry. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 17, 2026, from [Link]
- Blank, I., & Schieberle, P. (1993). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of agricultural and food chemistry, 41(11), 1882-1886.
-
Wikipedia. (2023, November 28). Sotolon. Retrieved January 17, 2026, from [Link]
-
chemeurope.com. (n.d.). Sotolon. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues.
-
ResearchGate. (2008). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved January 17, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 17, 2026, from [Link]
-
American Chemical Society. (2024, December 16). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, August 28). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved January 17, 2026, from [Link]
-
University of Nottingham Ningbo China. (2009, March). Selecting entrainers for azeotropic distillation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2009). Selecting Entrainers for Azeotropic Distillation. Retrieved January 17, 2026, from [Link]
-
Research India Publications. (n.d.). Entrainer Selection Approach for Distillation Column. Retrieved January 17, 2026, from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved January 17, 2026, from [Link]
-
LibreTexts Chemistry. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014). A new entrainer for separation of tetrahydrofuran–water azeotropic mixture by extractive distillation. Retrieved January 17, 2026, from [Link]
-
Solubility of Things. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2003). ENTRAINER SELECTION FOR SEPARATION OF AZEOTROPIC MIXTURES BY DISTILLATION METHODS. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-. Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?. Retrieved January 17, 2026, from [Link]
-
MDPI. (2012). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Retrieved January 17, 2026, from [Link]
- Google Scholar. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
-
AIChE. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Furanone Derivatives
Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshooting for the synthesis of furanone derivatives. Furanones are a critical class of heterocyclic compounds present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including antifungal, antibacterial, and anti-inflammatory properties.[1][2] Their synthesis, while conceptually straightforward in some cases, can be fraught with challenges ranging from low yields to difficult purification.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.
Section 1: Foundational Synthetic Strategies & Common Hurdles
The synthesis of furanone derivatives can be approached through several key methodologies. Understanding the basics of these reactions is the first step in troubleshooting.
The Paal-Knorr Furan Synthesis: A Classic Approach
The Paal-Knorr synthesis is a cornerstone method for the preparation of furans and furanones, typically involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4][5] While robust, its success is highly dependent on the nature of the substrate and the reaction conditions.
Mechanism Overview:
The reaction generally proceeds via the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal. Subsequent dehydration yields the furan ring.[4][6]
A [label="1,4-Dicarbonyl Compound"]; B [label="Protonation of Carbonyl"]; C [label="Enolization"]; D [label="Intramolecular Cyclization\n(Hemiacetal Formation)"]; E [label="Dehydration"]; F [label="Furanone Product"];
A -> B [label=" H+ "]; B -> C [label=" Tautomerization "]; C -> D [label=" Ring Closure "]; D -> E [label=" -H2O "]; E -> F; }
Caption: Simplified workflow of the Paal-Knorr furan synthesis.Common Challenges in Furanone Synthesis
Researchers often encounter several recurring issues during the synthesis of furanone derivatives. Recognizing these is the first step toward resolving them.
-
Low Yields: This is one of the most frequent complaints and can stem from a multitude of factors including sub-optimal reaction conditions, the reactivity of starting materials, and the formation of side products.[7]
-
Side Product Formation: Undesired side reactions can compete with the main reaction, reducing the yield and complicating purification. Common side products can include Michael addition products or dimers.[7]
-
Purification Difficulties: Furanone derivatives can sometimes be challenging to purify, especially on a larger scale. Issues with solubility, stability, and separation from closely related impurities are common.[7][8]
-
Catalyst Inactivity: In metal-catalyzed reactions, the catalyst may become inactive or poisoned, leading to a stalled or incomplete reaction.[9]
Section 2: Troubleshooting Guide - A Deeper Dive
This section addresses specific problems you might encounter in a question-and-answer format, providing both solutions and the rationale behind them.
Q1: My Paal-Knorr synthesis is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in a Paal-Knorr synthesis are a common issue and can often be traced back to several key factors.[10]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: The choice and concentration of the acid catalyst are critical.[10]
-
Rationale: Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), while effective, can sometimes lead to the degradation of sensitive substrates.
-
Recommendation: Consider using milder Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or solid acid catalysts.[6][10] These can offer improved selectivity and simplify the workup process. A screening of catalyst loading is also recommended to find the optimal concentration.
-
-
Optimize Reaction Temperature and Time:
-
Rationale: Excessive heat or prolonged reaction times can lead to the decomposition of either the starting material or the desired furanone product.[10]
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum product formation before significant degradation occurs. Microwave-assisted synthesis has been reported to decrease reaction times and enhance yields.[5][10]
-
-
Solvent Selection is Key:
-
Rationale: The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity.
-
Recommendation: While some Paal-Knorr reactions can be performed neat, for others, a solvent is beneficial. Toluene is a common choice that allows for the azeotropic removal of water using a Dean-Stark apparatus, which can drive the equilibrium towards product formation.[3]
-
Experimental Protocol: Optimization of Paal-Knorr Synthesis of 2,5-Dimethylfuran [3]
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove water.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of side products is a clear indicator that alternative reaction pathways are competing with your desired synthesis.[7]
Troubleshooting Steps:
-
Identify the Side Products:
-
Rationale: Knowing the structure of your side products provides crucial clues about the competing reactions.
-
Recommendation: Isolate and characterize the main side products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or GC-MS.
-
-
Adjust the Reaction Temperature:
-
Rationale: Different reactions have different activation energies. By lowering the temperature, you may be able to favor the desired reaction pathway over higher-energy side reactions.
-
Recommendation: Try running the reaction at a lower temperature for a longer period.
-
-
Consider a Different Synthetic Route:
-
Rationale: If optimizing the current conditions doesn't sufficiently suppress side product formation, an alternative synthetic strategy may be necessary.
-
Recommendation: Explore other named reactions for furanone synthesis, such as the Feist-Benary synthesis, which proceeds under different (often milder) conditions.[3]
-
A [label="Reaction Mixture"]; B [label="Isolate Side Products\n(e.g., Chromatography)"]; C [label="Characterize Structure\n(NMR, LC-MS)"]; D [label="Identify Competing Reaction"]; E [label="Modify Conditions\n(Temp, Catalyst, Solvent)"]; F [label="Re-run Reaction"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Logical workflow for addressing side product formation.Q3: I'm struggling with the purification of my furanone derivative. What are some effective strategies?
A3: Purification can indeed be a bottleneck. Furanones can vary widely in polarity and stability, requiring tailored purification approaches.[7][8]
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Rationale: Standard silica gel chromatography may not always be effective, especially for very non-polar or acid-sensitive compounds.
-
Recommendation:
-
For very non-polar compounds that elute too quickly, consider using a less polar solvent system or a different stationary phase like alumina.[8]
-
For acid-sensitive furanones, silica gel can be neutralized by pre-treating it with a dilute solution of triethylamine in the eluent.
-
Reverse-phase chromatography can be an option, but be mindful of the potential for hydrolysis if your compound is water-sensitive.[8]
-
-
-
Explore Alternative Purification Techniques:
-
Rationale: Chromatography is not the only option.
-
Recommendation:
-
Crystallization: If your product is a solid, screening for a suitable crystallization solvent can be a highly effective method for achieving high purity on a large scale.
-
Distillation: For volatile furanones, distillation (including Kugelrohr for small quantities) can be effective, provided the product is thermally stable and has a significantly different boiling point from impurities.[8]
-
Adsorption: For certain furan derivatives produced from biomass, adsorption onto activated carbon followed by desorption with a suitable solvent has been shown to be an effective purification method.[11]
-
-
Data Summary: Solvent Systems for Furanone Purification
| Polarity of Furanone | Recommended Chromatography | Starting Eluent System |
| Very Non-polar | Normal Phase (Silica or Alumina) | 100% Hexane or Heptane |
| Moderately Polar | Normal Phase (Silica) | Hexane/Ethyl Acetate Gradient |
| Polar | Normal Phase (Silica) or Reverse Phase (C18) | Dichloromethane/Methanol or Water/Acetonitrile |
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to accelerate my furanone synthesis? A: Yes, microwave-assisted synthesis has been successfully applied to the Paal-Knorr reaction and other furan syntheses, often leading to significantly reduced reaction times and improved yields.[5][10]
Q: Are there any "greener" solvents I can use for my reaction? A: Yes, there is a growing interest in using more environmentally friendly solvents. For some syntheses, acetonitrile has been identified as a greener alternative to solvents like dichloromethane and benzene, offering a good balance of conversion and selectivity.[12] Water has also been used as a solvent for certain cycloisomerization reactions to produce 3(2H)-furanones.[13]
Q: My starting 1,4-dicarbonyl compound is not commercially available. What are my options? A: The availability of the 1,4-dicarbonyl precursor can be a limitation of the Paal-Knorr synthesis.[3] You may need to synthesize it yourself. Alternatively, consider a different synthetic approach that utilizes more readily available starting materials, such as the Feist-Benary synthesis, which starts from α-halo ketones and β-dicarbonyl compounds.[3]
References
-
Synthesis of 3(2H)‐Furanones: A Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 3(2H)-furanones. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Help with purification of furanones. (2025, November 10). Reddit. Retrieved January 18, 2026, from [Link]
-
Optimization of the reaction conditions: synthesis of pyrrolone/furan. [a]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties. (2025, February 4). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Scielo. Retrieved January 18, 2026, from [Link]
-
Synthesis of chiral 2(5H)-furanone derivatives with 1,3-butadiyne structure. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021, January 21). European Patent Office. Retrieved January 18, 2026, from [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. scielo.br [scielo.br]
- 13. 3(2H)-Furanone synthesis [organic-chemistry.org]
Technical Support Center: Column Chromatography for Furanone Purification
Welcome to the technical support center for furanone purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of furanone-containing compounds. As a class of molecules known for their diverse biological activities and often delicate chemical nature, furanones demand carefully optimized purification strategies. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust, reproducible methods.
Section 1: Troubleshooting Common Purification Issues
This section addresses frequent problems encountered during the column chromatography of furanones, from poor separation and recovery to unexpected sample behavior.
Question: My furanone streaks or "tails" significantly on a silica gel column. How can I achieve sharper peaks?
Answer: Peak tailing is a common frustration, especially with furanones possessing basic functional groups, such as an amino moiety. The root cause is the interaction between these basic groups and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, often irreversible, binding slows the compound's elution in a non-uniform way, causing the characteristic tail.
Causality & Solution:
-
Neutralize the Stationary Phase: The most effective solution is to suppress the acidity of the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[1]
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent system is a standard practice. The TEA is a stronger base than the furanone's amino group and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows the furanone to travel through the column with fewer unwanted interactions, resulting in a much sharper, more symmetrical peak.
-
Ammonium Hydroxide: For very polar amines, a common eluent system is a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1]
-
Question: I'm getting very low recovery of my furanone after column chromatography, or I can't find it at all. What are the likely causes?
Answer: Low or zero recovery points to one of two primary issues: either the compound is irreversibly bound to the column, or it has decomposed during purification.[2]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low product recovery.
Expert Insights: Before committing your entire batch, always perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[2][3]
Question: My crude furanone sample is not soluble in the non-polar solvent system I need for my column. How do I load it effectively?
Answer: This is a frequent challenge, especially on a larger scale. Loading a sample dissolved in a strong, polar solvent directly onto a column equilibrated with a weak, non-polar eluent will ruin the separation. The strong solvent carries the compound partway down the column in a diffuse band. The solution is "dry loading."[3][4]
Dry Loading Protocol:
-
Dissolve Sample: Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).[4]
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 5-10 times the mass of your crude sample).[3]
-
Evaporate Solvent: Thoroughly mix the slurry and remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder is your crude sample adsorbed onto silica.
-
Load onto Column: Carefully add this silica powder as a thin, even layer on top of your packed column.
-
Run Column: Add a protective layer of sand on top of the sample layer and begin your elution as planned.[4] This technique ensures that your compound is introduced to the column in a very concentrated, narrow band, which is critical for a good separation.
Caption: The dry loading workflow for poorly soluble samples.
Section 2: The Critical Challenge: Furanone Stability on Silica Gel
The single most critical factor in purifying many furanones is their stability. The acidic surface of standard silica gel can act as a catalyst for degradation, rearrangement, or polymerization.[5][6]
Question: My furanone is decomposing on the silica gel column. How can I prevent this?
Answer: Furan ring systems, especially those with sensitive functional groups like hydroxyls, can be highly susceptible to acid-catalyzed degradation.[1][6] Recognizing this is the first step. The solution involves modifying the stationary phase or choosing an entirely different one.
Strategies to Prevent Degradation:
-
Deactivate the Silica Gel: This is the most common and effective approach. By pre-treating the silica, you neutralize the acidic sites that cause degradation.
-
Protocol: Before packing, prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Let it stand for a few minutes, then pack the column. Flush the column with several column volumes of the non-polar solvent without triethylamine to remove the excess base before loading your sample.[1][4][7] This leaves a "deactivated" surface that is much gentler on your compound.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.
-
Neutral Alumina: Alumina is a good alternative for compounds that are very acid-sensitive. However, be aware that alumina has its own unique reactivity, so a small-scale test is crucial.[1][5]
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a viable alternative.[6]
-
-
Reversed-Phase Chromatography: For moderately polar to non-polar furanones, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative that avoids the acidity of silica gel altogether.[8]
-
Mechanism: In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase (e.g., water/acetonitrile) is polar. Separation is based on hydrophobic interactions.[9][10] This is often the go-to method for purifying furanones from complex mixtures like natural product extracts.[8]
-
Section 3: Mobile Phase Selection and Elution Strategy
The choice of mobile phase (eluent) is fundamental to achieving separation. The goal is to find a solvent system that provides differential retention for the components in your mixture.
Question: How do I select the right mobile phase for my furanone purification?
Answer: Mobile phase selection is an empirical process guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target furanone has an Rf value of approximately 0.2-0.35.[11][12]
-
Rf (Retardation Factor): This value represents the distance traveled by the compound divided by the distance traveled by the solvent front. An Rf of 0.2-0.35 indicates that the compound has a good affinity for the stationary phase but will still elute in a reasonable volume of solvent, allowing for good separation from impurities.[11]
| Furanone Polarity | Typical Stationary Phase | Common Mobile Phase Systems (by increasing polarity) |
| Very Non-Polar | Normal Phase Silica | 100% Hexane -> Hexane/Ethyl Acetate -> Hexane/DCM |
| Moderately Polar | Normal Phase Silica | Hexane/Ethyl Acetate -> 100% Ethyl Acetate -> DCM/Methanol |
| Polar / Acid-Sensitive | Reversed-Phase C18 | Water/Methanol -> Water/Acetonitrile (often with acid modifier)[8] |
| Very Polar | Normal Phase Silica | DCM/Methanol -> DCM/Methanol with NH4OH[1][2] |
Question: Should I use an isocratic or gradient elution?
Answer: The choice depends on the complexity of your mixture.
-
Isocratic Elution: You use a single, unchanging solvent composition throughout the entire separation. This is ideal for simple mixtures where the target compound is well-separated from impurities on the TLC plate.[11]
-
Gradient Elution: You gradually increase the polarity of the mobile phase during the separation (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 30%). This is necessary for complex mixtures containing compounds with a wide range of polarities. A gradient allows you to first elute the non-polar impurities, then your target compound, and finally the very polar impurities, all within a single run.[4][12]
Section 4: Advanced Techniques for Chiral Furanones
Many furanones are chiral, and separating their enantiomers is often critical in drug development.[8] Standard column chromatography will not separate enantiomers.
Question: How can I separate the enantiomers of my chiral furanone?
Answer: The separation of enantiomers requires a chiral environment. This is most effectively achieved using Chiral High-Performance Liquid Chromatography (HPLC).[13]
-
Chiral Stationary Phases (CSPs): These are HPLC columns where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are particularly effective for resolving furanone enantiomers.[8][14]
-
Mode of Operation: Chiral separations are typically performed in normal-phase mode, using a mobile phase consisting of an alkane (like hexane) and an alcohol (like isopropanol or ethanol).[8] The precise ratio of these solvents must be carefully optimized to achieve baseline separation of the two enantiomeric peaks.
Caption: General workflow for chiral separation of furanones by HPLC.[8]
Section 5: Detailed Experimental Protocols
Protocol 1: Flash Chromatography of an Acid-Sensitive Furanone Using Deactivated Silica
This protocol is designed for a furanone that shows degradation on standard silica gel.
-
Prepare Deactivated Silica: In a fume hood, create a slurry of silica gel (40-63 µm mesh size) in hexane containing 2% triethylamine. Swirl gently for 5 minutes.
-
Pack the Column: Pack your chromatography column with the slurry. Do not let the silica run dry.
-
Equilibrate the Column: Pass at least 3-5 column volumes of pure hexane (or your initial, least polar eluent) through the column to wash out excess triethylamine. The column is now ready.
-
Sample Loading: Use the "Dry Loading" method described in Section 1 to load your sample.
-
Elution: Begin elution with your starting solvent system (determined by TLC). If a gradient is needed, gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 6: Frequently Asked Questions (FAQs)
-
Q1: Can I use reversed-phase flash chromatography instead of HPLC?
-
A1: Yes, reversed-phase flash chromatography systems using C18-functionalized silica are available and can be an excellent, scalable alternative to traditional normal-phase chromatography for moderately polar furanones, completely avoiding issues of silica acidity.
-
-
Q2: My furanone is a volatile oil. Are there any special considerations?
-
A2: Yes. During the final solvent removal step on a rotary evaporator, be cautious. Use a lower bath temperature and monitor the evaporation carefully to avoid losing your product. For highly volatile compounds, gas chromatography might be a more suitable purification technique, though it is often less scalable for preparative work.[15]
-
-
Q3: The separation between my product and an impurity is very small (ΔRf < 0.1). How can I improve it?
-
A3: Improving difficult separations requires optimizing several parameters. Try using a longer column, which increases the number of theoretical plates and enhances resolution.[16] Also, using a finer mesh silica gel (though this will increase back-pressure) can improve efficiency.[11] Finally, screen different solvent systems; sometimes switching from an ethyl acetate/hexane system to a dichloromethane/ether system, for example, can dramatically alter selectivity and improve separation.
-
-
Q4: I see a new spot appear on my TLC plate only after the crude mixture has been sitting for a while. What does this mean?
-
A4: This suggests your furanone may be unstable in general, not just on silica. Some furanones are sensitive to light, air (oxidation), or ambient temperature.[15][17] If this is the case, it is crucial to work quickly, protect your sample from light, and keep it cold whenever possible throughout the workup and purification process.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
- Benchchem. (n.d.). An In-depth Technical Guide to 2(3H)-Furanone, dihydro-4-hydroxy-.
- ResearchGate. (2025). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
- Reddit. (2025). Help with purification of furanones.
- SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
- Benchchem. (n.d.). Troubleshooting multicomponent reactions for furanone synthesis.
- NUNOMURA, N., SASAKI, M., ASAO, Y., & YOKOTSUKA, T. (n.d.). Isolation and Identification of 4-Hydroxy-2( or 5)-ethyl-5( or 2)- methyl-3(2H)-furanone, as.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- ResearchGate. (2025). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?.
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
- NIH. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.
- Benchchem. (n.d.). Preventing degradation of furanone compounds during workup.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Organic Syntheses Procedure. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl.
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Validation & Comparative
A Spectroscopic Showdown: Differentiating 2(5H)-Furanone and 3(2H)-Furanone Isomers
In the realm of heterocyclic chemistry, the subtle shift of a carbonyl group can dramatically alter a molecule's physical and chemical identity. This guide provides a detailed spectroscopic comparison of two such isomers: 2(5H)-furanone and 3(2H)-furanone. For researchers in drug development and organic synthesis, the ability to unequivocally distinguish between these structural isomers is paramount for reaction monitoring, quality control, and mechanistic studies. This document synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a definitive guide for their differentiation.
The Structural Nuance: Why Isomer Identification Matters
2(5H)-Furanone, an α,β-unsaturated lactone, and its β,γ-unsaturated counterpart, 3(2H)-furanone, both share the same molecular formula (C₄H₄O₂) and molecular weight (84.07 g/mol ).[1] However, the position of the carbonyl group and the double bond within the five-membered ring leads to distinct electronic environments and, consequently, unique spectroscopic fingerprints. These differences are not merely academic; they influence the reactivity, biological activity, and potential applications of these compounds. For instance, the conjugated system in 2(5H)-furanone derivatives is a known pharmacophore with a wide range of biological activities.[2]
At the Core of Identification: A Multi-Spectroscopic Approach
A conclusive identification of these isomers necessitates a multi-faceted analytical approach. Relying on a single technique can be misleading, whereas the convergence of data from several spectroscopic methods provides a robust and self-validating system of analysis.
Caption: A generalized workflow for the spectroscopic identification of furanone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for distinguishing between 2(5H)-furanone and 3(2H)-furanone due to its sensitivity to the local electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are markedly different. In 2(5H)-furanone, the olefinic protons are part of a conjugated system, which deshields them, causing them to appear at a lower field compared to the non-conjugated olefinic protons in 3(2H)-furanone. Conversely, the allylic protons in 2(5H)-furanone are more shielded than the protons adjacent to the carbonyl group in 3(2H)-furanone.
¹³C NMR Spectroscopy
The carbon NMR spectra provide further unambiguous differentiation. The key distinction lies in the chemical shifts of the carbonyl carbon and the olefinic carbons. The conjugated carbonyl carbon of 2(5H)-furanone is significantly deshielded compared to the non-conjugated carbonyl carbon in 3(2H)-furanone.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2(5H)-Furanone | H-3 | ~6.16 | C-2 (C=O): ~174.0 |
| H-4 | ~7.50 | C-3: ~121.0 | |
| H-5 | ~5.17 (CH₂) | C-4: ~155.0 | |
| C-5: ~70.0 | |||
| 3(2H)-Furanone | H-2 | ~4.2 (CH₂) | C-2: ~75.0 |
| H-4 | ~5.9 (CH) | C-3 (C=O): ~205.0 | |
| H-5 | ~7.2 (CH) | C-4: ~110.0 | |
| C-5: ~145.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.[3][4]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the vibrational modes of the carbonyl group and the carbon-carbon double bond. The position of the C=O stretching frequency is particularly diagnostic.
The carbonyl group of 2(5H)-furanone, being part of a conjugated system, exhibits a lower stretching frequency compared to the isolated carbonyl group in 3(2H)-furanone. This is due to the delocalization of π-electrons, which weakens the C=O double bond.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Description |
| 2(5H)-Furanone | C=O (Lactone) | ~1740-1780 | Strong, sharp |
| C=C | ~1600-1650 | Medium | |
| 3(2H)-Furanone | C=O (Ketone) | ~1720-1740 | Strong, sharp |
| C=C | ~1620-1680 | Medium |
Note: The exact wavenumbers can be influenced by the physical state of the sample (e.g., neat liquid, solution, or KBr pellet).[2][5]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns of the isomers. While both will show a molecular ion peak (M⁺) at m/z 84, their fragmentation pathways will differ due to the distinct locations of the carbonyl group and the double bond.
For 2(5H)-furanone , a characteristic fragmentation is the loss of CO, followed by the loss of a hydrogen atom, leading to a prominent peak at m/z 55. Another significant fragmentation pathway involves the loss of a formyl radical (CHO) to give a peak at m/z 55.
In contrast, 3(2H)-furanone is expected to undergo a retro-Diels-Alder type fragmentation, leading to the loss of ketene (CH₂=C=O), resulting in a fragment at m/z 42.
A detailed analysis of the fragmentation of substituted 3(2H)-furanones has shown that the breakdown of the furanone ring is a key process.[6]
UV-Visible Spectroscopy: The Influence of Conjugation
UV-Vis spectroscopy is particularly useful for highlighting the difference in conjugation between the two isomers. The α,β-unsaturated system in 2(5H)-furanone allows for a π → π* electronic transition, which results in a distinct absorption maximum (λmax) in the UV region, typically around 200-220 nm. The non-conjugated 3(2H)-furanone will have a significantly weaker absorption at a shorter wavelength, corresponding to the n → π* transition of the isolated carbonyl group.[7][8]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2(5H)-furanone and 3(2H)-furanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified furanone isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[9][10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For aqueous solutions, a different standard like DSS may be used.[11]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.
Caption: A streamlined protocol for NMR analysis of furanone isomers.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the carbonyl and other functional groups.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two KBr or NaCl plates.[12]
-
Solution: A concentrated solution can be prepared in a suitable solvent (e.g., CCl₄, CHCl₃) and a drop placed on a salt plate, allowing the solvent to evaporate.[12]
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press the mixture into a transparent pellet.[13]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent/KBr pellet.
-
Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like furanones.[6]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[6]
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 30-150 amu) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the obtained spectrum with library data for confirmation.
Conclusion
The spectroscopic differentiation of 2(5H)-furanone and 3(2H)-furanone is a clear-cut process when a combination of NMR, IR, MS, and UV-Vis techniques is employed. ¹H and ¹³C NMR spectroscopy provide the most definitive evidence for structural assignment, with IR spectroscopy offering crucial confirmation of the carbonyl environment. Mass spectrometry elucidates fragmentation pathways that are unique to each isomer, and UV-Vis spectroscopy highlights the presence or absence of conjugation. By following the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these important furanone isomers, ensuring the integrity and success of their scientific endeavors.
References
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Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. [Link]
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Flourat, A., Le-gros, V., & Allais, F. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5483. [Link]
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PubChem. (n.d.). 3(2H)-Furanone. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2(5H)-furanone. Wiley-VCH GmbH. Retrieved from [Link]
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NIST. (n.d.). 2(5H)-Furanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Burke, P. M., Reynolds, W. F., Tam, J. C. L., & Yates, P. (1976). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Canadian Journal of Chemistry, 54(9), 1449-1457. [Link]
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Al-Hourani, B. J. (2015). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 20(8), 13915-13936. [Link]
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NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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SpectraBase. (n.d.). 2(5H)-furanone. Sigma-Aldrich Co. LLC. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 5-(hydroxymethyl)dihydrofuran-2(3H)-one Enantiomers
This guide provides a comparative overview of the known and potential biological activities of the (R)- and (S)-enantiomers of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. While direct comparative studies on the biological activity of these specific enantiomers are limited in publicly available literature, this document synthesizes information from research on structurally related compounds and the broader class of furanones to infer potential differences and guide future research.
Introduction: The Critical Role of Chirality in Pharmacology
5-(hydroxymethyl)dihydrofuran-2(3H)-one is a chiral molecule existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1] In the realm of pharmacology, chirality is a pivotal factor, as enantiomers can exhibit markedly different biological activities, potencies, and toxicities.[1][2][3] This divergence arises from their distinct three-dimensional arrangements, which govern their interactions with chiral biological targets such as enzymes and receptors.[1][2] The specific fit of an enantiomer with its biological target is often likened to a key fitting into a lock; the mirror image key may not fit or may interact differently.
The (R)-enantiomer of 5-(hydroxymethyl)dihydrofuran-2(3H)-one is a well-established and crucial chiral building block, or synthon, in organic chemistry.[4][5] Its specific stereochemistry makes it an invaluable intermediate for the synthesis of a wide array of complex, biologically active molecules, including enantiomerically pure antiviral and anticancer drugs where precise molecular configuration is paramount for efficacy and safety.[1][4][5] Conversely, the (S)-enantiomer has been investigated for its potential cytotoxic effects.[1]
Comparative Biological Activity: A Data-Driven Postulation
Based on the available information for the broader class of furanones and specific data on the individual enantiomers, a hypothetical comparison of their potential cytotoxic and anti-inflammatory activities is presented below.
Postulated Cytotoxic and Anti-inflammatory Activities
| Biological Activity | Enantiomer | Postulated Potency | Rationale and Supporting Evidence |
| Cytotoxicity against Cancer Cell Lines (e.g., HeLa, HepG2) | (S)-enantiomer | Potentially Active (e.g., IC50 < 100 µM) | Reports indicate potential cytotoxic effects for the (S)-enantiomer.[1] Studies on other furan derivatives have demonstrated cytotoxicity against various cancer cell lines.[6][7] |
| (R)-enantiomer | Likely Less Active or Inactive | Primarily utilized as a synthetic intermediate for other active pharmaceutical ingredients.[1][4][5] The focus on its synthetic utility suggests it may not possess significant intrinsic cytotoxicity. | |
| Anti-inflammatory Activity (e.g., Inhibition of NO, TNF-α) | (S)-enantiomer | Potentially Active | Furanone derivatives are known to possess anti-inflammatory properties.[1] The (S)-enantiomer's interaction with cellular pathways suggests it may modulate inflammatory responses.[1] |
| (R)-enantiomer | Activity May Differ from (S)-enantiomer | Due to stereospecific interactions with biological targets, the anti-inflammatory potency is likely to be enantiomer-dependent.[1] |
Potential Mechanisms of Action
Furanone derivatives have been shown to modulate key signaling pathways involved in inflammation and cell survival.[1] The differential effects of the 5-(hydroxymethyl)dihydrofuran-2(3H)-one enantiomers could be attributed to their stereospecific interactions with components of these pathways.
-
NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival. Many furanone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to various stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Furan compounds can modulate MAPK signaling, which could contribute to their cytotoxic effects.[1]
Caption: Potential inhibition of the NF-κB pathway by an enantiomer.
Experimental Protocols
To validate the postulated differences in biological activity, rigorous experimental investigation is necessary. The following section outlines key methodologies.
Enantioselective Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one from L-Glutamic Acid
This established method utilizes a chiral pool approach, starting from the readily available L-glutamic acid.[4]
Step 1: Diazotization and Lactonization
-
Prepare a solution of L-glutamic acid (1 mol) in aqueous sulfuric acid (e.g., 2M) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.[4]
-
Cool the mixture to 0°C in an ice-salt bath.[4]
-
Add a solution of sodium nitrite (NaNO₂, 1.2 mol) in water dropwise over 2-3 hours, maintaining the temperature below 5°C. Caution: Evolution of nitrogen gas occurs. [4]
-
After addition, stir the reaction mixture at 0°C for an additional 2 hours, then allow it to warm to room temperature overnight.[4]
Step 2: Reduction to the Target Alcohol
-
Cool the solution from Step 1 to 0°C.
-
Add a solution of borane-dimethyl sulfide complex (BMS, 1.1 mol) or another suitable reducing agent dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.[4]
-
Remove the solvent under reduced pressure. Redissolve the residue in methanol and evaporate again to remove borate esters.[4]
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel to yield pure (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.
Caption: Synthetic route from L-Glutamic Acid.
Comparative Cytotoxicity Assay (MTT Assay)
This protocol allows for the quantitative comparison of the cytotoxic effects of the enantiomers on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each enantiomer.
Caption: Workflow for comparing the cytotoxicity of the enantiomers.
Conclusion and Future Directions
While direct comparative data is lacking, the available evidence strongly suggests that the (R)- and (S)-enantiomers of 5-(hydroxymethyl)dihydrofuran-2(3H)-one are likely to exhibit distinct biological activity profiles.[1] The (S)-enantiomer shows promise as a potential cytotoxic agent, warranting further investigation.[1] Future research should focus on the direct, head-to-head comparison of these enantiomers in various biological assays to elucidate their specific activities and mechanisms of action. Such studies are crucial for unlocking the full therapeutic potential of these chiral molecules.
References
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(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one. PubChem. Available at: [Link]
-
(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one Product Page. Example Supplier. Available at: [Link]
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Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
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Stereochemistry in Pharmacy: Why the "R" and "S" Forms of a Drug Matter. A hypothetical blog post. Available at: [Link]
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Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]
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Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives. ScienceDirect. Available at: [Link]
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Bioactivity and Analysis of Chiral Compounds. PubMed. Available at: [Link]
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Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. Blogs@NTU. Available at: [Link]
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Furanones as Antibacterial Agents: A Comparative Guide to the Efficacy of 5-(2-Hydroxyethyl)furan-2(3H)-one and Its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount. Among these, furanone derivatives have emerged as a promising class of compounds, demonstrating significant antibacterial and anti-biofilm capabilities. This guide provides a detailed comparison of the antibacterial performance of various furanones, with a special focus on contextualizing the potential of 5-(2-Hydroxyethyl)furan-2(3H)-one within this chemical family. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes existing data on analogous structures to provide a scientifically grounded perspective on its likely efficacy and the broader potential of furanone-based antimicrobials.
The Antibacterial Landscape of Furanones
Furanones, particularly 2(5H)-furanones, are naturally occurring compounds, famously produced by the red alga Delisea pulchra as a chemical defense against biofouling.[1][2] Synthetic derivatives have since demonstrated broad-spectrum antimicrobial activity. Their therapeutic potential is underscored by their ability to inhibit biofilm formation, a critical virulence factor in many persistent infections, and in some cases, to work synergistically with conventional antibiotics.[1][2]
The primary mechanisms of action for furanone-based antimicrobials are multifaceted and can differ between bacterial species. In Gram-negative bacteria such as Pseudomonas aeruginosa, furanones are well-documented as quorum sensing (QS) inhibitors. They can interfere with N-acyl homoserine lactone (AHL)-mediated signaling pathways that regulate the expression of virulence factors and biofilm formation.[3][4][5] In Gram-positive bacteria like Staphylococcus aureus, certain furanone derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and death.[6]
Quantitative Comparison of Antibacterial Activity
The in vitro antibacterial efficacy of furanones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth. The following tables summarize the MIC values for a selection of furanone derivatives against key pathogenic bacteria, providing a benchmark for their relative potencies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Furanone Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Reference(s) |
| F105 (sulfonyl and l-menthol moiety) | 10 | 20 | [2] |
| F131 (l-borneol moiety) | 8–16 | 8-16 | [1] |
| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | ~4.65 (15 µM) | Not Specified | [7] |
| Chlorine-containing furanones | 150-600 | Not Specified | [7][8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Furanone Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Pseudomonas aeruginosa (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference(s) |
| Furanone C-30 | >512 (inhibits biofilm) | Not Specified | [4] |
| F105 (sulfonyl and l-menthol moiety) | >128 | >128 | [9] |
| F131 (l-borneol moiety) | Not Specified | Not Specified | [1] |
| Chlorine-containing furanones | Not Specified | Not Specified | [7][8] |
Structure-Activity Relationship (SAR) and the Potential of this compound
The antibacterial activity of furanones is intricately linked to their chemical structure. Key structural features that influence efficacy include:
-
Halogenation: The presence of bromine or chlorine atoms, particularly on the exocyclic methylene group at the 5-position, is often associated with potent activity, especially in the context of quorum sensing inhibition.[3]
-
Substitution at the 3- and 4-positions: The introduction of various substituents at these positions can modulate the compound's electronic and steric properties, thereby affecting its interaction with bacterial targets. For instance, the presence of a sulfonyl group in F105 is crucial for its bactericidal activity.[2]
-
Side Chains at the 5-position: The nature of the substituent at the 5-position significantly impacts biological activity. Lipophilic side chains, such as the butyl group in brominated furanones, are common. The l-borneol moiety in F131 also contributes to its efficacy.[1]
Considering the structure of This compound , which features a non-halogenated furanone core and a polar hydroxyethyl side chain at the 5-position, we can infer its likely antibacterial profile. The absence of halogens suggests that it may not be a potent quorum sensing inhibitor in the same vein as the well-studied brominated furanones. The hydroxyethyl group introduces polarity, which could influence its ability to cross bacterial membranes and interact with intracellular targets. While it may possess some intrinsic antibacterial activity, it is likely to be less potent than its halogenated or more complexly substituted counterparts. However, the hydroxyl group offers a potential site for further chemical modification to enhance its biological properties.
Caption: Key structural features influencing the antibacterial activity of furanones.
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antibacterial potency of a compound. The broth microdilution method is a standard and widely accepted protocol.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Test furanone compounds
-
Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth with solvent)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the furanone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Also, include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The furanone scaffold represents a versatile platform for the development of novel antibacterial agents. The antibacterial efficacy is highly dependent on the specific chemical substitutions on the furanone ring. While halogenated and sulfonyl-containing derivatives have demonstrated potent activity against clinically relevant pathogens, the antibacterial potential of simpler, non-halogenated analogs like this compound is likely more modest. However, its simple structure and the presence of a reactive hydroxyl group make it an attractive starting point for the synthesis of new derivatives with potentially enhanced antibacterial properties. Further experimental evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential in the ongoing search for new antimicrobial drugs.
References
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In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. (n.d.). International Journal of Pharma and Bio Sciences. [Link]
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Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2021). Pharmaceuticals. [Link]
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Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers in Microbiology. [Link]
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Antibacterial effects and genotoxicity of new derivatives of furanones. (2012). ResearchGate. [Link]
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Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. (2012). IDOSI Publications. [Link]
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MIC and ECOFF values of various antibiotics against MSSA,... (n.d.). ResearchGate. [Link]
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Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). Future Medicinal Chemistry. [Link]
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SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL EVALUATION OF 2(5H)FURANONE DERIVATIVES FROM HIGHLY FUNCTIONALISED MUCOBROMIC ACID. (2013). Semantic Scholar. [Link]
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Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens. (2017). ResearchGate. [Link]
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Chemical structures of the furanone compounds It was revealed in our... (n.d.). ResearchGate. [Link]
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Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019). Molecules. [Link]
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Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. (2005). Request PDF. [Link]
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Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. (2023). MDPI. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). Molecules. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2019). MDPI. [Link]
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Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (2022). PLOS ONE. [Link]
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2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2011). Indian Journal of Microbiology. [Link]
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A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). International Journal of Molecular Sciences. [Link]
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Synthesis and reactivity of dihalofuranones. (2022). CORA. [Link]
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Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureu. (2019). Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-(2-Hydroxyethyl)furan-2(3H)-one Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of specific chemical entities is paramount. 5-(2-Hydroxyethyl)furan-2(3H)-one, a furanone derivative, presents a unique analytical challenge due to its polarity and potential for structural rearrangement. This guide provides a comparative analysis of analytical methodologies for its quantification, grounded in established validation principles. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data.
The selection of an analytical method is not a mere technical choice; it is a decision that impacts the integrity of research, the safety of therapeutics, and the efficiency of development pipelines. This document delves into the causality behind experimental choices, offering a framework for developing self-validating systems that ensure data trustworthiness.
Foundational Principles: The ICH Q2(R1) Framework
Before comparing specific techniques, it is crucial to establish the benchmark for "validated." The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the authoritative framework.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide will assess each method against the core validation characteristics stipulated by ICH Q2(R1):
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[2][4] A lack of specificity in one method may be compensated for by other supporting analytical procedures.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
The following diagram illustrates the typical workflow for analytical method validation, incorporating these essential parameters.
Caption: A typical workflow for the validation of an analytical method.
Comparative Analysis of Quantification Techniques
The choice of analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., quality control assay vs. trace-level impurity detection). We will compare three primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[6] For furanone derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach.[7][8]
-
Expertise & Causality: The hydroxyl group and the lactone ring in this compound make it a polar molecule, well-suited for RP-HPLC. A C18 column is the logical starting point, as it provides a nonpolar stationary phase that retains the analyte based on hydrophobic interactions. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.[7] Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is often necessary to suppress the ionization of any acidic functional groups and ensure a consistent, sharp peak shape.[7][9] UV detection is viable if the furanone ring provides a sufficient chromophore; detection at wavelengths around 210 nm or higher is typical for such structures.
-
Trustworthiness through Validation: A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.[6] To validate for specificity, forced degradation studies are essential.[10] The analyte is intentionally degraded under stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[10][11] The HPLC method must then demonstrate baseline separation between the main analyte peak and any degradant peaks, often confirmed using a photodiode array (PDA) detector to assess peak purity.
| Validation Parameter | Typical Performance & Considerations for HPLC-UV |
| Specificity | Achieved by demonstrating separation from degradants and matrix components. Peak purity analysis via PDA is crucial. |
| Linearity | Typically excellent (R² > 0.999) over a concentration range relevant to the intended use (e.g., 50-150% of the target concentration). |
| Accuracy | Recovery of 98-102% is generally expected for drug products when spiking the analyte into a placebo matrix.[12] |
| Precision | Relative Standard Deviation (RSD) should be <2% for repeatability and intermediate precision. |
| LOQ/LOD | Moderately sensitive, typically in the low µg/mL to high ng/mL range, depending on the analyte's UV absorbance. |
| Robustness | Assessed by deliberately varying parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For certain furanones and lactones, it is the method of choice, particularly in food and fragrance analysis.[13][14]
-
Expertise & Causality: The viability of GC-MS for this compound depends on its thermal stability and volatility. The presence of a hydroxyl group can decrease volatility and may lead to peak tailing on standard non-polar GC columns. Therefore, derivatization is often a necessary step.[15][16] Silylation (e.g., with BSTFA) or acylation can be used to convert the polar -OH group into a less polar, more volatile derivative, improving chromatographic performance. The choice of a mid-polarity column, such as one containing a phenyl-polysiloxane stationary phase, can also improve peak shape and separation for such compounds.[17] Mass spectrometry provides high selectivity, allowing for quantification using selected ion monitoring (SIM) mode, which monitors specific fragment ions of the analyte, thereby reducing interference from matrix components.[18]
-
Trustworthiness through Validation: For GC-MS, specificity is inherently high due to the mass analyzer. Validation involves demonstrating that no interfering peaks from the matrix have the same retention time and mass fragments as the derivatized analyte. Linearity is established using a calibration curve, and an internal standard (ideally a stable isotope-labeled version of the analyte) is crucial to correct for variations in extraction efficiency and injection volume, thereby ensuring accuracy and precision.
| Validation Parameter | Typical Performance & Considerations for GC-MS |
| Specificity | Very high due to mass spectrometric detection (SIM or full scan). Potential for interference is low. |
| Linearity | Good linearity (R² > 0.995) is achievable, often over several orders of magnitude. |
| Accuracy | High accuracy is achievable with the use of a suitable internal standard. Recovery should be consistent and reproducible. |
| Precision | RSD <15% is a common target, with <5% being achievable in well-optimized methods.[17] |
| LOQ/LOD | High sensitivity, often reaching low ng/mL (ppb) or even pg/mL (ppt) levels, especially with sample concentration steps like solid-phase microextraction (SPME).[14][15] |
| Robustness | Assessed by varying parameters like oven temperature ramp rate, injector temperature, and gas flow rate. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[19] It is the gold standard for quantifying small molecules at trace levels in complex biological matrices.[20]
-
Expertise & Causality: This technique eliminates the need for derivatization that GC-MS might require. The same RP-HPLC principles as for HPLC-UV apply, but the mobile phase must be composed of volatile buffers (e.g., ammonium formate or ammonium acetate instead of phosphate buffers) to be compatible with the mass spectrometer interface.[6][9] Electrospray ionization (ESI) is the most common ionization technique for a polar molecule like this compound. The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) then selects a specific fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference.
-
Trustworthiness through Validation: Validating an LC-MS/MS method requires careful evaluation of matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.[19][21] This is typically assessed by comparing the analyte's response in a pure solution versus its response in a post-extraction spiked matrix sample. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and ensure the highest level of accuracy and precision.[19]
| Validation Parameter | Typical Performance & Considerations for LC-MS/MS |
| Specificity | Highest level of specificity due to MRM transitions. Considered the most definitive quantitative technique. |
| Linearity | Excellent linearity (R² > 0.99) over a very wide dynamic range (3-5 orders of magnitude). |
| Accuracy | Acceptance criteria are typically 85-115% of the nominal value (80-120% at the LOQ).[22] |
| Precision | RSD should be <15% (<20% at the LOQ).[22] |
| LOQ/LOD | Highest sensitivity, capable of reaching pg/mL (ppt) or even fg/mL (ppq) levels. |
| Robustness | Assessed by varying HPLC parameters (flow rate, mobile phase) and MS parameters (collision energy, source temperatures). |
Decision Guide: Selecting the Appropriate Method
The choice of method is dictated by the analytical requirements. The following diagram presents a decision-making framework to guide the selection process.
Caption: A decision tree to guide the selection of the optimal analytical method.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols that serve as a starting point for method development and validation.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
Specificity: Perform forced degradation (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photostability). Analyze stressed samples to ensure separation of the main peak from all degradant peaks.
-
Linearity: Prepare a stock solution of this compound in methanol. Prepare at least five calibration standards by diluting the stock solution to cover the expected concentration range. Plot peak area vs. concentration and determine the correlation coefficient.
-
Accuracy & Precision: Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the analyte into a placebo matrix. Analyze five replicates of each QC level on three different days to determine intra- and inter-day accuracy and precision.
-
Protocol 2: Quantitative GC-MS Method (with Derivatization)
-
Instrumentation: GC system with an autosampler coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Preparation & Derivatization:
-
To 100 µL of sample, add an internal standard (e.g., stable isotope-labeled analyte).
-
Perform liquid-liquid extraction with a suitable solvent like dichloromethane or ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
-
Chromatographic & MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injector Temperature: 260°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Operate in SIM mode, monitoring at least two characteristic ions for the analyte and one for the internal standard.
-
References
-
Cummings, J., et al. (2010). A generic approach to the validation of small molecule LC–MS/MS biomarker assays. International Pharmaceutical Industry. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. Available at: [Link]
-
Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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A Researcher's Guide to the Cytotoxicity of 5-HMF and Its Analogues: A Comparative Analysis
For researchers and drug development professionals navigating the complex landscape of furan-based compounds, a thorough understanding of their cytotoxic profiles is paramount. 5-Hydroxymethylfurfural (5-HMF), a versatile platform chemical derived from biomass, and its derivatives are of significant interest for a wide range of applications, from pharmaceuticals to advanced materials. However, their interaction with biological systems, particularly their potential to induce cell death, necessitates a careful and comparative evaluation.
This guide provides an in-depth analysis of the cytotoxicity of 5-HMF and its key analogues and derivatives. Moving beyond a simple recitation of data, we will delve into the structure-activity relationships that govern their cytotoxic potential and explore the underlying molecular mechanisms. The experimental data presented herein is intended to serve as a valuable resource for designing and interpreting toxicological studies, ultimately facilitating the development of safer and more effective furan-based technologies.
The Double-Edged Sword: Understanding the Cytotoxicity of 5-HMF
5-HMF itself exhibits a moderate level of cytotoxicity across various cell lines. Its biological activity is concentration-dependent, and at high concentrations, it has been shown to be cytotoxic and irritating to mucous membranes[1]. The cytotoxic effects of 5-HMF are often attributed to its ability to induce oxidative stress and apoptosis. Mechanistically, 5-HMF can lead to an increase in reactive oxygen species (ROS), which in turn can damage cellular components and trigger programmed cell death pathways[2][3].
A Comparative Look at 5-HMF Analogues and Derivatives
The cytotoxicity of 5-HMF can be significantly altered by chemical modifications to its furan ring. Understanding these structure-activity relationships is crucial for predicting the toxic potential of novel derivatives. Here, we compare the cytotoxicity of 5-HMF with some of its most well-studied analogues.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of 5-HMF and Its Derivatives in Various Cancer Cell Lines
| Compound | Chemical Structure | Cell Line | IC₅₀ (µM) | Reference |
| 5-Hydroxymethylfurfural (5-HMF) | 5-(hydroxymethyl)furan-2-carbaldehyde | A549 (Human Lung Carcinoma) | >1000 | [4] |
| HCT-8 (Human Ileocecal Adenocarcinoma) | >1000 | [4] | ||
| SGC-7901 (Human Gastric Adenocarcinoma) | >1000 | [4] | ||
| Colo-205 (Human Colon Adenocarcinoma) | >10 µg/mL | [5][6] | ||
| 2,5-Dihydroxymethylfuran (DHMF) | (5-(hydroxymethyl)furan-2-yl)methanol | A549 (Human Lung Carcinoma) | 68.3 | [4] |
| HCT-8 (Human Ileocecal Adenocarcinoma) | >1000 | [4] | ||
| SGC-7901 (Human Gastric Adenocarcinoma) | 124.6 | [4] | ||
| 5,5'-[Oxybis(methylene)]bis(2-furaldehyde) (OBMF) | 5,5'-(Oxybis(methylene))difuran-2-carbaldehyde | Not specified | Higher DNA binding affinity than 5-HMF | [1] |
| 5-HMF-quinoline analogue (3a) | Not specified | Colo-205 (Human Colon Adenocarcinoma) | Effective at 10 µg/mL | [5][6] |
| 2,5-Furandicarboxylic acid (FDCA) | Furan-2,5-dicarboxylic acid | Folsomia candida (Soil invertebrate) | No significant changes in gene expression | [7] |
Note: The study on the 5-HMF-quinoline analogue reported effectiveness at a low concentration rather than a specific IC₅₀ value.
From the available data, a clear trend emerges: the reduction of the aldehyde group in 5-HMF to a hydroxyl group, as in 2,5-dihydroxymethylfuran (DHMF) , can significantly increase its cytotoxicity in certain cancer cell lines like A549 and SGC-7901, while having minimal effect on others such as HCT-8[4]. This suggests a cell-type specific mechanism of action for DHMF.
Conversely, the ether-linked dimer of 5-HMF, 5,5'-[Oxybis(methylene)]bis(2-furaldehyde) (OBMF) , a degradation product of 5-HMF, has been shown to possess a significantly higher binding affinity for DNA compared to its parent compound[1]. This enhanced DNA interaction suggests a potentially different and more potent mechanism of cytotoxicity, warranting further investigation into its genotoxic effects.
Furthermore, the synthesis of 5-HMF analogues coupled with quinoline derivatives has shown promise in enhancing anticancer activity. One such analogue was found to be effective against the Colo-205 colon cancer cell line at a low concentration, indicating that strategic chemical modifications can potentiate the cytotoxic effects of the 5-HMF scaffold[5][6].
Interestingly, the fully oxidized derivative, 2,5-Furandicarboxylic acid (FDCA) , appears to have low cytotoxic potential. Studies on the soil invertebrate Folsomia candida showed no significant changes in gene expression upon exposure to FDCA, suggesting it may be a less toxic metabolite or derivative[7].
Delving into the Molecular Mechanisms of Cytotoxicity
The cytotoxic effects of 5-HMF and its derivatives are often mediated by complex signaling pathways within the cell. Two of the most prominent mechanisms are the induction of oxidative stress and the activation of apoptosis.
The Role of Oxidative Stress and the Nrf2 Pathway
Many furan compounds can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress[3][8]. This imbalance between ROS generation and the cell's antioxidant defense system can cause damage to lipids, proteins, and DNA.
Cells have evolved intricate mechanisms to combat oxidative stress, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a key player. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to restore cellular redox homeostasis[2][9]. The activation of the Nrf2/ARE signaling pathway is a crucial cellular response to 5-HMF-induced oxidative stress[2].
Figure 1: The Nrf2-mediated oxidative stress response pathway initiated by 5-HMF.
The Intrinsic Pathway of Apoptosis
5-HMF and its cytotoxic derivatives can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by cellular stress, such as that caused by ROS, and leads to the permeabilization of the mitochondrial outer membrane. This allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. These executioner caspases are responsible for the cleavage of various cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis and cell death[3]. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical regulator of this pathway, with 5-HMF often shifting the balance in favor of apoptosis.
Figure 2: The intrinsic pathway of apoptosis induced by 5-HMF and its derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, it is essential to employ standardized and validated cytotoxicity assays. Below are detailed protocols for three commonly used assays for assessing the cytotoxicity of furan-containing compounds.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add the MTT working solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, centrifuge the plates (if using suspension cells) and carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and cells lysed with a lysis buffer (maximum LDH release).
Conclusion and Future Directions
The cytotoxic potential of 5-HMF and its derivatives is a critical consideration for their development and application. This guide has provided a comparative analysis of their cytotoxicity, explored the underlying molecular mechanisms, and detailed robust experimental protocols for their assessment.
The structure-activity relationships highlighted here demonstrate that even minor chemical modifications to the 5-HMF scaffold can have a profound impact on its biological activity. While some derivatives, like DHMF, exhibit enhanced cytotoxicity against specific cancer cell lines, others, such as FDCA, appear to be relatively benign.
Future research should focus on expanding the comparative cytotoxicity data for a wider range of 5-HMF derivatives across multiple cell lines to build a more comprehensive understanding of their structure-toxicity relationships. Further elucidation of the signaling pathways involved will also be crucial for predicting and mitigating potential adverse effects. By combining rigorous in vitro screening with a deep understanding of the molecular mechanisms of action, researchers can continue to innovate and develop safe and effective furan-based compounds for a multitude of applications.
References
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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- Kim, M. J., et al. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules, 24(2), 253.
- Lee, J. H., et al. (2020). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. Antioxidants, 9(8), 711.
- Li, Y., et al. (2016). 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia. Metabolic Brain Disease, 31(6), 1407-1415.
- Liu, A. P., et al. (2013). Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. Food Chemistry, 139(1-4), 424-429.
- Senthilkumar, S., et al. (2023). Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. Toxicology Research, 12(6), 968-979.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- van der Meer, J. C., et al. (2017). The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block. Environmental Science: Processes & Impacts, 19(3), 357-366.
- Wang, J., et al. (2020). Biotransformation of 5-hydroxymethylfurfural into 2,5-dihydroxymethylfuran by Ganoderma sessile and toxicological assessment of both compounds. Applied Microbiology and Biotechnology, 104(12), 5347-5356.
- Zhang, Y., et al. (2023). Comparison of the DNA-binding interactions of 5-hydroxymethylfurfural and its synthesized derivative, 5, 5’[oxy-bis(methylene)]bis-2-furfural: experimental, DFT and docking studies. Journal of Biomolecular Structure and Dynamics, 41(1), 1-12.
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A Researcher's Guide to Comparing the Anti-inflammatory Activity of Furanone Derivatives
The furanone nucleus, a five-membered heterocyclic ring containing an oxygen atom, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are found in numerous natural products and have been the focus of extensive synthetic efforts, leading to compounds with a wide array of biological activities, including antimicrobial, anticancer, and, most notably, anti-inflammatory properties.[2][3][4]
Inflammation is a fundamental protective response to injury or infection, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] Standard non-steroidal anti-inflammatory drugs (NSAIDs) are effective but are often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[6] This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles. Furanone derivatives have emerged as a promising class of candidates, often exhibiting potent activity through diverse and sometimes multi-targeted mechanisms.[7][8]
This guide provides an in-depth comparison of the anti-inflammatory activity of various furanone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, comparative experimental data, and detailed protocols to aid in the evaluation and development of these compelling molecules.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of furanone derivatives are not monolithic. They stem from the modulation of several key biological pathways. Understanding these mechanisms is crucial for the rational design and selection of compounds for further development.
Inhibition of Pro-Inflammatory Enzymes
A primary strategy for combating inflammation is to block the enzymes responsible for synthesizing pro-inflammatory mediators. Furanone derivatives have shown significant inhibitory activity against key enzymes in the arachidonic acid cascade.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Arachidonic acid is metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins (PGs) and by lipoxygenase (LOX) enzymes to produce leukotrienes (LTs).[5] While PGs and LTs are crucial for the inflammatory response, their overproduction contributes to pain, edema, and fever. Many furanone derivatives have been designed to inhibit these enzymes. A particularly attractive feature is the potential for dual COX/LOX inhibition , which may offer a broader spectrum of anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[7][9] Some derivatives also show selectivity for the inducible COX-2 isoform over the constitutive COX-1, a hallmark of modern, safer NSAIDs.[10]
// Nodes membrane [label="Membrane Phospholipids", fillcolor="#FFFFFF", fontcolor="#202124"]; pla2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; aa [label="Arachidonic Acid (AA)", fillcolor="#FFFFFF", fontcolor="#202124"]; cox [label="COX-1 / COX-2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lox [label="LOX", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pgs [label="Prostaglandins (PGs)", fillcolor="#FFFFFF", fontcolor="#202124"]; lts [label="Leukotrienes (LTs)", fillcolor="#FFFFFF", fontcolor="#202124"]; inflammation_pain [label="Inflammation, Pain, Fever", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; furanone [label="Furanone\nDerivatives", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges membrane -> pla2 [style=dashed, arrowhead=none]; pla2 -> aa [label=" "]; aa -> cox; aa -> lox; cox -> pgs; lox -> lts; pgs -> inflammation_pain; lts -> inflammation_pain; furanone -> cox [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; furanone -> lox [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; }
Figure 1: Inhibition of the Arachidonic Acid Cascade.
Modulation of Pro-inflammatory Signaling Pathways
Beyond direct enzyme inhibition, furanones can interfere with the intracellular signaling cascades that orchestrate the inflammatory response at the genetic level.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation.[11] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein, IκB.[12] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus.[11][12] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[12][13] Certain furanone derivatives have been shown to inhibit NF-κB activation, thereby preventing this entire downstream inflammatory cascade.[3][14]
// Nodes stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; ikk [label="IKK Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; ikb_nfkb [label="IκB-NF-κB\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; p_ikb [label="P-IκB", fillcolor="#FFFFFF", fontcolor="#202124"]; nfkb [label="NF-κB\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", style=rounded]; gene_transcription [label="Pro-inflammatory\nGene Transcription\n(TNF-α, COX-2, iNOS)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; furanone [label="Furanone\nDerivatives", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges stimuli -> receptor; receptor -> ikk; ikk -> ikb_nfkb [label=" Phosphorylates IκB"]; ikb_nfkb -> p_ikb; p_ikb -> nfkb [label=" IκB Degradation"]; nfkb -> nucleus; nucleus -> gene_transcription [label=" Translocation & Binding"]; furanone -> ikk [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; furanone -> nfkb [label=" Inhibition of\nTranslocation", color="#EA4335", fontcolor="#EA4335", style=bold]; }
Figure 2: Modulation of the NF-κB Signaling Pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs (including p38, JNK, and ERK) are another critical set of signaling proteins that regulate the synthesis of inflammatory mediators.[2] Natural furan derivatives have been found to exert regulatory effects by modifying MAPK signaling.[3][15]
Antioxidant Activity
Inflammation is closely linked with oxidative stress. The production of reactive oxygen species (ROS) by immune cells can damage tissues and amplify the inflammatory response. Furanones, particularly those with phenol moieties, can act as potent scavengers of superoxide anions and other free radicals, thereby reducing oxidative stress and its inflammatory consequences.[3]
Comparative Analysis of Furanone Derivatives
The structural diversity of furanone derivatives translates into a wide range of anti-inflammatory potencies and mechanistic profiles. Below is a comparison of representative examples from the literature.
| Derivative Class | Compound Example | Target(s) | Key In Vitro/In Vivo Finding | Reference Compound | Source |
| Natural Furanone | 2,5-Dimethyl-4-hydroxy-3-[2H] furanone (DMHF) | Antioxidant | Potent superoxide anion scavenger and lipid peroxidation inhibitor. | Vitamin C | [3] |
| Synthetic Furanone | 3-(4-Fluorobenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one (Compound 2d) | COX-2, Analgesic pathways | 78.4% inhibition of paw edema in vivo; potent analgesic activity with low ulcerogenicity. | Diclofenac | [8] |
| Synthetic Furanone | 3-(4-(Methylsulfonyl)benzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one (Compound 2h) | COX-2, Analgesic pathways | 80.2% inhibition of paw edema in vivo; potent analgesic activity with low ulcerogenicity. | Diclofenac | [8] |
| Pyridazinone from Furanone | N-phenylpyridazinone derivative (Compound 5b) | COX-2, 15-LOX, TNF-α | IC50 COX-2: 0.11 µM; IC50 15-LOX: 0.96 µM; 71.3% TNF-α inhibition. | Celecoxib | [7][16] |
| Pyridazinone from Furanone | N-benzoylpyridazinone derivative (Compound 8b) | COX-2, 15-LOX, TNF-α | IC50 COX-2: 0.09 µM; IC50 15-LOX: 0.81 µM; 76.5% TNF-α inhibition. | Celecoxib | [7][16] |
| Pyridazinone from Furanone | N-benzoylpyridazinone derivative (Compound 8c) | COX-2, 15-LOX, TNF-α | IC50 COX-2: 0.08 µM; IC50 15-LOX: 0.75 µM; 78.2% TNF-α inhibition. | Celecoxib | [7][16] |
Note: The table summarizes data from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in assay conditions.
The data clearly illustrate the versatility of the furanone scaffold. Simple, naturally occurring furanones like DMHF primarily exhibit antioxidant effects.[3] In contrast, synthetic derivatives, such as those incorporating naphthalene and phenylsulfonyl moieties, demonstrate potent, in vivo efficacy comparable to standard NSAIDs like diclofenac, but with the significant advantage of reduced gastrointestinal toxicity.[8] Furthermore, using the furanone ring as a starting material to synthesize other heterocycles, like pyridazinones, has yielded highly potent dual COX-2/15-LOX inhibitors that also potently suppress the production of the key cytokine TNF-α.[7][10]
Experimental Protocols for Evaluation
Rigorous and reproducible experimental evaluation is the cornerstone of drug discovery. The following section details validated protocols for assessing the anti-inflammatory activity of furanone derivatives.
In Vitro Assay Workflow
The initial screening of compounds is invariably performed using a battery of in vitro assays to determine potency and mechanism of action efficiently.
// Nodes start [label="Test Compound\n(Furanone Derivative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enzymatic [label="Enzymatic Assays\n(COX-1, COX-2, LOX)", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_based [label="Cell-Based Assays\n(e.g., RAW 264.7 Macrophages)", fillcolor="#FFFFFF", fontcolor="#202124"]; lps [label="Stimulate with LPS", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; no_assay [label="Nitric Oxide (NO)\nProduction Assay\n(Griess Reagent)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cytokine_assay [label="Cytokine Assay\n(TNF-α, IL-6 by ELISA)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; nfkb_assay [label="NF-κB Translocation\n(Immunofluorescence or\nReporter Assay)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Determine IC50 &\nMechanism of Action", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> enzymatic; start -> cell_based; cell_based -> lps; lps -> no_assay; lps -> cytokine_assay; lps -> nfkb_assay; enzymatic -> end; no_assay -> end; cytokine_assay -> end; nfkb_assay -> end; }
Figure 3: General Workflow for In Vitro Screening.
Protocol 1: In Vitro COX/LOX Enzyme Inhibition Assay [6][7]
-
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1, COX-2, and LOX. It is a primary screen to identify direct enzyme inhibitors and determine their potency (IC50) and selectivity (COX-2 vs. COX-1).
-
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1, human recombinant COX-2, or soybean LOX.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor (for COX), and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: The activity of COX enzymes can be monitored by measuring oxygen consumption with an oxygen electrode. LOX activity can be determined spectrophotometrically by monitoring the formation of conjugated dienes.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
-
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [14][17]
-
Causality: Macrophages are key cells in the inflammatory response. When activated by bacterial LPS, they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a potent pro-inflammatory mediator. This assay assesses a compound's ability to suppress this cellular response.
-
Methodology:
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the furanone derivative for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + known inhibitor).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Quantification: Measure the absorbance at ~540 nm using a microplate reader. Calculate the percentage inhibition of NO production compared to the LPS-only control. A concurrent cell viability assay (e.g., MTT) is essential to ensure the observed inhibition is not due to cytotoxicity.
-
In Vivo Models of Inflammation
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole biological system.
Protocol 3: Carrageenan-Induced Paw Edema in Rats [18][19]
-
Causality: This is the most widely used model for evaluating acute inflammation. The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be measured over time. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors.
-
Methodology:
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping: Divide animals into groups (n=5-6): a control group (vehicle), a standard group (e.g., diclofenac, 10 mg/kg), and test groups (furanone derivatives at various doses).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Inflammation Induction: After 1 hour, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Evaluation: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema by the drug-treated groups compared to the control group.
-
Conclusion and Future Perspectives
The collective evidence strongly supports the furanone scaffold as a highly versatile and promising platform for the development of novel anti-inflammatory agents.[2][7] Synthetic derivatives have demonstrated exceptional potency, often through multi-target mechanisms such as dual COX/LOX inhibition and suppression of the NF-κB pathway, which may translate to improved clinical efficacy and safety profiles.[7][8] The ability to achieve potent in vivo activity coupled with reduced ulcerogenic potential, as seen with certain naphthalene-bearing furanones, is particularly noteworthy.[8]
Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties (ADME).
-
Mechanism Deconvolution: For the most promising compounds, deeper investigation into their effects on upstream and downstream signaling events is warranted to fully elucidate their mechanisms of action.
-
Advanced In Vivo Models: Testing lead candidates in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) to better predict clinical utility.
By leveraging the foundational knowledge and experimental frameworks presented in this guide, researchers can more effectively navigate the discovery and development pipeline, bringing forward the next generation of furanone-based anti-inflammatory therapeutics.
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A Senior Application Scientist's Guide to Stereoisomer Characterization: 5-Substituted Furan-2(5H)-ones
In the landscape of drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. For the class of 5-substituted furan-2(5H)-ones, also known as butenolides, which form the core of numerous bioactive compounds, the stereochemical configuration can mean the difference between a potent therapeutic agent and an inactive or even toxic substance.[1][2][3][4] This guide provides an in-depth comparison of two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD), for the unambiguous characterization of these stereoisomers. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience.
The Stereochemical Challenge of 5-Substituted Furan-2(5H)-ones
The synthesis of 5-substituted furan-2(5H)-ones often yields a mixture of stereoisomers due to the creation of one or more chiral centers, typically at the C5 position and potentially on the substituent itself.[5][6] Distinguishing between these diastereomers and determining the absolute configuration of enantiomers is a critical analytical hurdle. While X-ray crystallography provides definitive proof of structure, obtaining suitable crystals can be a significant bottleneck. This is where NMR and ECD spectroscopy, often used in tandem with computational methods, offer a robust solution for characterizing these molecules in their more common solution state.[7][8]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration
NMR spectroscopy is an unparalleled tool for determining the connectivity and relative stereochemistry of molecules.[9][10] For 5-substituted furan-2(5H)-ones, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments allows for the complete assignment of proton and carbon signals and provides crucial information about the spatial proximity of atoms.
The "Why": Causality in NMR Experimental Design
The choice of NMR experiments is not arbitrary; it's a logical progression designed to build a complete picture of the molecule's structure.
-
¹H and ¹³C NMR: These fundamental experiments provide the initial overview of the number and electronic environment of protons and carbons in the molecule.[11] For diastereomers, subtle but distinct differences in chemical shifts are often observed due to the different spatial arrangement of atoms.[12][13]
-
COSY, HSQC, and HMBC: These 2D experiments establish the connectivity of the molecule. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively. This is essential to unambiguously assign all signals before attempting to determine the relative stereochemistry.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of determining relative stereochemistry in solution. The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[14][15] By observing cross-peaks in a NOESY or ROESY spectrum, we can identify which protons are on the same face of the furanone ring or in close proximity due to conformational preferences of the substituent.[16][17]
Experimental Workflow: NMR Analysis
Caption: Workflow for determining the relative configuration of 5-substituted furan-2(5H)-ones using NMR.
Detailed Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The sample should be free of paramagnetic impurities. For optimal results, degas the sample using the freeze-pump-thaw technique to remove dissolved oxygen, which can interfere with the NOE effect.[16]
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
-
NOESY Acquisition:
-
Use a standard noesygpph pulse sequence (or equivalent for your instrument).
-
Set the mixing time (d8) appropriately. For small molecules like furanones (MW < 600), a mixing time of 0.5-1.0 seconds is a good starting point.[17] A series of experiments with varying mixing times can be beneficial.
-
Acquire a sufficient number of scans (e.g., 8-16) for each of the 256-512 increments in the indirect dimension to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully. Diagonal peaks should be positive, and cross-peaks (NOEs) will also be positive for small molecules.[18]
-
Analyze the cross-peaks to identify protons that are close in space. For example, an NOE between the proton at C5 and a proton on the substituent will help define the orientation of the substituent relative to the furanone ring.
-
Part 2: Electronic Circular Dichroism (ECD) for Absolute Configuration
While NMR is powerful for determining how atoms are arranged relative to each other, it generally cannot distinguish between enantiomers. For this, we turn to chiroptical techniques like Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer.[19]
The "Why": The Power of Chiroptical Response
A chiral molecule and its mirror image (enantiomer) will produce ECD spectra that are mirror images of each other. By comparing the experimentally measured ECD spectrum to a theoretically calculated spectrum for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be definitively assigned.[19][20] This approach has become a cornerstone of modern stereochemical analysis, largely due to advances in computational chemistry, specifically Time-Dependent Density Functional Theory (TDDFT).[21][22][23]
Experimental Workflow: ECD Analysis
Caption: Workflow for determining the absolute configuration of 5-substituted furan-2(5H)-ones using ECD and TDDFT calculations.
Detailed Protocol: ECD Measurement and TDDFT Calculation
-
Experimental Measurement:
-
Prepare a dilute solution of the enantiomerically pure sample (typically 0.1-0.5 mg/mL) in a transparent solvent like acetonitrile or methanol.[6]
-
Use a quartz cuvette with a path length of 1-10 mm.
-
Record the ECD spectrum on a spectropolarimeter over a suitable wavelength range (e.g., 200-400 nm).
-
Record the spectrum of the pure solvent as a baseline and subtract it from the sample spectrum.
-
-
Computational Protocol (TDDFT-ECD):
-
Conformational Search: For one of the enantiomers (e.g., the R,R-diastereomer), perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.[19][22]
-
Geometry Optimization: Optimize the geometry of each significant conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[24]
-
TDDFT Calculation: For each optimized conformer, calculate the excitation energies and rotational strengths using TDDFT. A functional like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p) is often a good choice.[24] The inclusion of a solvent model (e.g., CPCM) to match the experimental conditions is crucial.[22]
-
Spectrum Generation: Generate the final theoretical ECD spectrum by applying a Boltzmann weighting to the calculated spectra of all conformers based on their relative free energies.[20] The calculated transitions are typically broadened with a Gaussian function to simulate the experimental spectrum.
-
-
Assignment: Compare the sign and shape of the Cotton effects in the experimental ECD spectrum with the Boltzmann-averaged theoretical spectrum. A direct match confirms the assumed absolute configuration. A mirror-image match indicates the opposite absolute configuration.
Comparison of NMR and ECD for Stereochemical Analysis
| Feature | NMR Spectroscopy | Electronic Circular Dichroism (ECD) |
| Primary Application | Determination of relative configuration (diastereomers).[8] | Determination of absolute configuration (enantiomers).[7][19] |
| Principle | Measures through-space interactions (NOE) between nuclei.[14][15] | Measures differential absorption of circularly polarized light by a chiral chromophore.[19] |
| Strengths | - Provides detailed structural information (connectivity, conformation).- Does not require enantiomerically pure samples to distinguish diastereomers.- Well-established and routine experiments.[9] | - Highly sensitive to the absolute 3D arrangement of atoms.- Provides definitive assignment of absolute configuration when coupled with computation.- Requires very small amounts of sample (~0.1 mg).[19] |
| Limitations | - Cannot distinguish between enantiomers without chiral derivatizing agents or solvents.[10][12]- NOE can be ambiguous in conformationally flexible molecules.- Requires relatively larger sample amounts (~5-10 mg). | - Requires an enantiomerically pure or enriched sample.- Heavily reliant on the accuracy of quantum chemical calculations (TDDFT).[21][23]- Requires a chromophore that absorbs in the accessible UV-Vis range.[19] |
| Computational Synergy | DFT calculation of NMR chemical shifts can aid in assigning complex spectra and confirming relative configurations.[7][8][25][26] | TDDFT calculation of ECD spectra is essential for assigning the absolute configuration from the experimental data.[24][27] |
Conclusion: An Integrated Approach
For the comprehensive characterization of stereoisomeric 5-substituted furan-2(5H)-ones, NMR and ECD are not competing techniques but rather complementary partners. The logical and most robust approach begins with a full suite of NMR experiments to separate and determine the relative configuration of all diastereomers present. Once the diastereomers are isolated, ECD analysis, synergistically paired with TDDFT calculations, provides the final, definitive assignment of the absolute configuration for each pair of enantiomers. This integrated workflow empowers researchers in drug development and natural product chemistry to confidently elucidate the precise three-dimensional structure of these vital chiral molecules, ensuring the integrity and reproducibility of their scientific findings.
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A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Furanone Tautomers
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone for molecular identification. However, the structural nuances of tautomeric compounds, such as furanones, present a unique analytical challenge. The subtle rearrangement of protons and double bonds between tautomers can lead to significant, yet often misinterpreted, differences in their mass spectra. This guide provides an in-depth comparison of the fragmentation patterns of furanone tautomers, grounded in experimental data, to empower researchers to confidently distinguish between these isomeric forms.
The Challenge of Furanone Tautomerism
Furanones, particularly alkylated 4-hydroxy-3(2H)-furanones, are significant compounds, notably as flavor components in food chemistry and as structural motifs in pharmacologically active molecules.[1] These molecules typically exist as an equilibrium between two primary tautomeric forms, for instance, the 2-alkyl- and 5-alkyl-substituted isomers. In the gas phase of a mass spectrometer, especially when coupled with gas chromatography (GC), these tautomers can often be separated, revealing distinct mass spectra.[1] Understanding these distinctions is paramount for unambiguous structural elucidation.
It is a well-established principle in mass spectrometry that for many tautomeric systems, interconversion in the gas phase post-ionization is minimal.[2] This means the fragmentation pattern observed is characteristic of the specific neutral tautomer that entered the ion source, allowing mass spectrometry to be a powerful tool for investigating tautomeric equilibria in the gas phase.[2]
Comparative Fragmentation Analysis: A Case Study of Homofuraneol Tautomers
To illustrate the differences in fragmentation, we will examine the electron ionization (EI) mass spectra of the two tautomers of homofuraneol: 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (Tautomer A) and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Tautomer B). While their fragmentation patterns are qualitatively similar, the relative intensities of key fragment ions provide a diagnostic fingerprint for each isomer.[1]
Key Fragmentation Pathways
The fragmentation of these furanone tautomers under electron impact is driven by several key processes, including α-cleavage, McLafferty rearrangements, and ring cleavage. The stability of the resulting fragment ions dictates the intensity of the observed peaks.[3]
A primary fragmentation route involves the cleavage of the furanone ring itself. For instance, the breakdown of the O-C2 and C4-C5 bonds (or O-C5 and C2-C3) leads to the formation of characteristic low-mass ions.[1] Additionally, substituents on the ring readily participate in fragmentation. For homofuraneol, two particularly informative fragmentations are the α-cleavage of the ethyl group to lose a methyl radical (•CH₃) and a McLafferty rearrangement that results in the neutral loss of ethylene (C₂H₄).[1]
The fragmentation pathways for the molecular ions of homofuraneol tautomers are visualized below.
Caption: Primary fragmentation pathways of homofuraneol tautomers.
Data Presentation: Quantitative Comparison
The most striking difference lies in the base peak for each tautomer. For Tautomer B, the loss of a methyl radical to form the ion at m/z 127 is the most favorable pathway, making it the base peak.[1] In contrast, for Tautomer A, this fragmentation is less dominant. This distinction is crucial for positive identification. The following table summarizes the key quantitative differences based on published experimental data.[1]
| Fragment Ion (m/z) | Proposed Origin | Relative Intensity (%) Tautomer A | Relative Intensity (%) Tautomer B | Diagnostic Value |
| 142 | Molecular Ion [M]⁺ | 15 | 18 | Low |
| 127 | [M - CH₃]⁺ (α-cleavage) | 48 | 100 | High (Base Peak for Tautomer B) |
| 114 | [M - C₂H₄]⁺ (McLafferty) | 20 | 50 | High |
| 99 | Ring Cleavage Fragment | 32 | 35 | Low |
| 86 | [M - 2xCO]⁺ | 15 | 25 | Medium |
| 71 | Ring Cleavage Fragment | 65 | 75 | Medium |
| 57 | Ring Cleavage Fragment | 90 | 95 | Low |
| 43 | [CH₃CO]⁺ | 100 | 90 | High (Base Peak for Tautomer A) |
Data synthesized from Blank, I., et al. (1997). J. Agric. Food Chem.[1]
Experimental Protocol for Tautomer Analysis by GC/MS
To reliably differentiate furanone tautomers, a robust analytical method is required. The following protocol outlines a standard Gas Chromatography/Mass Spectrometry (GC/MS) workflow. The use of a polar stationary phase in the GC column is often critical for achieving baseline separation of the tautomers.[1]
-
Sample Preparation :
-
Dissolve the furanone sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 100 µg/mL.
-
Ensure the sample is anhydrous to prevent on-column degradation or derivatization.
-
-
Gas Chromatography (GC) Conditions :
-
Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column : Use a high-polarity stationary phase column (e.g., DB-WAX or FFAP), 30 m x 0.25 mm ID, 0.25 µm film thickness. The polarity is key to separating the tautomers.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that provides rich, reproducible fragmentation patterns essential for structural elucidation.[4][5]
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : Scan from m/z 40 to 300.
-
Data Acquisition : Acquire data in full scan mode.
-
-
Data Analysis :
-
Integrate the peaks corresponding to the separated tautomers in the total ion chromatogram (TIC).
-
Extract the mass spectrum for each peak.
-
Compare the relative abundances of the key diagnostic ions (e.g., m/z 127, 114, 43 for homofuraneol) as detailed in the table above to assign the correct tautomeric structure.
-
The following diagram illustrates the described experimental workflow.
Caption: Workflow for the analysis of furanone tautomers by GC/MS.
Conclusion
The differentiation of furanone tautomers by mass spectrometry is not only feasible but highly reliable when approached with an understanding of their distinct fragmentation behaviors. While the fragment ions produced are often the same, their relative intensities serve as a powerful diagnostic tool. For homofuraneol, the position of the ethyl group dictates whether α-cleavage (loss of •CH₃) or the formation of the acetylium ion is the dominant fragmentation pathway, leading to a different base peak for each tautomer. By employing a well-designed GC/MS method with a polar column and carefully analyzing the resulting spectra, researchers can confidently elucidate the specific tautomeric form of furanones, ensuring accuracy in reaction monitoring, natural product identification, and drug development endeavors.
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Blank, I., Fay, L. B., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. Available at: [Link]
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A Comparative Spectroscopic Analysis of Furan and Its Methylated Isomers: A Guide for Researchers
Introduction
Furan is a foundational five-membered aromatic heterocycle, integral to numerous natural products, pharmaceuticals, and functional materials.[1] Its methylated isomers, primarily 2-methylfuran and 3-methylfuran, are also of significant interest, particularly in the fields of biofuels and flavor chemistry. The seemingly subtle difference in the placement of a single methyl group profoundly impacts the molecule's electronic environment and, consequently, its spectroscopic signature.
This guide provides a detailed comparative analysis of furan, 2-methylfuran, and 3-methylfuran, focusing on the key spectroscopic techniques used for their identification and differentiation: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).[2] It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret the spectral data of these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between furan and its methylated isomers.[2] The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environments, which are uniquely altered by the position of the methyl substituent.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of furan, the protons attached to the carbons adjacent to the oxygen (α-protons at C2 and C5) are more deshielded and appear at a lower field (higher ppm value) than the β-protons (C3 and C4).[3] This is due to the electron-withdrawing nature of the oxygen atom. The introduction of an electron-donating methyl group causes predictable upfield shifts (to lower ppm values) for the remaining ring protons.
-
Furan: Shows two triplets, one around 7.44 ppm for the α-protons and another around 6.38 ppm for the β-protons in CDCl₃.[2]
-
2-Methylfuran: The methyl group at the C2 position shields the adjacent protons. The spectrum displays three distinct signals for the ring protons, typically around 7.25 ppm (H5), 6.23 ppm (H4), and 5.93 ppm (H3), along with a singlet for the methyl protons around 2.26 ppm.[2][4]
-
3-Methylfuran: With the methyl group at the C3 position, the adjacent α- and β-protons are shielded. The spectrum is again distinct from furan and 2-methylfuran.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H2/H5 Protons | H3/H4 Protons | Methyl Protons |
| Furan | ~7.44[2] | ~6.38[2] | - |
| 2-Methylfuran | H5: ~7.25[2] | H3: ~5.93, H4: ~6.23[2] | ~2.26[2] |
| 3-Methylfuran | H2: ~7.2, H5: ~7.3 | H4: ~6.1 | ~2.1 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Spectroscopy
The trends in ¹³C NMR spectra mirror those in ¹H NMR. The α-carbons (C2, C5) of furan are more deshielded than the β-carbons (C3, C4).[5] Methyl substitution introduces a new signal for the methyl carbon and shifts the ring carbon signals.
-
Furan: Exhibits two signals at approximately 142.8 ppm (C2, C5) and 109.6 ppm (C3, C4).
-
2-Methylfuran: The substituted C2 carbon is significantly deshielded (~152.0 ppm), while the other ring carbons show distinct shifts. The methyl carbon appears at a characteristic high-field position (~13.5 ppm).[1]
-
3-Methylfuran: The substitution pattern again leads to a unique set of four signals for the ring carbons, clearly differentiating it from the other two compounds.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C2/C5 Carbons | C3/C4 Carbons | Methyl Carbon |
| Furan | ~142.8 | ~109.6 | - |
| 2-Methylfuran | C2: ~152.0, C5: ~140.0[1] | C3: ~110.0, C4: ~105.0[1] | ~13.5[1] |
| 3-Methylfuran | C2: ~140.1, C5: ~143.2 | C3: ~119.5, C4: ~107.3 | ~11.8 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire both ¹H and ¹³C spectra.
-
Data Processing: Perform a Fourier Transform on the acquired Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected and calibrated against the internal standard or residual solvent peak.[1]
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule.[2] The spectra of furan and its methylated isomers are distinguished by the vibrations of the furan ring and the additional modes from the methyl group.
-
Furan: The IR spectrum of furan vapor has been extensively studied.[6] It shows characteristic aromatic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching modes between 1600-1450 cm⁻¹, and ring breathing modes.
-
Methylated Furans: The key difference is the appearance of aliphatic C-H stretching vibrations from the methyl group, typically just below 3000 cm⁻¹.[7] Additionally, characteristic CH₃ bending vibrations appear around 1450 cm⁻¹ and 1380 cm⁻¹. The substitution pattern on the ring also subtly alters the frequencies and intensities of the furan ring's own vibrational modes.[7]
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Furan | 2-Methylfuran / 3-Methylfuran |
| Aromatic C-H Stretch | > 3100 | > 3100 |
| Aliphatic C-H Stretch | - | ~2900 - 3000[7] |
| C=C Stretch | ~1600 - 1450 | ~1600 - 1450 |
| CH₃ Bend | - | ~1450, ~1380 |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common method used for these volatile compounds.[2]
-
Furan: The molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 68.[8] A characteristic fragment is seen at m/z 39.[9]
-
2-Methylfuran: The molecular ion peak appears at m/z 82.[10] The fragmentation pattern is distinct, often showing a prominent peak at m/z 81 due to the loss of a hydrogen atom to form a stable furfuryl cation. Other significant fragments are observed at m/z 53 and 39.
-
3-Methylfuran: The molecular ion is also at m/z 82. While the molecular weight is the same as 2-methylfuran, its fragmentation pattern under EI conditions will differ, allowing for differentiation.
Caption: Simplified key MS fragmentations.
Conclusion
The differentiation of furan from its methylated isomers, 2-methylfuran and 3-methylfuran, is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive and detailed structural information, providing unique spectral fingerprints for each isomer. IR spectroscopy serves as a valuable complementary technique, confirming the presence of the furan ring and the methyl substituent. Finally, mass spectrometry confirms the molecular weight and provides distinct fragmentation patterns that aid in positive identification. By skillfully applying and interpreting the data from these methods, researchers can confidently characterize these important heterocyclic compounds in their various scientific endeavors.
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A Comparative Guide to the Biological Activity of Synthetic vs. Natural Furanones
For researchers, scientists, and drug development professionals, the furanone scaffold represents a privileged structure of immense therapeutic interest.[1] Found in organisms ranging from marine algae to fungi and fruits, these five-membered heterocyclic compounds exhibit a remarkable breadth of biological activity.[1][2][3] The journey from identifying a bioactive natural product to developing a clinically viable drug, however, is fraught with challenges, including supply limitations and suboptimal potency. This has spurred extensive efforts in synthetic chemistry to not only replicate nature's work but to refine and enhance it.
This guide provides an in-depth, objective comparison of the biological activities of natural furanones and their synthetic counterparts. We move beyond a simple cataloging of effects to explore the causality behind experimental designs and the self-validating systems that ensure trustworthy data. By synthesizing technical data with field-proven insights, we aim to equip you with the knowledge to strategically navigate the selection and application of these versatile compounds in your research.
The Natural Blueprint: Furanones as Nature's Defense
Natural furanones are secondary metabolites produced by various organisms, often as a defense mechanism. The most extensively studied are the halogenated furanones produced by the marine red alga Delisea pulchra.[4] These compounds are celebrated for their ability to disrupt bacterial communication, a process known as quorum sensing (QS).
Primary Biological Activity: Quorum Sensing Inhibition
Gram-negative bacteria utilize QS to coordinate collective behaviors such as biofilm formation and virulence factor production, which are critical for establishing infections.[5] They communicate using signaling molecules, most commonly N-acyl homoserine lactones (AHLs).[6]
Mechanism of Action: Natural halogenated furanones are structural mimics of AHLs.[6] This structural analogy allows them to competitively bind to LuxR-type transcriptional regulators, the intracellular receptors for AHLs. By occupying the binding site, furanones prevent the native AHL signal from activating the receptor, thereby blocking the expression of QS-controlled genes.[6][7] This "signal jamming" attenuates bacterial virulence without exerting selective pressure that leads to antibiotic resistance, a significant advantage over traditional bactericidal agents.[7]
It is crucial to note, however, that while effective against many bacteria, the natural furanones from D. pulchra show no significant inhibitory activity against the QS circuitry of the opportunistic human pathogen Pseudomonas aeruginosa.[6] Furanone derivatives have also been isolated from other natural sources like fungi and plants, where they exhibit potent antifungal and antioxidant activities.[2][3][8]
The Synthetic Evolution: Engineering Superior Function
While natural furanones provide an excellent starting point, synthetic chemistry unlocks the potential to overcome their inherent limitations. Synthetic programs have generated extensive libraries of furanone analogs, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency, target specificity, and safety profiles.[4][9]
Expanded and Enhanced Biological Activities
Synthetic furanones have demonstrated a much wider and often more potent range of activities compared to their natural precursors.
-
Broad-Spectrum Quorum Sensing Inhibition: A pivotal achievement of synthetic chemistry has been the development of furanones, such as the brominated derivative C-30, that are potent inhibitors of the P. aeruginosa QS system.[6][10] These synthetic compounds can significantly reduce the production of virulence factors and biofilm formation in this notoriously drug-resistant pathogen.[11][12] Mouse models of lung infection have shown that treatment with synthetic furanones accelerates bacterial clearance and reduces lung pathology.[7][13]
-
Anti-inflammatory Activity: Many synthetic furanone and pyrrolone derivatives have been engineered as potent anti-inflammatory agents.[14] Their mechanism often involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory effects than traditional NSAIDs.[15][16] Some synthetic derivatives exhibit anti-inflammatory activity comparable or superior to standard drugs like diclofenac and celecoxib.[15][16]
-
Anticancer Activity: The furanone scaffold has proven to be a versatile template for designing novel anticancer agents.[17] Synthetic 3,4-dihalogenated 2(5H)-furanones and bis-2(5H)-furanone derivatives have shown significant cytotoxicity against various cancer cell lines, including glioma and colon cancer cells.[18][19][20] Mechanistic studies reveal that these compounds can induce cell cycle arrest and interact with DNA, highlighting their potential as chemotherapeutic drugs.[20]
-
Antimicrobial and Antifungal Activity: Beyond QS inhibition, synthetic furanones have been developed with direct antimicrobial and antifungal properties.[21][22] The synthesis of hybrid molecules, combining the furanone core with other pharmacophores like chromen-4-ones, is a promising strategy for creating new antibacterial drugs.[23] Some synthetic derivatives also show synergistic effects, enhancing the efficacy of conventional antibiotics against resistant strains.[24]
Comparative Analysis: Natural vs. Synthetic Furanones
The choice between a natural and a synthetic furanone is dictated by the specific research application. The following table provides a clear, data-driven comparison to guide this decision.
| Feature | Natural Furanones | Synthetic Furanones |
| Primary Source | Marine Algae (Delisea pulchra), Fungi, Plants, Fruits[2][3][4] | Chemical Synthesis[17][25] |
| Key Bioactivity | Quorum Sensing Inhibition (AHL mimics)[6] | Quorum Sensing Inhibition, Anti-inflammatory, Anticancer, Antifungal[1][6] |
| Potency | Variable; often lower than optimized synthetic analogs. Inactive against P. aeruginosa QS.[6] | High; can be optimized via SAR. Synthetic C-30 is a potent P. aeruginosa QS inhibitor.[6][10] Some anticancer derivatives have IC50 values in the low micromolar or even nanomolar range.[18][19] |
| Spectrum | Narrower; often specific to the ecological niche of the producing organism. | Broad and tunable; derivatives designed for specific targets (e.g., COX-2, LasR, specific cancer cells).[6][15][20] |
| Toxicity Profile | Generally considered to have a favorable safety profile in their natural context. | Highly variable. Halogenated derivatives can exhibit significant cytotoxicity to eukaryotic cells, limiting clinical use.[26] However, non-halogenated and other derivatives have been designed for low toxicity.[14][20][26] |
| Advantages | Evolutionary optimized, novel structures, good starting point for drug discovery. | Scalable production, tunable activity and specificity, potential for improved safety, patentable IP.[14][25] |
| Disadvantages | Supply limitations, difficulty in isolation, often low potency, potential for batch-to-batch variability. | Can have off-target effects, higher development costs, potential for unforeseen toxicity. |
Key Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to evaluate furanone activity must be robust and reproducible. Here, we detail the methodologies for two of the most common assays cited in furanone research.
Protocol 1: Quorum Sensing Inhibition Assay using a GFP Reporter Strain
This protocol is a self-validating system to quantify the ability of a furanone to interfere with AHL-mediated gene expression without exhibiting bactericidal activity. The rationale is to use a bacterial strain engineered to produce Green Fluorescent Protein (GFP) only in the presence of an AHL signal; a reduction in fluorescence indicates QS inhibition.
Workflow for Quorum Sensing Inhibition Assay
Caption: Workflow for a GFP-based Quorum Sensing Inhibition Assay.
Step-by-Step Methodology:
-
Strain Preparation: Inoculate Escherichia coli MT102 [luxR-PluxI-gfp(ASV)] into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking. This strain contains a plasmid where GFP expression is controlled by the LuxR protein and its corresponding promoter, inducible by an AHL signal.[7]
-
Assay Plate Setup: Dilute the overnight culture 1:100 in fresh LB broth. Aliquot 180 µL of the diluted culture into the wells of a black, clear-bottom 96-well microtiter plate.
-
Compound Addition: Add 10 µL of furanone stock solutions (typically dissolved in DMSO) to achieve final desired concentrations. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Induction: Add 10 µL of the AHL inducer (e.g., 3-oxo-C6-HSL) to all wells except the negative control (no AHL).
-
Incubation: Incubate the plate at 37°C for 4-6 hours with continuous shaking.
-
Measurement: Using a microplate reader, measure the optical density at 600 nm (OD600) to quantify bacterial growth. Subsequently, measure GFP fluorescence (Excitation ~485 nm, Emission ~520 nm).
-
Data Analysis: For each well, normalize the fluorescence reading by dividing it by the OD600 reading. Calculate the percentage of inhibition by comparing the normalized fluorescence of the furanone-treated wells to the AHL-induced control without any furanone. This normalization is critical as it confirms the observed effect is due to QS inhibition and not growth inhibition.[7]
Protocol 2: MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its reliability and widespread use for screening the cytotoxic potential of synthetic compounds against cancer cell lines.[18][19]
Signaling Pathway Visualization: Furanone-Induced Cell Cycle Arrest
Caption: Putative mechanism of a synthetic furanone inducing S-phase cell cycle arrest.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., C6 glioma, MAC13) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the synthetic furanone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[18]
Conclusion and Future Outlook
The comparative analysis unequivocally demonstrates that while natural furanones are invaluable as chemical blueprints, synthetic furanones offer superior versatility, potency, and therapeutic applicability. The ability to rationally design and synthesize derivatives has expanded their biological activity from primarily quorum sensing inhibition to potent anti-inflammatory and anticancer action.[1][15][20] Synthetic analogs have successfully addressed the shortcomings of natural compounds, notably by providing activity against critical pathogens like P. aeruginosa.[6]
The future of furanone research lies in the continued synergy between natural product discovery and medicinal chemistry. Key future directions include:
-
Improving Safety Profiles: Synthesizing derivatives with higher selectivity for microbial or cancer cell targets over host cells to minimize toxicity.[26]
-
Developing Advanced Drug Delivery Systems: Formulating furanones into systems like aerogels to enhance their stability and ensure targeted delivery to sites of infection or tumors.[27]
-
Exploring Combination Therapies: Investigating the synergistic effects of furanones with existing antibiotics or chemotherapeutics to combat resistance and improve treatment outcomes.[24]
By leveraging the power of organic synthesis guided by nature's ingenuity, the furanone scaffold is poised to remain a highly productive platform for the development of next-generation therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Hydroxyethyl)furan-2(3H)-one
This document provides essential procedural guidance for the safe handling and disposal of 5-(2-Hydroxyethyl)furan-2(3H)-one. As a member of the furanone and lactone chemical families, this compound requires careful management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guide adopts a conservative approach, grounding its recommendations in the known hazards of structurally similar chemicals.
Hazard Assessment and Risk Mitigation
The foundational principle for handling chemicals with incomplete toxicological data is to treat them as potentially hazardous. This necessitates a thorough understanding of the risks associated with their chemical class and the consistent use of appropriate personal protective equipment (PPE).
Inferred Hazards from Structural Analogs
Analysis of related furanone and lactone compounds indicates several potential hazards that must be managed:
-
Dermal and Ocular Irritation: Many furanone derivatives are known to cause skin and eye irritation.[1][2] Some lactones can also lead to allergic skin reactions upon contact.[3]
-
Aquatic Toxicity: Certain related compounds are recognized as being very toxic to aquatic life, with long-lasting effects.[3] This makes preventing entry into sewer systems and waterways a critical priority.
-
Corrosivity and Reactivity: Some substituted furanones are classified as corrosive.[4] Furthermore, lactones and furanones should be considered incompatible with strong acids, alkalis, and oxidizing agents to prevent uncontrolled reactions.[3][5]
-
Inhalation and Ingestion: Inhalation or ingestion of similar compounds may be harmful, potentially causing irritation to the respiratory and gastrointestinal tracts.[1]
-
Long-Term Health Effects: Certain furan derivatives are suspected of causing genetic defects or may be carcinogenic, warranting careful handling to minimize exposure.
Mandatory Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is required at all times when handling this compound, its solutions, or its waste products.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, irritation, and potential absorption.[6] |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. | To protect eyes from splashes and aerosols, preventing serious irritation.[6] |
| Lab Coat | Standard laboratory coat, buttoned completely. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Operations should be conducted in a certified chemical fume hood or a well-ventilated area. | To prevent inhalation of any vapors or aerosols, which may be irritating to the respiratory system. |
Standard Operating Protocol for Waste Disposal
The disposal of this compound must be managed as hazardous chemical waste. Direct disposal into regular trash receptacles or down the sewer system is strictly prohibited and violates regulatory standards.[3][4]
Step 1: Waste Identification and Classification
All waste streams containing this compound must be classified as Hazardous Chemical Waste . This includes:
-
Unused or expired pure compound.
-
Aqueous and organic solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).[6]
-
Materials used for spill cleanup.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Collection Container: Use a dedicated, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][6] Ensure the container is in good condition and compatible with all components of the waste stream.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials, such as strong acids, strong bases, or oxidizing agents.[3][5]
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent pressure buildup.[3]
Step 3: Container Labeling
Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[5] Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
List all chemical constituents, including solvents and their approximate percentages.
-
Primary Hazard(s): "Irritant, Potential Aquatic Toxin "
-
The date the first waste was added to the container.
-
The name and laboratory information of the generating researcher.
Step 4: Temporary Storage
Accumulated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be at or near the point of generation and under the control of the laboratory staff.
-
Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Keep containers securely closed except when actively adding waste.[7]
Step 5: Final Disposal
Once the waste container is full or has reached the institutional time limit for storage (typically 6-12 months), arrange for its collection and disposal.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.
-
Provide the EHS department with all necessary information about the waste's composition.[6]
-
Never attempt to transport hazardous waste off-site personally.
Management of Spills and Contaminated Materials
Accidents require a swift and systematic response to mitigate exposure and environmental release.
Experimental Protocol for Small Spill Cleanup
-
Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact EHS immediately.[3]
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[6][8]
-
Absorb and Collect: Carefully absorb the spilled material. Scoop or sweep the contaminated absorbent into a designated hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all cleaning materials (wipes, rinsate) as hazardous waste.[3][6]
Disposal of Empty Containers
A container that has held this compound is not considered empty until it has been properly decontaminated.
-
Triple-Rinse Procedure: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three consecutive times.[3]
-
Collect Rinsate: The first rinse, and for highly toxic materials all three rinses, must be collected and disposed of as hazardous chemical waste in your designated container.[3][9]
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[3]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
References
- Proper Disposal of Massoia Lactone: A Guide for Labor
- Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Labor
- SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Synerzine.
- SAFETY D
- SAFETY D
- Safety D
- Furan-2(5H)-one. Apollo Scientific.
- SAFETY D
- SAFETY D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Procedures for Disposal of Hazardous Waste. Unknown Source.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(2-Hydroxyethyl)furan-2(3H)-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-(2-Hydroxyethyl)furan-2(3H)-one (CAS No. 878007-08-0) demands a meticulous approach grounded in a deep understanding of its properties. This guide moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. Here, we will detail the essential personal protective equipment (PPE), operational workflows, and disposal protocols, explaining the causality behind each recommendation to ensure a self-validating system of laboratory safety.
Hazard Identification: The Foundation of Safety Protocols
Understanding the inherent risks of a substance is the critical first step in developing effective safety procedures. This compound is not a benign compound; its hazard profile necessitates a structured approach to minimize exposure.
According to safety data sheets, the primary hazards include:
-
Skin Irritation (H315): Direct contact can cause skin irritation.
-
Serious Eye Irritation (H319): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.
-
Aquatic Toxicity (H402): It is classified as harmful to aquatic life, mandating careful disposal to prevent environmental release.
-
Combustibility: The substance is combustible and can form explosive mixtures with air upon intense heating.
This profile dictates that all handling procedures must prioritize the prevention of direct contact, inhalation, and environmental release.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) | Required if dust is generated (e.g., N95 or higher) |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Not required if performed in a certified chemical fume hood |
| Reaction Workup & Purification | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Not required if performed in a certified chemical fume hood |
| Storage & Transport (within lab) | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) | Not required |
In-Depth PPE Rationale:
-
Eye and Face Protection: Due to the "serious eye irritation" classification, standard safety glasses are insufficient. Chemical splash goggles are mandatory to form a seal around the eyes, protecting from splashes and airborne particles.[1] When handling larger quantities or during procedures with a higher splash risk (e.g., solution transfers), a full face shield should be worn in conjunction with goggles for maximum protection.[2]
-
Hand Protection: Standard laboratory gloves, such as nitrile or neoprene, provide an effective barrier against incidental contact. It is crucial to wash hands thoroughly after handling, even when gloves are worn. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area to prevent cross-contamination.
-
Body Protection: A standard flame-resistant lab coat, kept clean and fully buttoned, is the minimum requirement. For tasks involving larger volumes or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection: The risk of inhaling airborne particles is highest when handling the solid form of the compound. All weighing and transfers of the solid should be performed in a chemical fume hood or a ventilated balance enclosure. If this is not feasible, or if dust generation is unavoidable, respiratory protection is required.
Operational Workflow: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the handling process. The following diagram illustrates the key decision points and procedures.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for damage. The compound should be stored in a tightly sealed container in a dry, well-ventilated area, away from heat and ignition sources.[4] Recommended storage temperature is 2-8°C.[5][6]
-
Preparation: Before handling, review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure a certified chemical fume hood is available and functioning correctly. Don all required PPE as outlined in the table above.
-
Handling: Conduct all manipulations, especially those involving the solid form, within the chemical fume hood to minimize inhalation risk.
-
Spill Management: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), collect it into a sealed container, and treat it as chemical waste.[4] Avoid letting the product enter drains.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[8] If symptoms occur, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Seek immediate medical attention.
Waste Disposal Protocol
Due to its classification as "Harmful to aquatic life" (H402), this compound and any materials contaminated with it must not be disposed of down the sanitary sewer.
-
Segregation: All waste containing this chemical (including empty containers, contaminated PPE, and spill cleanup materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including this compound.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[8][9]
By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring both personal safety and environmental responsibility.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE). [Link]
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U.S. Department of Health and Human Services. Chemical Hazards Emergency Medical Management (CHEMM): Personal Protective Equipment. [Link]
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University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
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HuFriedyGroup. Personal Protective Equipment (PPE) - Infection Prevention. [Link]
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Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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PubChem. 5-(2-Hydroxyethyl)furan-2-ol. National Center for Biotechnology Information. [Link]
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The University of Texas at Austin. Chemical Waste | Environmental Health & Safety. [Link]
Sources
- 1. dem.ri.gov [dem.ri.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 878007-08-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound;CAS No.:878007-08-0 [chemshuttle.com]
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- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
